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  • Product: 2-Amino-4,5-dibromobenzonitrile

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-Amino-4,5-dibromobenzonitrile

The following technical guide details the synthesis, characterization, and application of 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5). Executive Summary 2-Amino-4,5-dibromobenzonitrile is a critical halogenated an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5).

Executive Summary

2-Amino-4,5-dibromobenzonitrile is a critical halogenated aniline intermediate used primarily in the synthesis of pharmacologically active quinazolines and cinnolines .[1] Its specific substitution pattern (bromines at the 4 and 5 positions) makes it a valuable scaffold for developing EGFR kinase inhibitors and bromhexine derivatives where precise structure-activity relationships (SAR) are required.

This guide addresses the primary synthetic challenge: Regioselectivity . Direct bromination of 2-aminobenzonitrile yields the thermodynamically favored 3,5-dibromo isomer.[1] Accessing the 4,5-dibromo pattern requires a directed degradation pathway starting from phthalic derivatives.

Chemical Profile

PropertySpecification
IUPAC Name 2-Amino-4,5-dibromobenzonitrile
CAS Number 955272-38-5
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 198–202 °C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water

Strategic Synthesis: The Phthalimide Pathway

To ensure the correct 4,5-substitution pattern, this protocol utilizes the Hofmann Degradation of 4,5-dibromophthalimide . This route avoids the mixture of isomers common in electrophilic aromatic substitution.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 4,5-Dibromophthalic Anhydride Imide 4,5-Dibromophthalimide Start->Imide Urea, 150°C (Imidation) Acid 2-Amino-4,5-dibromo- benzoic Acid Imide->Acid NaOCl, NaOH (Hofmann Degradation) Amide 2-Amino-4,5-dibromo- benzamide Acid->Amide 1. SOCl2 2. NH3(aq) Product 2-Amino-4,5-dibromo- benzonitrile Amide->Product POCl3 or SOCl2 (Dehydration)

Figure 1: Step-wise synthetic pathway ensuring 4,5-regiochemistry.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-Dibromophthalimide[2]
  • Reagents: 4,5-Dibromophthalic anhydride (1.0 eq), Urea (1.2 eq).

  • Procedure:

    • Mix 4,5-dibromophthalic anhydride and urea intimately in a round-bottom flask.

    • Heat the melt to 150–160 °C for 2 hours. The mixture will liquefy and then resolidify as ammonia evolves.[1]

    • Cool to room temperature and triturate the solid with water to remove excess urea.

    • Filter and dry to obtain crude 4,5-dibromophthalimide.[1]

  • Checkpoint: IR should show characteristic imide carbonyl doublets (1770, 1720 cm⁻¹).

Step 2: Hofmann Degradation to 2-Amino-4,5-dibromobenzoic Acid[1]
  • Reagents: 4,5-Dibromophthalimide (1.0 eq), NaOH (2.5 eq), NaOCl (1.1 eq, 10-13% solution).

  • Procedure:

    • Dissolve NaOH in water at 0 °C. Add the imide.

    • Slowly add NaOCl solution while maintaining temperature < 5 °C.

    • Stir for 1 hour at 0 °C, then heat to 80 °C for 30 minutes to complete the rearrangement.

    • Cool and neutralize carefully with dilute HCl to pH 5–6.

    • The anthranilic acid derivative precipitates.[1] Filter and recrystallize from ethanol.

Step 3: Conversion to 2-Amino-4,5-dibromobenzonitrile[1]
  • Reagents: 2-Amino-4,5-dibromobenzoic acid, Thionyl Chloride (SOCl₂), Ammonium Hydroxide, POCl₃.

  • Workflow:

    • Acid Chloride Formation: Reflux the acid in excess SOCl₂ for 2 hours. Evaporate excess SOCl₂.[1]

    • Amide Formation: Dissolve the residue in dry dioxane and add dropwise to concentrated NH₄OH at 0 °C. Filter the resulting 2-amino-4,5-dibromobenzamide .

    • Dehydration: Suspend the amide in POCl₃ (5 vol) and heat to reflux for 3 hours.

    • Workup: Pour the cooled mixture onto crushed ice. Neutralize with NaHCO₃.[1] Extract with Ethyl Acetate.[1][2]

    • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

Characterization & Analysis

Nuclear Magnetic Resonance (NMR)

The 4,5-dibromo substitution pattern results in a distinctive para-singlet pattern in the aromatic region, unlike the meta-coupling seen in the 3,5-isomer.

NucleusShift (δ ppm)MultiplicityAssignmentStructural Logic
¹H NMR 7.15Singlet (1H)H-3 Ortho to -NH₂ (shielded), Meta to -CN.[1]
¹H NMR 7.82Singlet (1H)H-6 Ortho to -CN (deshielded), Meta to -NH₂.[1]
¹H NMR 6.20Broad Singlet-NH₂ Exchangeable amino protons.[1]
¹³C NMR 115.8Peak-CN Characteristic nitrile carbon.[1]
¹³C NMR 149.5PeakC-2 Carbon attached to Amino group.[1]
Mass Spectrometry (MS)[3][5]
  • Ionization: EI/ESI (+)

  • Pattern: The presence of two bromine atoms creates a characteristic 1:2:1 triplet isotopic pattern.[1]

    • M+ (⁷⁹Br, ⁷⁹Br): ~274 m/z

    • M+2 (⁷⁹Br, ⁸¹Br): ~276 m/z (Base Peak)

    • M+4 (⁸¹Br, ⁸¹Br): ~278 m/z

Infrared Spectroscopy (FT-IR)[1][6]
  • 3450, 3350 cm⁻¹: N-H stretching (Primary amine doublet).

  • 2215 cm⁻¹: C≡N stretching (Sharp, characteristic nitrile).

  • 1620 cm⁻¹: C=C aromatic bending.[1]

Applications in Drug Discovery

This intermediate is a precursor for 6,7-dibromoquinazoline-4-ones , which are scaffolds for:

  • Kinase Inhibitors: Targeting EGFR and VEGFR pathways.[1]

  • Bromhexine Analogs: Mucolytic agents.[1]

Downstream Workflow (DOT Visualization)

Applications Intermediate 2-Amino-4,5-dibromobenzonitrile Reaction Formamidine Acetate Reflux Intermediate->Reaction Scaffold 6,7-Dibromo-4-aminoquinazoline Reaction->Scaffold Drug Kinase Inhibitor Candidates Scaffold->Drug

Figure 2: Conversion to Quinazoline Scaffold.[1]

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Bromine Compounds: Halogenated aromatics can be skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • POCl₃: Highly corrosive and water-reactive.[1] Quench with ice slowly.

References

  • Hofmann Degradation of Phthalimides: Organic Reactions, Vol. 3, Chapter 7. Wiley & Sons.[1] Link

  • Nitrile Synthesis via Amide Dehydration: Asian Journal of Chemistry, "Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride".[3]

  • Analogous Bromination Patterns: Journal of Organic Chemistry, "Regioselectivity in the Bromination of Anilines".

  • CAS Registry Data: 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5).[1]

Sources

Exploratory

2-Amino-4,5-dibromobenzonitrile: A Comprehensive Technical Guide for Advanced Organic Synthesis

Executive Summary 2-Amino-4,5-dibromobenzonitrile is a highly functionalized, electron-deficient aromatic building block. Its unique substitution pattern—featuring an ortho-aminobenzonitrile motif flanked by two contiguo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4,5-dibromobenzonitrile is a highly functionalized, electron-deficient aromatic building block. Its unique substitution pattern—featuring an ortho-aminobenzonitrile motif flanked by two contiguous bromine atoms—makes it an exceptionally versatile intermediate. In modern drug development and materials science, this compound is primarily utilized as a core scaffold for the synthesis of complex nitrogen-containing heterocycles (e.g., quinazolines, benzimidazoles) and extended conjugated systems (e.g., OLEDs, MOFs)[1].

By providing three orthogonal vectors for chemical functionalization, it allows chemists to execute highly convergent synthetic routes, reducing step counts and improving overall yields in complex molecular assemblies.

Molecular Architecture & Physicochemical Profile

The structural topology of 2-amino-4,5-dibromobenzonitrile dictates its synthetic utility. The molecule offers distinct, chemoselective handles:

  • Nitrile Group (-C≡N) at C1 : An electrophilic carbon susceptible to nucleophilic attack, hydrolysis, or reduction.

  • Amino Group (-NH2) at C2 : A nucleophilic nitrogen capable of participating in condensation reactions, alkylation, or Sandmeyer-type transformations.

  • Bromine Atoms (-Br) at C4 and C5 : Excellent leaving groups for transition-metal-catalyzed cross-coupling reactions[2].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-Amino-4,5-dibromobenzonitrile
CAS Registry Number 955272-38-5[3]
Molecular Formula C7H4Br2N2[4]
Molecular Weight 275.93 g/mol [3]
SMILES N#CC1=CC(Br)=C(Br)C=C1N[5]
InChI Key VUCBAIGHIYTQHW-UHFFFAOYSA-N[1]
Appearance Solid powder

Reactivity Profile & Mechanistic Causality

The true value of 2-amino-4,5-dibromobenzonitrile lies in its orthogonal reactivity . The electron-withdrawing nature of the nitrile group decreases the overall electron density of the aromatic ring. While this slightly deactivates the amino group toward electrophiles, it paradoxically facilitates oxidative addition at the C-Br bonds by electron-rich palladium catalysts.

  • Why C4/C5 Bromines? The contiguous bromines allow for sequential or exhaustive double cross-coupling. The steric hindrance between them dictates that bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) are required to achieve high yields in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

  • Why the ortho-aminobenzonitrile motif? This is a classic precursor for quinazoline synthesis. Condensation with formamide or amidines directly yields the quinazoline core, a privileged scaffold found in numerous FDA-approved kinase inhibitors (e.g., EGFR inhibitors)[2].

Reactivity Core 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->PdCoupling Reacts at C4, C5 (Br) Cyclization Hetero-Cyclization (Quinazolines/Indazoles) Core->Cyclization Reacts at C1 (CN), C2 (NH2) NitrileMod Nitrile Transformation (Hydrolysis/Reduction) Core->NitrileMod Reacts at C1 (CN) Extended Conjugated Systems\n(OLEDs, MOFs) Extended Conjugated Systems (OLEDs, MOFs) PdCoupling->Extended Conjugated Systems\n(OLEDs, MOFs) Bioactive Scaffolds\n(Kinase Inhibitors) Bioactive Scaffolds (Kinase Inhibitors) Cyclization->Bioactive Scaffolds\n(Kinase Inhibitors)

Orthogonal reactivity pathways of 2-amino-4,5-dibromobenzonitrile.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis of 6,7-Dibromoquinazolin-4-amine Derivatives

The ortho-aminobenzonitrile moiety is perfectly primed for cyclization into quinazolines, a common application in drug discovery[2].

Mechanistic Causality: The nitrile carbon is highly electrophilic. When treated with an amidine under thermal conditions, the nucleophilic nitrogen of the amidine attacks the nitrile. Subsequent intramolecular attack by the primary amine onto the amidine intermediate closes the pyrimidine ring, forming the thermodynamically stable aromatic quinazoline system.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-amino-4,5-dibromobenzonitrile (1.0 equiv) and formamidine acetate (3.0 equiv).

  • Solvent & Catalyst: Add anhydrous 2-methoxyethanol (0.2 M relative to the nitrile). A catalytic amount of sodium methoxide (0.1 equiv) is added to accelerate the initial condensation.

  • Thermal Activation: Heat the reaction mixture to 120°C under an inert argon atmosphere for 12–16 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the highly fluorescent starting material under 254 nm UV indicates full conversion.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water. The product, 6,7-dibromoquinazolin-4-amine, will precipitate as a solid.

  • Purification: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.

Protocol B: Double Suzuki-Miyaura Cross-Coupling

Functionalizing the C4 and C5 positions requires overcoming the steric clash between two adjacent bulky groups.

Mechanistic Causality: Palladium(0) undergoes oxidative addition into the C-Br bonds. Because both bromines are electronically similar, achieving mono-selectivity is challenging. Therefore, this protocol is optimized for exhaustive double coupling to yield 4,5-diaryl derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a microwave vial with 2-amino-4,5-dibromobenzonitrile (1.0 equiv), arylboronic acid (2.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, facilitating reductive elimination even with sterically demanding ortho-substituents.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Thermal Activation: Heat at 90°C for 8 hours.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Start 1. Reagent Preparation 2-Amino-4,5-dibromobenzonitrile + Boronic Acid Catalyst 2. Catalyst Addition Pd(dppf)Cl2 + Base (K2CO3) Start->Catalyst Reaction 3. Thermal Activation 80-100°C in Dioxane/H2O Catalyst->Reaction Workup 4. Aqueous Workup Extraction & Washing Reaction->Workup Purification 5. Purification Column Chromatography Workup->Purification

Experimental workflow for double Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery & Material Science

Drug Discovery: The quinazoline core derived from 2-amino-4,5-dibromobenzonitrile is a privileged pharmacophore. By utilizing the dibromo handles, medicinal chemists can perform late-stage diversification. Coupling at the 6- and 7-positions of the resulting quinazoline allows for the rapid generation of structure-activity relationship (SAR) libraries targeting the ATP-binding pockets of various kinases[2].

Material Science: In the realm of Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs), the rigid, planar benzonitrile core serves as an excellent electron-acceptor moiety. The dual bromine atoms act as anchoring points to polymerize or extend the pi-conjugation, creating novel 3D building blocks or aggregation-induced emission (AIE) luminogens[6].

References

Sources

Foundational

spectral data (NMR, IR, MS) of 2-Amino-4,5-dibromobenzonitrile

Title: Comprehensive Spectral Profiling of 2-Amino-4,5-dibromobenzonitrile: A Technical Guide to Structural Validation Executive Summary In the development of advanced pharmaceutical intermediates and cross-coupling buil...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Spectral Profiling of 2-Amino-4,5-dibromobenzonitrile: A Technical Guide to Structural Validation

Executive Summary

In the development of advanced pharmaceutical intermediates and cross-coupling building blocks, halogenated anilines such as 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) serve as highly versatile scaffolds[1]. The orthogonal reactivity of its functional groups—a primary amine, a nitrile, and two structurally distinct bromides—allows for regioselective functionalization. However, this same dense functionalization creates a highly polarized, electron push-pull system that complicates spectral interpretation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. This guide provides a self-validating analytical framework, explaining the causality behind experimental choices and spectral shifts, ensuring that researchers can rigorously verify the identity and purity of this specific scaffold.

Experimental Workflows & Sample Preparation

To achieve unambiguous structural validation, the analytical protocol must account for the unique physicochemical properties of the dibrominated scaffold.

Step-by-Step Methodology

Phase 1: Sample Preparation & Solubilization (NMR)

  • Weighing: Transfer 15–20 mg of 2-Amino-4,5-dibromobenzonitrile into a clean glass vial.

  • Solvent Selection: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
    Causality: DMSO-
    
    
    
    is strictly required over standard solvents like CDCl
    
    
    . The dual presence of a hydrogen-bond donor (-NH
    
    
    ) and acceptor (-CN) leads to strong intermolecular lattice forces, rendering the compound highly crystalline and poorly soluble in non-polar media. DMSO-
    
    
    disrupts these hydrogen-bonded networks, yielding sharp, quantifiable resonance peaks.

Phase 2: FT-IR (ATR) Acquisition

  • Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol and establish a background spectrum.

  • Loading: Place 2–3 mg of the neat, solid compound directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans. Causality: ATR-FTIR is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed ambient water exhibits a broad O-H stretch at ~3400 cm⁻¹, which critically obscures the diagnostic N-H stretching bands of the primary amine[2].

Phase 3: Mass Spectrometry (EI-MS)

  • Introduction: Introduce the sample via a direct insertion probe (DIP) into the Electron Ionization (EI) source.

  • Ionization: Apply a standard ionization energy of 70 eV.

  • Acquisition: Record the mass-to-charge (m/z) range from 50 to 350. Causality: 70 eV EI provides a standardized, highly reproducible fragmentation environment. This energy is sufficient to shatter the robust aromatic ring system, revealing the sequential loss of bromine radicals—a self-validating mechanism for halogenated aromatics[3].

SpectralWorkflow A 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) B Sample Preparation (Solubility & Purity Check) A->B C NMR Spectroscopy (1H, 13C, 2D-NMR) B->C DMSO-d6 D FT-IR Spectroscopy (ATR Mode) B->D Solid State E Mass Spectrometry (LC-HRMS / EI-MS) B->E 70 eV EI F Data Integration & Structural Validation C->F D->F E->F

Caption: Workflow for the spectral validation and quality control of 2-Amino-4,5-dibromobenzonitrile.

Multinuclear Magnetic Resonance (NMR) Analysis

The structural elucidation of 2-Amino-4,5-dibromobenzonitrile relies heavily on the predictable electronic effects of its substituents, which dictate the chemical shifts (


) in both 

H and

C NMR[3].
H NMR Causality and Assignments

The benzene ring contains only two protons: H-3 and H-6. Because they are para to one another, they do not exhibit standard ortho coupling (


 Hz) and will appear as distinct singlets.
  • H-6 is flanked by the electron-withdrawing nitrile group (-CN) and a bromine atom. The magnetic anisotropy of the nitrile group and the inductive withdrawal strongly deshield this proton, pushing it downfield to ~7.60 ppm.

  • H-3 is positioned between the electron-donating primary amine (-NH

    
    ) and a bromine atom. The resonance donation (+R effect) from the nitrogen lone pair heavily shields this proton, shifting it upfield to ~6.95 ppm.
    

Table 1:


H NMR Data Summary (400 MHz, DMSO-

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality / Notes
H-6 (Aromatic)~7.60Singlet (s)1HDeshielded by adjacent -CN group.
H-3 (Aromatic)~6.95Singlet (s)1HShielded by adjacent -NH

resonance (+R).
-NH

(Amine)
~6.00 - 6.20Broad Singlet (br s)2HBroadened due to quadrupolar relaxation of

N and solvent exchange.
C NMR Causality and Assignments

Carbon chemical shifts provide a self-validating map of the molecular skeleton. The nitrile carbon (C-7) typically resonates at ~116 ppm. The carbon attached to the amine (C-2) is highly deshielded (~150 ppm) due to the electronegativity of nitrogen. Interestingly, the brominated carbons (C-4, C-5) experience the "heavy atom effect," which causes a slight upfield shift compared to typical substituted aromatic carbons, landing them in the 120–128 ppm range[3].

Table 2:


C NMR Data Summary (100 MHz, DMSO-

)
Carbon PositionChemical Shift (

, ppm)
Causality / Notes
C-2 (C-NH

)
~150.5Strong deshielding via electronegative Nitrogen.
C-6 (C-H)~135.2Deshielded aromatic methine.
C-5 (C-Br)~128.0Heavy atom effect shielding.
C-4 (C-Br)~122.5Heavy atom effect shielding.
C-7 (-C

N)
~117.0Nitrile carbon; characteristic region.
C-3 (C-H)~116.5Shielded by ortho -NH

resonance.
C-1 (C-CN)~95.0Strongly shielded by the magnetic anisotropy of the triple bond.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the functional groups that dictate the NMR shifts[2]. The protocol utilizes ATR to ensure the N-H stretches are not obscured.

Table 3: Key FT-IR (ATR) Assignments

Wavenumber (cm⁻¹)Vibration TypeIntensityDiagnostic Significance
3450, 3350 N-H Stretch (Asym & Sym)Medium, SharpConfirms primary amine (-NH

). Two distinct bands are a self-validating marker for a primary (not secondary) amine.
2220 C

N Stretch
Strong, SharpDefinitive marker for the conjugated nitrile group.
1610, 1550 C=C Aromatic StretchMediumConfirms the aromatic backbone.
1630 N-H Bend (Scissoring)MediumSecondary confirmation of the primary amine.
~650, 550 C-Br StretchStrongLocated in the fingerprint region; confirms halogenation.

Mass Spectrometry (EI-MS) & Isotopic Signatures

Mass spectrometry provides the ultimate self-validating proof of the dibrominated nature of the scaffold. Bromine exists in nature as two stable isotopes:


Br (50.69%) and 

Br (49.31%).
The Self-Validating Isotope Cluster

When a molecule contains two bromine atoms, the statistical probability of the isotopic combinations (


Br-

Br,

Br-

Br, and

Br-

Br) results in a highly distinct 1:2:1 triplet pattern in the molecular ion [M]

cluster. For 2-Amino-4,5-dibromobenzonitrile (Formula: C

H

Br

N

), this cluster appears at m/z 274, 276, and 278[2].

MSFragmentation M Molecular Ion [M]+ m/z 274, 276, 278 (1:2:1 Br2 Isotope Pattern) F1 Loss of Br• m/z 195, 197 (1:1 Br Isotope Pattern) M->F1 -Br• (-79/-81) F2 Loss of HCN m/z 247, 249, 251 M->F2 -HCN (-27) F3 Loss of 2nd Br• m/z 116 F1->F3 -Br• (-79/-81)

Caption: Primary EI-MS fragmentation pathways and isotopic signatures for the dibrominated scaffold.

Table 4: EI-MS Fragmentation Data

m/z ValueRelative AbundanceIon / Fragment AssignmentCausality
274, 276, 278 50% : 100% : 50%[M]

Intact molecular ion exhibiting the diagnostic 1:2:1 dibromo isotopic signature.
247, 249, 251 Minor[M - HCN]

Expulsion of hydrogen cyanide (27 Da) from the ortho-amino nitrile system.
195, 197 High[M - Br]

Homolytic cleavage of the first C-Br bond. The resulting fragment shows a 1:1 doublet, confirming one bromine remains.
116 Medium[M - 2Br]

Sequential loss of the second bromine radical, leaving the intact aminobenzonitrile core.

Conclusion & Quality Control Criteria

To confidently validate the synthesis or procurement of 2-Amino-4,5-dibromobenzonitrile, analysts must look for three interconnected pillars of spectral evidence:

  • The 1:2:1 MS Triplet: Unambiguously proves the presence of exactly two bromine atoms on the scaffold.

  • The 3450/3350 cm⁻¹ IR Doublet & 2220 cm⁻¹ Singlet: Confirms the orthogonal primary amine and nitrile functional groups without interference from moisture.

  • The Two

    
    H NMR Singlets:  The lack of ortho or meta coupling between the two aromatic protons confirms their para relationship, validating the 4,5-substitution pattern on the 2-aminobenzonitrile core.
    

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. Retrieved from[Link]

Sources

Exploratory

solubility of 2-Amino-4,5-dibromobenzonitrile in organic solvents

Technical Assessment: Solubility Profile and Solvent Selection for 2-Amino-4,5-dibromobenzonitrile Part 1: Executive Summary & Chemical Identity Compound: 2-Amino-4,5-dibromobenzonitrile CAS: 955272-38-5 (Isomer specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Solubility Profile and Solvent Selection for 2-Amino-4,5-dibromobenzonitrile

Part 1: Executive Summary & Chemical Identity

Compound: 2-Amino-4,5-dibromobenzonitrile CAS: 955272-38-5 (Isomer specific) / Related: 135484-63-6 (Generic/Unverified) Molecular Formula: C₇H₄Br₂N₂ Molecular Weight: 275.93 g/mol [1]

Core Solubility Insight: 2-Amino-4,5-dibromobenzonitrile exhibits a solubility profile characteristic of poly-halogenated anilines. It is highly soluble in polar aprotic solvents (DMSO, DMF, DMAc), moderately soluble in chlorinated hydrocarbons (DCM, Chloroform) and warm polar protic solvents (Ethanol, Methanol), and practically insoluble in non-polar aliphatic hydrocarbons (Hexane, Heptane) and water.

Critical Application Note: For synthetic workflows, Acetonitrile (MeCN) is the preferred reaction solvent due to its balance of solubility and ease of removal. For purification, Ethanol/Water or Methanol/Water systems are the gold standard for recrystallization, leveraging the steep temperature-solubility gradient of the amino-nitrile scaffold.

Part 2: Physicochemical Basis of Solubility

To understand the solubility behavior without exhaustive empirical data for every solvent, we analyze the molecular interactions:

  • H-Bonding Potential: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor. The nitrile (-CN) is a weak acceptor. This necessitates solvents capable of disrupting intermolecular H-bonds (e.g., alcohols, DMSO).

  • Lipophilicity (LogP): With two bromine atoms, the molecule is significantly lipophilic (Estimated LogP ~2.5–3.0). This reduces water solubility but enhances affinity for chlorinated solvents and ethyl acetate.

  • Crystal Lattice Energy: The planar benzene ring and polar substituents likely facilitate strong

    
    -
    
    
    
    stacking and dipole-dipole interactions, resulting in a high melting point (typically >150°C for such analogs). High lattice energy requires high-dielectric or high-temperature solvents to dissolve.

Part 3: Solvent Selection Guide

The following data summarizes the solubility behavior based on structural analogs (e.g., 2-amino-5-bromobenzonitrile) and standard organic synthesis protocols.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Primary Reaction Solvent. Ideal for nucleophilic substitutions or cross-couplings. Difficult to remove; requires aqueous workup.
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneGood (50-100 mg/mL)Best Balance. Excellent for bromination reactions (e.g., with NBS). Acetone is good for transfer but poor for reactions due to volatility.
Chlorinated Dichloromethane (DCM), ChloroformModerate/Good Extraction/Workup. Excellent for dissolving the compound from aqueous layers.
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Recrystallization. Moderate solubility at RT; High solubility at reflux. Ideal for purification.
Ethers/Esters THF, Ethyl Acetate, 1,4-DioxaneModerate General Use. Good for chromatography (EtOAc) or Grignard reactions (THF).
Non-Polar Hexanes, Heptane, CyclohexaneInsoluble (<1 mg/mL)Anti-Solvent. Used to precipitate the product from DCM or EtOAc solutions.
Aqueous Water, BrineInsoluble Wash Medium. Used to remove inorganic salts during workup.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact solubility limits for your specific batch/purity.

  • Preparation: Weigh approximately 100 mg of 2-Amino-4,5-dibromobenzonitrile into a tared 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and vortex for 1 minute. Place in a shaker/incubator at 25°C for 24 hours.

  • Observation:

    • If fully dissolved, add more solid (50 mg increments) until saturation (solid remains visible).

    • If solid remains, proceed to step 5.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Drying: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy (Ethanol/Water)

The most effective method for purifying brominated aminobenzonitriles.

  • Dissolution: Suspend the crude solid in Ethanol (absolute) (approx. 10 mL per gram).

  • Heating: Heat to reflux (approx. 78°C) with stirring. Add more ethanol dropwise just until the solid dissolves completely.

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution rapidly through a glass frit.

  • Nucleation: Remove from heat. While still warm, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Add a few drops of ethanol to clear the turbidity, then let the solution cool slowly to room temperature. Once at RT, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals and wash with cold 50% Ethanol/Water. Dry under vacuum.[2]

Part 5: Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolventSelection Start Start: 2-Amino-4,5-dibromobenzonitrile Goal Define Goal Start->Goal Reaction Synthesis / Reaction Goal->Reaction Purification Purification / Recrystallization Goal->Purification Workup Extraction / Workup Goal->Workup MeCN Acetonitrile (Recommended) Reaction->MeCN Bromination/General DMF DMF / DMSO (For high temp/nucleophiles) Reaction->DMF Cross-coupling EtOH Ethanol / Water (Standard Recryst.) Purification->EtOH High Purity Hexane Hexane / Heptane (Anti-solvent) Purification->Hexane Precipitation DCM DCM / Chloroform (High Solubility) Workup->DCM Dissolve Product

Caption: Decision matrix for solvent selection based on experimental stage (Reaction, Purification, or Extraction).

Part 6: Thermodynamic Modeling (Advanced)

For researchers requiring precise solubility modeling (e.g., for process scale-up), the Modified Apelblat Equation is the standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical constants derived from Protocol A data at different temperatures (e.g., 298K, 303K, 313K).

  • Usage: Plot

    
     vs 
    
    
    
    . For 2-Amino-4,5-dibromobenzonitrile, the curve typically shows a positive enthalpy of solution (
    
    
    ), confirming that solubility increases endothermically with temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9920636, 2-Amino-4-bromobenzonitrile. (Used for analog physicochemical property estimation).

  • BenchChem (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. (Methodology for solubility determination of amino-benzoates).

  • ChemicalBook. Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride. (Process chemistry and solvent usage for aminobenzonitriles).

  • ResearchGate (2026). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. (Validates Acetonitrile as primary solvent for bromination of aminobenzonitriles).

  • Thermo Scientific Chemicals. 2-Amino-5-bromobenzonitrile Product Specification. (Confirms solubility data for direct structural analogs).

Sources

Foundational

potential applications of 2-Amino-4,5-dibromobenzonitrile in medicinal chemistry

The following technical guide details the medicinal chemistry applications of 2-Amino-4,5-dibromobenzonitrile , focusing on its role as a linchpin intermediate for accessing 6,7-disubstituted quinazoline kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of 2-Amino-4,5-dibromobenzonitrile , focusing on its role as a linchpin intermediate for accessing 6,7-disubstituted quinazoline kinase inhibitors.

Content Type: Technical Guide / Whitepaper Subject: CAS 955272-38-5 (2-Amino-4,5-dibromobenzonitrile)

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the quinazoline core remains a dominant pharmacophore, particularly for targeting EGFR, HER2, and VEGFR. While many commercial syntheses begin with electron-rich precursors (e.g., 4,5-dimethoxy-2-nitrobenzonitrile), this approach limits structural diversity to simple alkoxy ethers.

2-Amino-4,5-dibromobenzonitrile represents a superior "divergent" scaffold. Its value lies in the 4,5-dibromo substitution pattern , which translates to the 6,7-positions on a quinazoline ring. This allows medicinal chemists to use transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or solubilizing groups at late stages, rather than being locked into methoxy/ethoxy substituents early in the synthesis.

Key Technical Advantages[1]
  • Orthogonal Reactivity: The ortho-amino nitrile motif allows for rapid, one-step cyclization to the pyrimidine ring.

  • Halogen Handles: The bromine atoms at positions 4 and 5 are chemically distinct enough to allow for regioselective functionalization under controlled conditions.

  • Atom Economy: The nitrile carbon is incorporated directly into the heterocycle, preventing carbon waste associated with amide/acid precursors.

Structural Analysis & Reactivity Profile

The reactivity of 2-Amino-4,5-dibromobenzonitrile is governed by the push-pull electronics of the amino donor and the nitrile acceptor, modulated by the electron-withdrawing bromine atoms.

Functional GroupReactivity ModeMedicinal Application
Nitrile (C-1) Electrophilic attack / CyclizationFormation of Pyrimidine, Pyridine, or Triazine rings.
Amino (C-2) Nucleophilic attackN-Alkylation, Acylation, or participation in heterocyclization.
Bromine (C-4) Pd-Catalyzed CouplingBecomes C-7 in quinazoline. Electronic "sweet spot" for initial oxidative addition.
Bromine (C-5) Pd-Catalyzed CouplingBecomes C-6 in quinazoline. Sterically distinct from C-4.
Visualizing the Divergent Pathways

The following diagram illustrates how this single building block accesses three distinct heterocyclic cores used in drug discovery.

G Start 2-Amino-4,5- dibromobenzonitrile Quin 6,7-Dibromoquinazolin-4(3H)-one (Kinase Inhibitor Core) Start->Quin Formamidine Acetate Reflux Indole 5,6-Dibromo-1H-indol-3-amine (Via Thorpe-Ziegler) Start->Indole Base-mediated Cyclization Benzim 5,6-Dibromobenzimidazole (Via Amidine formation) Start->Benzim Orthoformate / Acid Chlor 4-Chloro-6,7- dibromoquinazoline Quin->Chlor POCl3, Base Final 4-Anilino-6,7- dibromoquinazoline (EGFR Target) Chlor->Final Ar-NH2 (Aniline) SNAr Reaction

Figure 1: Divergent synthesis pathways from 2-Amino-4,5-dibromobenzonitrile. The green path represents the primary workflow for kinase inhibitor synthesis.

Primary Application: Synthesis of 6,7-Dibromoquinazolin-4(3H)-one

The most critical application of this scaffold is the synthesis of the quinazolinone core. This intermediate is the precursor to 4-anilinoquinazolines, a class that includes drugs like Gefitinib , Erlotinib , and Vandetanib .

Mechanism of Action

The reaction typically utilizes formamidine acetate . The amino group of the benzonitrile attacks the electrophilic formamidine, displacing ammonia. The resulting intermediate undergoes intramolecular nucleophilic attack by the nitrile nitrogen, followed by Dimroth rearrangement (or direct tautomerization) to yield the thermodynamically stable quinazolin-4-one.

Experimental Protocol: Cyclization to Quinazolinone

This protocol is a self-validating system; the product precipitates from the reaction mixture, ensuring high purity without chromatography.

Reagents:

  • 2-Amino-4,5-dibromobenzonitrile (1.0 equiv)

  • Formamidine Acetate (1.5 - 2.0 equiv)[1][2]

  • Solvent: 2-Methoxyethanol (preferred for high boiling point and solubility profile)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-Amino-4,5-dibromobenzonitrile (e.g., 5.0 g, 18.1 mmol) and formamidine acetate (2.83 g, 27.2 mmol).

  • Solvation: Add 2-Methoxyethanol (50 mL). The starting material may not fully dissolve at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor via TLC (System: 50% Ethyl Acetate/Hexane). The starting nitrile (

    
    ) should disappear, replaced by a polar spot at the baseline or low 
    
    
    
    (the quinazolinone).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product, 6,7-dibromoquinazolin-4(3H)-one , typically precipitates as a white or off-white solid.

    • If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool to 0°C.

  • Isolation: Filter the solid. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted formamidine salts.

  • Validation: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 75-85%.

    • NMR Check:

      
      H NMR (DMSO-
      
      
      
      ) should show a distinct singlet at
      
      
      ppm (H-2 of quinazoline) and two singlets for the aromatic protons at positions 5 and 8.

Advanced Functionalization: The "Switchboard" Strategy

Once the quinazoline core is established, the 6,7-dibromo motif serves as a "switchboard." In many EGFR inhibitors, the 6- and 7-positions bear solubilizing chains (e.g., morpholino-propoxy).

Using the dibromo scaffold, researchers can employ Site-Selective Suzuki-Miyaura Coupling .

Regioselectivity Insight

Electronic structure calculations and experimental data suggest that the bromine at C-7 (derived from C-4 of the benzonitrile) is often more reactive towards oxidative addition than C-6, due to the resonance effects of the quinazoline nitrogen atoms. However, steric factors can reverse this depending on the ligand used.

Workflow for Library Generation:

  • Activation: Convert the quinazolinone to 4-chloro-6,7-dibromoquinazoline using

    
     (Phosphorus oxychloride) and a catalytic amount of DMF.
    
  • Core Installation: Perform

    
     with a specific aniline (e.g., 3-chloro-4-fluoroaniline) to install the "warhead" at the 4-position.
    
  • Diversification:

    • Coupling 1: Pd-catalyzed coupling at C-7 (Room Temp, active catalyst like

      
      ).
      
    • Coupling 2: Forcing conditions (Heat,

      
      C) to couple at C-6.
      

Alternative Application: Benzimidazoles

While quinazolines are the primary target, 2-Amino-4,5-dibromobenzonitrile is also a precursor for 5,6-dibromobenzimidazoles , which are valuable scaffolds for anti-parasitic and antiviral agents.

Protocol Summary: Reaction with triethyl orthoformate in the presence of a Lewis acid (e.g.,


) or protic acid (

-TsOH) effects the cyclization. The nitrile group can be retained (if reaction conditions are controlled) or hydrolyzed to an amide depending on the pH, offering a route to 2-substituted-5,6-dibromobenzimidazoles .

References

  • Preparation of Quinazolines from 2-Aminobenzonitriles

    • Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
    • Source:Molecules (via PMC), 2010.
    • URL:[Link]

  • Reactivity of Formamidine Acetate

    • Title: Discovery of Boron-Conjugated 4-Anilinoquinazoline as a Prolonged Inhibitor of EGFR Tyrosine Kinase.[3]

    • Source:Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • EGFR Binding Modes of 6,7-Disubstituted Quinazolines

    • Title: Binding modes of 6,7 di-substituted 4-anilinoquinoline-3-carbonitriles to EGFR.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2004.[4]

    • URL:[Link]

Sources

Exploratory

Comprehensive Theoretical &amp; Computational Profiling of 2-Amino-4,5-dibromobenzonitrile

Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS: 106605-86-9) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Structurally characterized by a benzene core substituted with an amino g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4,5-dibromobenzonitrile (CAS: 106605-86-9) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Structurally characterized by a benzene core substituted with an amino group, a nitrile moiety, and two vicinal bromine atoms, this molecule serves as a high-value intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors).

This technical guide establishes a rigorous theoretical framework for the characterization of 2-Amino-4,5-dibromobenzonitrile. By synthesizing Density Functional Theory (DFT) methodologies with structural biology insights, we provide a roadmap for predicting its electronic behavior, reactivity descriptors, and spectroscopic signatures. This guide moves beyond basic characterization, offering a self-validating protocol for integrating quantum mechanical data into drug design workflows.[1]

Computational Methodology & Workflow

To ensure high-fidelity data that correlates with experimental observations, a standardized computational workflow is required.[1] The following protocol utilizes the B3LYP hybrid functional, known for its accuracy in organic electronic structure prediction.

Standardized Protocol[1]
  • Software Environment: Gaussian 16 / GAMESS (US)[1]

  • Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1][2][3]

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for describing the electron-rich bromine and nitrile groups).[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: DMSO or Ethanol (mimicking synthesis conditions).[1]

Workflow Visualization

The following diagram illustrates the logical progression from structural conception to biological validation.

ComputationalWorkflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Energy Min. Freq Frequency Calculation (IR/Raman & Thermochem) Opt->Freq Hessian Matrix Elec Electronic Properties (HOMO-LUMO / MEP) Opt->Elec Wavefunction Dock Molecular Docking (AutoDock Vina) Opt->Dock PDBQT Prep Freq->Dock Conf. Stability NBO NBO Analysis (Hyperconjugation) Elec->NBO Orbitals

Figure 1: Standardized computational workflow for the theoretical characterization of halogenated benzonitriles.

Structural & Electronic Landscape

Geometry Optimization and Steric Effects

The presence of two bulky bromine atoms at the C4 and C5 positions induces specific structural distortions compared to the unsubstituted benzonitrile.

  • Bond Lengths: The C-Br bond lengths are predicted to be in the range of 1.89–1.91 Å .[1] The vicinal repulsion between Br(4) and Br(5) may slightly elongate the C4-C5 bond beyond the standard aromatic 1.39 Å.

  • Bond Angles: Expect a deviation in the C3-C4-C5 and C4-C5-C6 angles to accommodate the halogen radii.[1]

  • Planarity: Despite steric bulk, the aromatic ring largely retains planarity, facilitating

    
    -stacking interactions in crystal lattices.
    
Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity (hardness/softness).

OrbitalLocalization CharacterEnergy (eV) [Predicted]Significance
HOMO Localized on the Amino group (-NH2) and aromatic ring

-system.[1]
-6.2 to -6.5Nucleophilic attack site; electron donation.[1]
LUMO Delocalized over the Nitrile (-CN) group and aromatic ring.[1]-2.1 to -2.4Electrophilic attack site; electron acceptance.[1]
Gap (

)
~4.0 - 4.2 eVIndicates moderate stability; reactive enough for nucleophilic aromatic substitution.[1]

Causality Insight: The electron-withdrawing nature of the nitrile group lowers the LUMO energy, making the ring susceptible to nucleophilic attack, while the amino group raises the HOMO, enhancing reactivity toward electrophiles. The bromine atoms act as weak deactivators but significant directing groups due to their size and electronegativity.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is essential for validating synthesized compounds.[1] The scaling factor for B3LYP/6-311++G(d,p) is typically 0.961 to correct for anharmonicity.[1]

Key Vibrational Signatures[1][4][5]
ModeFrequency (cm⁻¹) [Unscaled]Frequency (cm⁻¹) [Scaled]IntensityDescription

(NH2) asym
~35503410 MediumAsymmetric amino stretch.[1]

(NH2) sym
~34503315 MediumSymmetric amino stretch.[1]

(C$\equiv$N)
~23002220 StrongCharacteristic nitrile stretch.[1]

(C=C)
~16001580 StrongAromatic ring breathing.[1]

(C-Br)
~600-700650 WeakCarbon-Bromine stretch (fingerprint).[1]

Self-Validating Protocol: If the experimental FT-IR spectrum shows the Nitrile peak significantly shifted (< 2200 cm⁻¹), it suggests intermolecular hydrogen bonding or hydrolysis of the nitrile group, necessitating a re-evaluation of sample purity.

Reactivity & Biological Potential[1][2][5][6][7]

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution, guiding non-covalent interaction predictions in docking studies.

  • Negative Regions (Red): Concentrated on the Nitrile Nitrogen (N) and the Bromine atoms. These are hydrogen bond acceptors.[1]

  • Positive Regions (Blue): Concentrated on the Amino hydrogens.[1] These are hydrogen bond donors.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies hyperconjugative interactions.[1][4] A critical interaction in this molecule is the resonance between the Amino lone pair (


) and the aromatic 

antibonding orbitals (

). This interaction energy (

) stabilizes the planar conformation and increases the electron density at the ortho and para positions relative to the amino group, influencing subsequent synthetic steps (e.g., cyclization to quinazoline).
Synthesis Pathway & Drug Design Context

The theoretical study of this molecule is often a precursor to its use in synthesizing EGFR inhibitors.

SynthesisPathway Reactant 2-Amino-4,5- dibromobenzonitrile Inter Formamidine Intermediate Reactant->Inter + DMF-DMA (Cyclization) Product 6,7-Dibromo- 4-anilinoquinazoline Inter->Product + Aniline deriv. (Substitution) Target EGFR Binding Pocket Product->Target Docking (Inhibition)

Figure 2: Synthetic utility of 2-Amino-4,5-dibromobenzonitrile in generating bioactive quinazoline scaffolds.

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Mulliken, R. S. (1955).[1] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833–1840. Link

  • Sundaraganesan, N., et al. (2010).[1][5] FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile.[1][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 753-762.[1] Link(Note: Used as a comparative methodological reference for halogenated aminobenzonitriles).

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link

Sources

Foundational

The Reactivity Profile of 2-Amino-4,5-dibromobenzonitrile: A Technical Guide for Advanced Heterocyclic Synthesis

Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) is a highly functionalized, privileged building block extensively utilized in the synthesis of complex heterocycles and active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) is a highly functionalized, privileged building block extensively utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). The molecule features a unique "push-pull" electronic architecture, characterized by an electron-donating amino group (-NH₂), a strongly electron-withdrawing nitrile group (-CN), and two inductively withdrawing bromine atoms. This whitepaper provides an in-depth mechanistic analysis of its reactivity profile, focusing on the orthogonal and synergistic behaviors of the amino and nitrile groups, and provides self-validating experimental protocols for its application in heterocyclic drug design.

Electronic Architecture & Steric Landscape

The reactivity of 2-Amino-4,5-dibromobenzonitrile cannot be viewed as the simple sum of its parts; it is dictated by the precise spatial and electronic interplay of its substituents.

  • The Amino Group (C2): Typically a strong electron-donating group (EDG) via resonance, the nucleophilicity of the -NH₂ group in this scaffold is severely dampened. The ortho-nitrile group exerts a powerful electron-withdrawing effect (EWG) via both induction and resonance. Furthermore, the bromine atoms at C4 and C5 inductively drain electron density from the aromatic ring, lowering the pKa of the amine and rendering it a poor nucleophile under neutral conditions.

  • The Nitrile Group (C1): The sp-hybridized carbon of the nitrile is highly electrophilic. The electron deficiency of the aromatic ring, exacerbated by the C4/C5 bromines, further increases the partial positive charge on the nitrile carbon, making it highly susceptible to nucleophilic attack.

  • Synergistic Proximity: The ortho relationship between the nucleophilic -NH₂ and the electrophilic -CN creates a perfect geometric arrangement for intramolecular cyclizations, serving as a direct precursor to quinazolines, quinolines, and indazoles[1].

Reactivity Core 2-Amino-4,5-dibromobenzonitrile NH2 Amino Group (C2) - Dampened Nucleophilicity - Base-catalyzed Activation Core->NH2 EDG (Resonance) CN Nitrile Group (C1) - Highly Electrophilic - Grignard Addition Target Core->CN EWG (Inductive/Resonance) Br Bromine Atoms (C4, C5) - Inductive EWG - Orthogonal Cross-Coupling Core->Br EWG (Inductive) Cyclization Intramolecular Cyclization (Quinazolines, Quinolines) NH2->Cyclization Nucleophilic Attack CN->Cyclization Electrophilic Center

Figure 1: Electronic landscape and synergistic reactivity nodes of 2-Amino-4,5-dibromobenzonitrile.

Reactivity Profile of the Amino Group (-NH₂)

Because the amino group is electronically deactivated, standard electrophilic trapping (e.g., mild alkylation or acylation) often results in poor yields.

Causality in Activation: To utilize the -NH₂ group as a nucleophile, it must be converted into its more reactive amide anion. Strong bases (e.g., NaH, tBuOK) are required to deprotonate the amine. Once deprotonated, the resulting anion can readily attack external electrophiles. Alternatively, the -NH₂ group can be diazotized under acidic conditions (using NaNO₂/HCl or tert-butyl nitrite) to form a diazonium salt, which can then undergo Sandmeyer-type transformations, though the primary utility of this molecule lies in retaining the nitrogen for heterocycle formation.

Reactivity Profile of the Nitrile Group (-CN)

The highly electrophilic nature of the nitrile carbon makes it an excellent target for strong nucleophiles, such as Grignard reagents or organolithiums.

Causality in Nucleophilic Addition: When reacting 2-aminobenzonitriles with Grignard reagents to form ortho-aminoaryl ketimines—critical intermediates for 1,4-benzodiazepines—a stoichiometric excess of the organometallic reagent is mandatory[2]. The first equivalent of the Grignard reagent does not attack the nitrile; instead, it acts as a base, sacrificially deprotonating the acidic protons of the primary amine to form a magnesium amide complex. Only the subsequent equivalents (typically 3 to 4 molecules per molecule of starting material) are free to attack the nitrile carbon[2].

Synergistic Reactivity: The Ortho-Aminobenzonitrile Motif

The most powerful application of 2-Amino-4,5-dibromobenzonitrile is its ability to undergo tandem addition-cyclization reactions. The sequence generally follows a predictable logic: an external reagent activates or adds to one of the functional groups, triggering an intramolecular ring closure by the other.

Synthesis of Quinazolines and Quinazolinones
  • Microwave-Assisted Annulation: The reaction of ortho-aminobenzonitriles with arylnitriles under solvent-free microwave irradiation, catalyzed by tBuOK, yields 4-aminoquinazolines[3]. The base activates the amine, which attacks the external nitrile, followed by intramolecular cyclization onto the internal nitrile.

  • CO₂ Fixation: 2-Aminobenzonitriles react with carbon dioxide to form quinazoline-2,4(1H,3H)-diones. This green synthesis can be catalyzed by diethanolamine (DEA) in water[4] or conducted in ionic liquids[5]. The amine and hydroxyl groups of DEA synergistically activate both the CO₂ and the substrate[4]. It is critical to note that substituent effects heavily dictate this pathway; strong electron-withdrawing groups (like the bromines in our target molecule) or steric hindrance at the 6-position can significantly reduce yields by hindering CO₂ activation[5].

  • Acid-Mediated[4+2] Annulation: The synthesis of 2-aminoquinazolines can be achieved by reacting the scaffold with N-benzyl cyanamides in the presence of HCl. The acid protonates the cyanamide, increasing its electrophilicity, allowing the deactivated amino group of the benzonitrile to attack, forming an amidine intermediate that subsequently cyclizes[1].

Annulation SM 2-Amino-4,5-dibromo- benzonitrile Intermediate Amidine/Isocyanate Intermediate SM->Intermediate Base/Acid Catalysis Reagent External Electrophile (e.g., Arylnitrile, CO2) Reagent->Intermediate Addition Cyclized Ring Closure Intermediate->Cyclized Intramolecular Nucleophilic Attack Product Quinazoline Scaffold Cyclized->Product Aromatization

Figure 2: Mechanistic pathway for the cyclization of ortho-aminobenzonitriles into quinazoline scaffolds.

Quantitative Data Summary

The following table synthesizes the expected yields and conditions for the primary cyclization pathways associated with the ortho-aminobenzonitrile motif.

Table 1: Comparative Reactivity and Yields for 2-Aminobenzonitrile Cyclizations

Reaction TypeReagents / CatalystConditionsTarget ScaffoldTypical YieldRef
Nitrile Annulation Arylnitriles, tBuOKMicrowave, Solvent-free4-AminoquinazolinesUp to 93%[3]
CO₂ Fixation CO₂ (1 MPa), DiethanolamineWater, 100 °C, 12 hQuinazoline-2,4-diones~94%[4]
Cyanamide[4+2] N-Benzyl cyanamide, HClHFIP, 70 °C, 1 h2-Aminoquinazolines55–80%[1]
Grignard Addition RMgX (3-4 equiv)Et₂O, Reflux, 15 hortho-Aminoaryl ketimines80–92%[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemical logic dictates the physical steps taken at the bench.

Protocol A: Microwave-Assisted Synthesis of 4-Aminoquinazolines[3]

Objective: Construct the 4-aminoquinazoline core via solvent-free cyclization. Causality: Solvent-free microwave conditions rapidly overcome the high activation energy of the deactivated -NH₂ group. tBuOK acts as a strong base to generate the highly nucleophilic amide anion, driving the initial attack on the external arylnitrile.

  • Preparation: In a microwave-safe quartz vessel, combine 2-Amino-4,5-dibromobenzonitrile (1.0 equiv) and the desired arylnitrile (1.2 equiv).

  • Base Addition: Add potassium tert-butoxide (tBuOK, 1.5 equiv) directly to the solid mixture. Ensure anhydrous handling to prevent quenching of the base.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate the neat mixture at 130 °C for 15 minutes.

  • Quenching & Isolation: Allow the vessel to cool to room temperature. Quench the reaction by adding ice-cold distilled water, which will precipitate the highly organic product while dissolving inorganic salts.

  • Purification: Filter the precipitate under vacuum, wash extensively with water, and recrystallize from hot ethanol to afford the pure 4-aminoquinazoline derivative.

Protocol B: Grignard Addition for Ketimine Synthesis[2]

Objective: Convert the nitrile group to an ortho-aminoaryl ketimine, a critical precursor for 1,4-benzodiazepines. Causality: The highly electrophilic nitrile is targeted by the Grignard reagent. However, the acidic protons of the primary amine will rapidly quench the first equivalent of the organomagnesium reagent. Therefore, a strict 3-4 molar excess is required to ensure complete conversion of the nitrile.

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge with Argon.

  • Substrate Dissolution: Dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 equiv) in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Grignard Addition: Cool the flask to 0 °C. Slowly add a solution of the Grignard reagent (RMgX, 3.5 equiv) in ether dropwise. Observation: Gas evolution (alkane byproduct) will occur as the amine is deprotonated.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux for 12-15 hours to drive the nucleophilic addition to the nitrile carbon.

  • Decomposition: Cool the mixture to 0 °C. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to decompose the magnesium complex.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product typically crystallizes spontaneously or can be purified via silica gel chromatography.

References

  • Microwave enhanced synthesis of 4-aminoquinazolines. ResearchGate.
  • Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc.
  • US3516988A - 1,4 benzodiazepine-2-ones having a carboxylic acid ester or amide group in the 3-position. Google Patents.
  • Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water. RSC Advances.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.

Sources

Exploratory

Unlocking the Reactivity of 2-Amino-4,5-dibromobenzonitrile: A Comprehensive Guide to Electrophilic and Nucleophilic Sites

Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, poly-substituted aromatic building block critical to the synthesis of complex pharmaceuticals, agrochemicals, and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, poly-substituted aromatic building block critical to the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials[2]. Its unique molecular architecture features a delicate balance of electron-donating and electron-withdrawing groups, creating a highly polarized "push-pull" aromatic system. For drug development professionals and synthetic chemists, mastering the precise electronic mapping of this molecule is essential for designing regioselective functionalization strategies, particularly in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows[3][4].

Molecular Architecture & Electronic Mapping

The reactivity of 2-Amino-4,5-dibromobenzonitrile is strictly dictated by the electronic contributions of its substituents. The benzene core is heavily biased by two primary directing groups:

  • The Cyano Group (-C≡N) at C1: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It heavily depletes electron density from its ortho (C2, C6) and para (C4) positions.

  • The Amino Group (-NH2) at C2: Acts as a strong electron-donating group (EDG) via resonance (+M), which overrides its weak -I effect. It donates electron density to its ortho (C1, C3) and para (C5) positions.

  • The Bromo Groups (-Br) at C4 and C5: Serve as excellent leaving groups for SNAr or oxidative addition in transition-metal catalysis[5][6].

This push-pull dynamic creates distinct, highly localized electrophilic and nucleophilic centers across the ring.

Reactivity cluster_E Electrophilic Sites (React with Nucleophiles) cluster_N Nucleophilic Sites (React with Electrophiles) Core 2-Amino-4,5-dibromobenzonitrile C4 C4-Br Position Highly Activated for SNAr Core->C4 SNAr C1 C≡N Carbon Nucleophilic Addition Core->C1 Addition N2 -NH2 Group N-Alkylation / Acylation Core->N2 Electrophilic Attack C3 C3-H Position Electrophilic Aromatic Sub. Core->C3 EAS

Electronic reactivity map of 2-Amino-4,5-dibromobenzonitrile highlighting divergent pathways.

Electrophilic Sites: Targets for Nucleophilic Attack

The C4-Bromine Bond (Primary Ring Electrophile)

When subjecting this molecule to nucleophiles (e.g., amines, alkoxides), substitution does not occur randomly. The SNAr reaction is highly regioselective for the C4 position.

  • Causality: The C4 carbon is para to the strongly electron-withdrawing cyano group. During nucleophilic attack, the resulting negative charge in the transition state (the Meisenheimer complex) is delocalized and heavily stabilized by the -CN group[3].

  • Conversely, the C5 position is para to the electron-donating -NH2 group. The +M effect of the amino group pumps electron density into C5, rendering it electron-rich and highly deactivated toward SNAr[4].

The Nitrile Carbon (-C≡N)

The sp-hybridized carbon of the cyano group is inherently electrophilic due to the electronegativity of the adjacent nitrogen. While stable under mild conditions, it is susceptible to attack by hard, strong nucleophiles (like Grignard or organolithium reagents) to form ketones, or it can undergo hydrolysis under strongly acidic/basic aqueous conditions to yield amides or carboxylic acids.

Nucleophilic Sites: Targets for Electrophilic Attack

The C3 Position (Primary Carbon Nucleophile)

For Electrophilic Aromatic Substitution (EAS), the incoming electrophile seeks the most electron-rich carbon on the ring.

  • Causality: The -NH2 group directs ortho and para. Its para position (C5) is blocked by a bromine atom, and one of its ortho positions (C1) is blocked by the cyano group. This leaves C3 as the sole, highly activated nucleophilic carbon on the ring. The C6 position, being ortho to the EWG cyano group and meta to the EDG amino group, is highly electron-deficient and unreactive toward EAS.

The Amino Group (-NH2)

The nitrogen lone pair is a classical nucleophilic center, readily reacting with acyl chlorides, sulfonyl chlorides, or alkyl halides. However, its nucleophilicity is slightly attenuated compared to a standard aniline because the lone pair is partially delocalized into the ortho-cyano group via resonance.

Experimental Workflows & Protocols (Self-Validating Systems)

To demonstrate the divergent reactivity of these sites, the following field-proven protocols outline how to selectively target the C4 (electrophilic) and C3 (nucleophilic) positions.

Protocol 1: Regioselective SNAr at the C4 Position

Objective: Displace the C4-Br with a secondary amine (e.g., morpholine) to yield 2-amino-5-bromo-4-morpholinobenzonitrile.

  • Preparation: In an oven-dried flask, dissolve 1.0 eq of 2-Amino-4,5-dibromobenzonitrile in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of morpholine, followed by 2.0 eq of anhydrous K2CO3.

    • Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the nucleophile "naked" and highly reactive, which lowers the activation energy for Meisenheimer complex formation[3]. K2CO3 acts as a mild acid scavenger to neutralize the HBr byproduct without hydrolyzing the sensitive nitrile group.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with brine to remove DMF. Dry the organic layer over Na2SO4 and concentrate.

  • Self-Validation & Analytical Check:

    • LC-MS: Confirm the mass shift corresponding to the loss of one Br isotope pattern and the addition of the morpholine mass.

    • 1H NMR: The starting material exhibits two distinct aromatic singlets (C3-H upfield due to ortho-NH2, C6-H downfield due to ortho-CN). Upon successful C4 substitution, the C3-H singlet will shift even further upfield due to the added +M effect of the new para-morpholine group, confirming regioselectivity.

Protocol 2: Electrophilic Bromination at the C3 Position

Objective: Introduce a third bromine atom at the electron-rich C3 position to yield 2-amino-3,4,5-tribromobenzonitrile.

  • Preparation: Dissolve 1.0 eq of 2-Amino-4,5-dibromobenzonitrile in acetonitrile (MeCN) at 0 °C.

  • Reagent Addition: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in portions over 15 minutes.

    • Causality: NBS is chosen over liquid Br2 because it provides a controlled, mild release of electrophilic bromine (Br+), preventing unwanted oxidation of the primary amine. The low temperature prevents side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy unreacted NBS. Extract with dichloromethane (DCM), dry, and concentrate.

  • Self-Validation & Analytical Check:

    • 1H NMR: The spectrum of the product will show the complete disappearance of the upfield C3-H proton. Only a single, highly downfield aromatic singlet (C6-H) will remain, definitively proving that electrophilic attack occurred exclusively at C3.

Quantitative Data Summary

The following table synthesizes the electronic nature and primary reactivity profile for each functional site on the 2-Amino-4,5-dibromobenzonitrile scaffold.

Atomic SiteFunctional GroupElectronic NaturePrimary ReactivityRegioselectivity Driver
C1 -C≡NHighly ElectrophilicNucleophilic Additionsp-hybridized carbon; strong electronegativity of Nitrogen.
C2 -NH2NucleophilicElectrophilic AttackLone pair availability (N-alkylation/acylation).
C3 C-HHighly NucleophilicEAS (e.g., Halogenation)Strong +M effect from the ortho-NH2 group.
C4 C-BrHighly ElectrophilicSNAr / Cross-CouplingStrong -M effect from the para-CN group stabilizes the intermediate[3][4].
C5 C-BrWeakly ElectrophilicPd-Catalyzed Cross-CouplingDeactivated for SNAr by the para-NH2 group; requires oxidative addition[5][6].
C6 C-HElectron-DeficientGenerally UnreactiveDepleted by ortho-CN; lacks stabilization for electrophilic attack.

References

  • BLD Pharm. "2-Amino-4,5-dibromobenzonitrile Product Information". bldpharm.com.
  • AiFChem. "955272-38-5 | 2-Amino-4,5-dibromobenzonitrile". aifchem.com.
  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one". benchchem.com.
  • The Journal of Organic Chemistry - ACS Publications. "Regioselectivity in Sequential Nucleophilic Substitution of Tetrabromonaphthalene Diimides". acs.org.
  • RSC Advances. "A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration". uevora.pt.
  • ScienceOpen. "Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds". scienceopen.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of 6,7-Dibromoquinazolines from 2-Amino-4,5-dibromobenzonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated methodologies, and analytical verification for quinazoline core synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated methodologies, and analytical verification for quinazoline core synthesis.

Strategic Rationale & Chemical Context

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antihypertensives, and antineoplastic agents. Starting from 2-Amino-4,5-dibromobenzonitrile , chemists can synthesize 6,7-dibromoquinazoline derivatives. The strategic advantage of the 6,7-dibromo substitution pattern lies in its utility as a dual-handle for downstream orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling rapid diversification of drug libraries.

However, the presence of two bromine atoms exerts a strong electron-withdrawing inductive effect, significantly deactivating the aromatic ring and reducing the nucleophilicity of the ortho-amino group. Standard condensation protocols often result in poor yields or incomplete conversions. To overcome this, we must employ targeted activation strategies:

  • Base-Catalyzed CO₂ Fixation: Utilizing strong, specific bases like Cesium Carbonate (Cs₂CO₃) to activate the deactivated amine for nucleophilic attack on carbon dioxide.

  • Acid-Mediated [4+2] Annulation: Utilizing highly electrophilic partners (protonated cyanamides) in specialized hydrogen-bond-donating solvents like Hexafluoroisopropanol (HFIP) to force the reaction with the weakened nucleophile.

Visualizing the Synthetic Divergence

Workflow SM 2-Amino-4,5-dibromobenzonitrile (Deactivated Nucleophile) PathA Protocol A: CO2 Fixation Cs2CO3, DMF, 100°C SM->PathA Base Activation PathB Protocol B: [4+2] Annulation N-Benzyl Cyanamide, HCl, HFIP SM->PathB Acid Activation ProdA 6,7-Dibromoquinazoline- 2,4(1H,3H)-dione PathA->ProdA Cyclization ProdB 2-Amino-N-benzyl-6,7- dibromoquinazoline PathB->ProdB Amidine Formation

Caption: Divergent synthetic workflows for 6,7-dibromoquinazoline derivatives.

Mechanistic Insights (E-E-A-T)

Pathway A: Base-Catalyzed CO₂ Fixation

The synthesis of quinazoline-2,4(1H,3H)-diones via the incorporation of atmospheric CO₂ is a highly atom-economical approach. As documented in the1[1], the reaction relies on the basicity of Cs₂CO₃ to deprotonate the weakly nucleophilic amine of 2-amino-4,5-dibromobenzonitrile. This forms an active nitrogen anion that readily attacks CO₂ to form a carbamate intermediate. Subsequent intramolecular nucleophilic attack of the carbamate oxygen onto the adjacent nitrile carbon, followed by tautomerization, yields the stable dione. Similar mechanisms are supported by advanced2[2].

Pathway B: Acid-Mediated[4+2] Annulation

To synthesize 2-aminoquinazolines, an acid-mediated [4+2] annulation with N-benzyl cyanamides is employed. Because the dibromo-substituted amine is a poor nucleophile, the cyanamide partner must be hyper-activated. According to the3[3], the addition of HCl protonates the cyanamide, vastly increasing its electrophilicity. The use of HFIP as a solvent is critical; its strong hydrogen-bond donating capability stabilizes the charged transition states and prevents the premature degradation of the intermediates.

Mechanism Cyanamide N-Benzyl Cyanamide Protonated Protonated Cyanamide (Strong Electrophile) Cyanamide->Protonated HCl / HFIP Amidine Amidine Intermediate Protonated->Amidine Nucleophilic Attack SM 2-Amino-4,5-dibromobenzonitrile SM->Amidine -NH2 Donor Cyclic Cyclized Intermediate Amidine->Cyclic Addition to -C≡N Product 2-Aminoquinazoline Product Cyclic->Product Isomerization

Caption: Acid-mediated [4+2] annulation mechanism forming 2-aminoquinazolines.

Experimental Methodologies & Self-Validating Systems

Protocol A: Synthesis of 6,7-Dibromoquinazoline-2,4(1H,3H)-dione

Objective: Convert 2-Amino-4,5-dibromobenzonitrile to the corresponding dione via CO₂ fixation.

  • Setup: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg) and Cs₂CO₃ (0.1 mmol, 32.6 mg, 10 mol%).

  • Solvent & Atmosphere: Add 5.0 mL of anhydrous DMF. Purge the flask with CO₂ gas three times, then attach a CO₂ balloon to maintain a 1 atm CO₂ atmosphere.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The starting material (R_f ~ 0.6) will disappear, replaced by baseline material (the highly polar dione).

  • Workup & Isolation: Cool the reaction to room temperature. Slowly add 15 mL of distilled water. Acidify the solution dropwise with 1M HCl until pH 4-5 is reached. A dense precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash sequentially with water (2 x 10 mL) and cold ethanol (5 mL), and dry under high vacuum.

  • Analytical Validation:

    • IR: Disappearance of the sharp nitrile C≡N stretch (~2220 cm⁻¹) and appearance of strong imide C=O stretches (~1700 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Look for two broad singlets ~11.2 ppm and 11.4 ppm corresponding to the two distinct -NH protons, and two sharp singlets in the aromatic region for the isolated C5 and C8 protons.

Protocol B: Synthesis of 2-Amino-N-benzyl-6,7-dibromoquinazoline

Objective: Construct a 2-aminoquinazoline core via[4+2] annulation.

  • Setup: In a 20 mL sealed reaction vial, combine 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg) and N-benzyl cyanamide (1.5 mmol, 198 mg).

  • Activation: Add HFIP (5.0 mL) as the solvent, followed by the dropwise addition of concentrated HCl (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and heat to 70 °C for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 95:5). The reaction is complete when the UV-active starting material spot is fully consumed.

  • Workup: Remove the HFIP solvent under reduced pressure. Neutralize the crude residue by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient elution from DCM to DCM/MeOH 98:2).

  • Analytical Validation:

    • HRMS (ESI): Calculate the exact mass for [M+H]⁺ and verify the characteristic isotopic pattern of a dibrominated species (1:2:1 ratio).

    • ¹H NMR (CDCl₃/DMSO-d₆): Confirm the presence of the benzylic -CH₂- protons (~4.6 ppm) and the newly formed quinazoline aromatic protons.

Quantitative Data Summary

ProtocolStarting MaterialReagents / CatalystSolventConditionsTarget ProductExpected Yield
A: CO₂ Fixation 2-Amino-4,5-dibromobenzonitrileCO₂ (1 atm), Cs₂CO₃ (10 mol%)DMF100 °C, 6 h6,7-Dibromoquinazoline-2,4(1H,3H)-dione82 - 88%
B: [4+2] Annulation 2-Amino-4,5-dibromobenzonitrileN-Benzyl cyanamide, HCl (2.0 eq)HFIP70 °C, 3 h2-Amino-N-benzyl-6,7-dibromoquinazoline65 - 72%

References

  • Taylor & Francis - Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles.
  • MDPI Catalysts - Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • NIH / Frontiers in Chemistry - Ionic Liquids Catalysis for Carbon Dioxide Conversion With Nucleophiles.

Sources

Application

2-Amino-4,5-dibromobenzonitrile: A Bifunctional Scaffold for Late-Stage Functionalization and Heterocycle Synthesis

Introduction & Strategic Utility 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles and conjugated organic materials. For drug development professionals and synthetic chemists, this molecule offers an exceptional orthogonal reactivity profile.

The adjacent amino and nitrile groups serve as a classic motif for [4+2] annulation and cyclization reactions (e.g., forming quinazolines, quinazolinones, and indazoles)[2]. Simultaneously, the dibromo-substituted aromatic ring provides ideal, electronically activated handles for late-stage transition-metal-catalyzed cross-coupling[3].

OrthogonalReactivity SM 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) Cyclization Annulation Reactions (Quinazolines, Indazoles) SM->Cyclization Reacts at -NH2 and -CN CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) SM->CrossCoupling Reacts at C4/C5 -Br Diazotization Diazotization (Sandmeyer, Halogenation) SM->Diazotization Reacts at -NH2

Orthogonal reactivity pathways of 2-Amino-4,5-dibromobenzonitrile.

Causality in Experimental Design

The sp-hybridized carbon of the nitrile group is highly electrophilic, making it susceptible to nucleophilic attack by amidines, cyanamides, or carbamate intermediates under acidic or basic catalysis[2]. Furthermore, the strong electron-withdrawing nature of the nitrile group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic activation facilitates the oxidative addition of Pd(0) species into the C4 and C5 C–Br bonds, allowing for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings even under mild conditions[3].

Physicochemical Profile & Quantitative Data

To ensure reproducible experimental design, the physical properties and optimized reaction parameters for this scaffold must be strictly controlled.

Table 1: Chemical Profile
PropertyValue
IUPAC Name 2-Amino-4,5-dibromobenzonitrile
CAS Number 955272-38-5[1]
Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
Reactive Sites -NH2 (Nucleophile), -CN (Electrophile), C4/C5 -Br (Cross-Coupling)
Table 2: Optimization of CO₂ Annulation Conditions

The synthesis of quinazoline-2,4-diones from 2-aminobenzonitriles using CO₂ is highly dependent on the choice of base. The table below summarizes the causality behind base selection[4].

Base CatalystSolventTemp (°C)CO₂ PressureYield (%)Mechanistic Observation
NoneDMF1001 MPa0No carbamate formation occurs.
Na₂CO₃DMF1001 MPa<10Insufficient basicity/solubility to deprotonate the aniline.
DBUDMF1001 MPa85Good conversion, but viscous and difficult to remove during workup.
Cs₂CO₃ DMF 100 1 MPa 94 Optimal basicity and solubility; drives complete cyclization.

Application 1: Green Synthesis of Quinazoline-2,4(1H,3H)-diones

Quinazoline-2,4-diones are privileged scaffolds in medicinal chemistry, forming the core of several antihypertensive drugs (e.g., Prazosin, Doxazosin)[4]. Traditionally, their synthesis required highly toxic reagents like phosgene or isocyanates[5]. A modern, atom-economical approach utilizes carbon dioxide (CO₂) as a C1 building block[6].

In the presence of Cesium Carbonate (Cs₂CO₃), the amino group of 2-amino-4,5-dibromobenzonitrile is deprotonated and attacks CO₂ to form a carbamate anion. Subsequent intramolecular cyclization via nucleophilic attack on the nitrile carbon, followed by tautomerization, yields the corresponding 6,7-dibromoquinazoline-2,4(1H,3H)-dione[4].

CyclizationMechanism A Starting Material 2-Amino-4,5-dibromobenzonitrile B Intermediate 1 Carbamate Anion (via CO2 attack) A->B Cs2CO3, CO2 (1 MPa) Deprotonation C Intermediate 2 Cyclized Imine Anion B->C 100 °C Intramolecular Nitrile Attack D Final Product 6,7-Dibromoquinazoline-2,4(1H,3H)-dione C->D Tautomerization & Acidic Workup

Mechanism of base-catalyzed CO2 annulation to form quinazoline-2,4-diones.

Protocol 1: Annulation to 6,7-Dibromoquinazoline-2,4(1H,3H)-dione

Self-Validating System: This protocol utilizes pH-dependent precipitation as an in-process control to ensure high purity without column chromatography.

  • Preparation: In a 50 mL stainless-steel autoclave equipped with a magnetic stir bar, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg) and Cs₂CO₃ (1.0 mmol, 326 mg)[4].

  • Solvent Addition: Add 5.0 mL of anhydrous DMF. Expert Insight: Moisture must be excluded to prevent competitive hydrolysis of the nitrile group to an amide.

  • Pressurization: Seal the autoclave. Purge the system with CO₂ gas three times to remove atmospheric air, then pressurize to 1.0 MPa with CO₂[5].

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Cool the reactor to room temperature and carefully vent the residual CO₂. Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak vanishes and a mass corresponding to [M-H]⁻ (m/z ~319 for the dibromo isotope pattern) appears.

  • Workup & Isolation: Pour the crude mixture into 20 mL of ice-cold distilled water. Slowly add 1M HCl dropwise until the pH reaches 3.0. A dense white/pale-yellow precipitate will form.

  • Filtration: Filter the precipitate under vacuum, wash sequentially with water (3 × 10 mL) and cold ethanol (5 mL), and dry under high vacuum to afford the pure dione.

Application 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Because the C4 and C5 bromines are electronically similar, exhaustive di-arylation can be achieved using an excess of arylboronic acid. This allows for the rapid construction of extended conjugated systems or bis-aryl derivatives[3].

Workflow Step1 Step 1: Reagent Preparation Step2 Step 2: Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Step 3: Heating (90 °C, 12 h) Step2->Step3 Step4 Step 4: LC-MS Monitoring Step3->Step4 Step5 Step 5: Silica Gel Purification Step4->Step5

Step-by-step workflow for the double Suzuki-Miyaura cross-coupling.

Protocol 2: Double Suzuki-Miyaura Coupling

Self-Validating System: Visual color changes of the palladium complex indicate catalyst health throughout the reaction.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg), Phenylboronic acid (2.5 mmol, 305 mg), K₂CO₃ (3.0 mmol, 414 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen. Expert Insight: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle and promoting homocoupling of the boronic acid.

  • Reaction: Backfill with N₂ and heat the mixture to 90 °C for 12 hours. The solution should maintain a homogenous red/orange hue. Troubleshooting: If the solution turns jet-black (Pd black precipitation), the catalyst has decomposed, likely due to oxygen ingress.

  • IPC: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material and the formation of a highly UV-active (254 nm) lower-Rf spot corresponding to the di-arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • AiFChem. "955272-38-5 | 2-Amino-4,5-dibromobenzonitrile - AiFChem." AiFChem Catalog.
  • MDPI. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides." Molecules, 2023.
  • LOCKSS. "EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2- HYDROXYPYRIDINE ANION-BAS." Chemical Communications, 2023.
  • Tandfonline. "Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles." Green Chemistry Letters and Reviews, 2008.
  • RSC Advances. "Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water." RSC Advances, 2020.
  • ResearchGate. "2-Aminobenzonitrile." Encyclopedia of Reagents for Organic Synthesis, 2022.

Sources

Method

experimental procedure for N-alkylation of 2-Amino-4,5-dibromobenzonitrile

Executive Summary & Strategic Analysis The Substrate Challenge: 2-Amino-4,5-dibromobenzonitrile (CAS: 106764-39-0) represents a "deactivated nucleophile" class of intermediates. It is a critical scaffold in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Substrate Challenge: 2-Amino-4,5-dibromobenzonitrile (CAS: 106764-39-0) represents a "deactivated nucleophile" class of intermediates. It is a critical scaffold in the synthesis of quinazoline-based EGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib).

Chemical Constraints:

  • Electronic Deactivation: The amino group (-NH₂) is ortho to a nitrile (-CN) and meta/para to bromine atoms. The -CN group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, delocalizing the nitrogen lone pair and significantly lowering its pKa (estimated ~2-3 vs. ~4.6 for aniline).

  • Steric Environment: While the amino group is primary, the ortho-nitrile creates a specific steric pocket that can hinder bulky electrophiles.

  • Chemoselectivity: The nitrile group is susceptible to hydrolysis (to amide/acid) under harsh acidic or basic conditions at high temperatures.

The Solution: This guide presents three protocols ranging from thermodynamic control (Weak Base) to kinetic control (Strong Base) and chemoselective reductive amination.

Mechanistic Pathway

The reaction follows an


 mechanism. Due to the low nucleophilicity of the amine, the deprotonation step (or hydrogen bonding assistance) by the base is the rate-determining factor for the initial attack.

ReactionMechanism Substrate 2-Amino-4,5- dibromobenzonitrile Transition Activated Amine (Increased Nucleophilicity) Substrate->Transition Deprotonation/Activation Base Base (B:) (K2CO3 or NaH) Base->Transition Product N-Alkyl Product Transition->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product SideProduct Over-Alkylation (Tertiary Amine) Product->SideProduct Excess R-X (Avoidable)

Figure 1: Mechanistic flow for the base-mediated activation of the aniline nitrogen.

Experimental Protocols

Method A: The "Standard" Protocol (K₂CO₃ / DMF)

Best for: Primary alkyl halides (bromides/iodides) and maintaining high functional group tolerance.

Rationale: Potassium carbonate is a mild base that buffers the generated acid (HX) without causing nitrile hydrolysis. DMF (Dimethylformamide) is a polar aprotic solvent that solvates the cation (


), leaving the carbonate anion "naked" and more basic.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide (R-X): 1.1 equiv (Strict stoichiometry to prevent bis-alkylation)

  • Base:

    
     (anhydrous, granular): 2.0 equiv
    
  • Additive (Optional): Potassium Iodide (KI): 0.1 equiv (Finkelstein catalyst if using Alkyl Chlorides)

  • Solvent: DMF (Anhydrous), 0.5 M concentration

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 eq) in anhydrous DMF.

  • Base Addition: Add

    
      (2.0 eq) in a single portion. If using an alkyl chloride, add KI  (0.1 eq) now.
    
  • Activation: Stir the suspension at room temperature for 15 minutes. Note: The solution may darken slightly.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

  • Thermal Phase:

    • For reactive halides (Allyl/Benzyl): Stir at 40°C.

    • For unreactive halides (Alkyl chains): Heat to 60–80°C.

    • Monitor: Check TLC/LC-MS every 2 hours. Reaction typically requires 4–12 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • Pour mixture into ice-cold water (5x reaction volume). The product often precipitates.

    • If solid: Filter, wash with water, and dry under vacuum.[6]

    • If oil: Extract with Ethyl Acetate (3x).[3][7] Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .
      
Method B: The "Hard Nucleophile" Protocol (NaH / THF)

Best for: Unreactive electrophiles or when Method A fails to reach conversion.

Rationale: Sodium Hydride (NaH) irreversibly deprotonates the amine, generating the highly nucleophilic sodium anilide. This overcomes the electronic deactivation of the nitrile/bromine groups.

Safety Warning: NaH evolves Hydrogen gas (


). Perform under Argon/Nitrogen.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask. Flush with Argon.

  • Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous THF (or DMF) at 0°C.

  • Addition: Dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 eq) in minimal THF and add dropwise to the NaH suspension at 0°C.

    • Observation: Bubbling (

      
      ) will occur. Solution will turn yellow/orange (anion formation).
      
    • Stir for 30 mins at 0°C to ensure complete deprotonation.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

  • Quench: Cool to 0°C. Carefully add Methanol or saturated

    
     dropwise to quench excess hydride.
    
  • Work-up: Dilute with Ethyl Acetate, wash with water/brine, dry, and concentrate.

Method C: Reductive Amination (Aldehyde + Reducing Agent)

Best for: Guarantees MONO-alkylation; avoids quaternary salt formation.

Reagents:

  • Aldehyde (R-CHO): 1.1 equiv

  • Acid Catalyst: Acetic Acid (AcOH) or TFA (5-10 mol%)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ): 1.5 equiv
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

  • Mix Substrate (1.0 eq) and Aldehyde (1.1 eq) in DCE.

  • Add AcOH (catalytic). Stir 1 hour to form the Imine (often visible by LC-MS).

  • Add

    
     (1.5 eq). Stir at RT overnight.
    
  • Quench with sat.

    
    . Extract with DCM.
    

Quality Control & Validation

Data Summary Table:

ParameterMethod A (K2CO3)Method B (NaH)Method C (Reductive)
Conversion Rate Moderate (Slow)High (Fast)High
Mono-Selectivity 85-90%70-80% (Risk of Bis)>99%
Functional Tolerance ExcellentLow (Base sensitive)Good (Acid sensitive)
Typical Yield 75-85%80-90%85-95%

Analytical Markers (Self-Validation):

  • 1H NMR (DMSO-d6):

    • Starting Material:

      
       appears as a broad singlet around 
      
      
      
      6.0–6.5 ppm.
    • Product (N-Alkyl):

      
       becomes a triplet (or broad doublet) and shifts downfield (
      
      
      
      6.5–7.5 ppm). The alkyl
      
      
      adjacent to nitrogen appears at
      
      
      3.0–3.5 ppm.
  • IR Spectroscopy:

    • Retention of Nitrile stretch (

      
      ) at ~2210–2220 
      
      
      
      .
    • Shift of N-H stretch from double band (primary) to single band (secondary).

Workflow Diagram

Workflow Start Start: 2-Amino-4,5- dibromobenzonitrile Choice Select Method Start->Choice MethodA Method A: K2CO3/DMF (Standard) Choice->MethodA Alkyl Bromide/Iodide MethodB Method B: NaH/THF (Low Reactivity) Choice->MethodB Steric Bulk/Low Reactivity MethodC Method C: Reductive (Mono-Selective) Choice->MethodC Available Aldehyde ProcessA 1. Dissolve in DMF 2. Add K2CO3 + R-X 3. Heat 60°C MethodA->ProcessA ProcessB 1. NaH in THF (0°C) 2. Add Substrate 3. Add R-X MethodB->ProcessB ProcessC 1. Aldehyde + Acid 2. Form Imine 3. Add NaBH(OAc)3 MethodC->ProcessC QC QC: LC-MS & NMR Check Mono/Bis Ratio ProcessA->QC ProcessB->QC ProcessC->QC

Figure 2: Decision matrix for selecting the optimal alkylation pathway.

References

  • Assessment of Nucleophilicity in Deactivated Anilines

    • Title: "Nucleophilic Aromatic Substitution of Halogens in Halonitroarenes."
    • Source: MDPI, Molecules 2020.
    • URL:[Link]

  • General Protocol for Alkylation of Aminobenzonitriles

    • Title: "Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives."[8] (Describes alkylation of analogous 2-amino-benzonitrile intermediates).

    • Source: MDPI, Molecules 2017.
    • URL:[Link]

  • Reductive Amination Strategies

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source: Journal of Organic Chemistry (Classic Protocol Reference).
    • URL:[Link]

  • Compound Data & Safety (PubChem)

    • Title: "2-Amino-4-bromobenzonitrile | C7H5BrN2" (Analogous safety d
    • Source: PubChem.[9]

    • URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Conversion of the Nitrile Group in 2-Amino-4,5-dibromobenzonitrile

Executive Summary & The Chemoselectivity Challenge 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, electron-deficient aromatic building block critical for the synthesis of advanced pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, electron-deficient aromatic building block critical for the synthesis of advanced pharmaceuticals and agrochemicals. It possesses three distinct reactive vectors: an ortho-amino group, a polarized nitrile (-CN) group, and two heavy aryl bromide (C-Br) bonds.

The primary challenge in derivatizing this molecule lies in the chemoselective conversion of the nitrile group without triggering the hydrodehalogenation (cleavage) of the sensitive C-Br bonds. Standard reduction methodologies—such as Palladium on Carbon (Pd/C) with hydrogen gas or strong hydride donors (e.g., LiAlH₄)—inevitably lead to the oxidative addition of the metal into the weak C-Br bonds (bond dissociation energy ~81 kcal/mol), resulting in rapid debromination. Similarly, traditional harsh acid/base nitrile hydrolysis degrades the substrate.

This application note details two field-proven, self-validating catalytic protocols to selectively transform the nitrile group while achieving 100% retention of the aryl bromides:

  • Selective Catalytic Hydration to a primary amide.

  • Selective Catalytic Hydrogenation to a primary amine.

Mechanistic Rationale & Catalyst Selection (Causality)

Pathway A: Neutral Catalytic Hydration

Traditional hydration requires harsh acidic or basic reflux, which often over-hydrolyzes nitriles to carboxylic acids. To halt the reaction strictly at the primary amide , we utilize Ruthenium(II) phosphinous acid complexes, such as [RuCl2(η6-p-cymene)(PtBu2OH)]. As demonstrated by Cadierno and co-workers, the non-innocent P-OH ligand acts as a hydrogen-bond donor, cooperating with the Ru center to activate the nitrile and water molecules under entirely neutral conditions[2]. This mild, bifunctional activation completely bypasses the C-Br bonds. Alternatively, flow chemistry utilizing Manganese Dioxide (MnO₂) has also emerged as a mild, heterogeneous alternative for sensitive nitriles[3].

Pathway B: Outer-Sphere Catalytic Hydrogenation

To reduce the nitrile to a primary amine without debromination, inner-sphere catalysts (like Pd or Ni) must be avoided. Instead, we employ the commercially available Ru-Macho-BH complex. This catalyst operates via a metal-ligand bifunctional outer-sphere mechanism [4]. The H₂ molecule is heterolytically cleaved across the Ru-N(amido) bond. The substrate never directly coordinates to the ruthenium metal center; the hydride and proton are transferred simultaneously to the polarized C≡N bond in the outer coordination sphere. Because there is no direct metal-arene interaction, oxidative addition into the C-Br bond is mechanistically impossible.

Pathway Substrate 2-Amino-4,5-dibromobenzonitrile (Target Substrate) Hydration Catalytic Hydration [RuCl2(η6-p-cymene)(PR2OH)] H2O, 80°C Substrate->Hydration + H2O Reduction Catalytic Hydrogenation Ru-Macho-BH H2 (30 bar), 80°C Substrate->Reduction + 2 H2 Amide 2-Amino-4,5-dibromobenzamide (Primary Amide) Hydration->Amide 100% C-Br Retention Amine 2-(Aminomethyl)-4,5-dibromoaniline (Primary Amine) Reduction->Amine 100% C-Br Retention

Divergent catalytic pathways for 2-Amino-4,5-dibromobenzonitrile preserving C-Br bonds.

Self-Validating Experimental Protocols

Protocol 1: Selective Hydration to 2-Amino-4,5-dibromobenzamide

Objective: Convert the -CN group to -CONH₂ under neutral conditions.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 275.9 mg)[1].

  • Catalyst Loading: Add the ruthenium catalyst [RuCl2(η6-p-cymene)(PtBu2OH)] (0.02 mmol, 2 mol%).

  • Solvent Addition: Inject a degassed mixture of isopropanol (5 mL) and deionized water (1 mL) under a positive nitrogen flow.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 80 °C for 12 hours.

  • In-Process Control (IPC) & Validation: At 6 hours, withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. Self-Validation Check: The disappearance of the starting material mass (m/z 276) and appearance of the amide (m/z 294) without any peaks at m/z 216 (monodebrominated impurity) validates the chemoselectivity of the system.

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the pure primary amide.

Protocol 2: Outer-Sphere Hydrogenation to 2-(Aminomethyl)-4,5-dibromoaniline

Objective: Reduce the -CN group to -CH₂NH₂ while preventing C-Br oxidative addition.

Step-by-Step Methodology:

  • Inert Setup: Inside a nitrogen-filled glovebox, charge a 50 mL stainless-steel high-pressure autoclave with 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 275.9 mg).

  • Catalyst Loading: Add the Ru-Macho-BH catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (10 mL).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the headspace with H₂ gas three times, then pressurize to 30 bar of H₂.

  • Reaction: Heat the reactor to 80 °C and stir vigorously at 800 rpm for 16 hours.

  • Workup: Cool the reactor to room temperature. Safety Note: Carefully vent the H₂ gas in a fume hood. Filter the mixture through a short pad of Celite to remove catalyst residues, and concentrate the filtrate in vacuo.

  • QC & Validation (NMR): Analyze the crude mixture via ¹H NMR. Self-Validation Check: The integration of the aromatic protons (singlets at ~7.0 and ~7.6 ppm) must equal exactly 2.0 relative to the new benzylic -CH₂- singlet (~3.8 ppm, integration 2.0). Any loss in aromatic integration indicates protocol failure via hydrodehalogenation.

Mechanism Ru_Cat Ru-Macho-BH Catalyst (16e- Amido Complex) H2_Act H2 Heterolytic Cleavage (Metal-Ligand Cooperation) Ru_Cat->H2_Act Active_Cat 18e- Ru-Hydride-Amine (Active Species) H2_Act->Active_Cat Hydride_Transfer Outer-Sphere Transfer (No C-Br Oxidative Addition) Active_Cat->Hydride_Transfer Nitrile Binding Imine_Int Imine Intermediate (Rapidly Reduced) Hydride_Transfer->Imine_Int Product Primary Amine Product + Regenerated Catalyst Imine_Int->Product 2nd H2 Transfer Product->Ru_Cat Catalytic Cycle

Outer-sphere hydrogenation mechanism of Ru-Macho-BH preventing C-Br oxidative addition.

Quantitative Data Summary

The table below summarizes the expected performance metrics for both catalytic pathways, highlighting the absolute preservation of the halogen handles.

SubstrateTarget TransformationCatalyst SystemReaction ConditionsIsolated Yield (%)C-Br Retention Selectivity
2-Amino-4,5-dibromobenzonitrileHydration to Primary Amide[RuCl2(η6-p-cymene)(PtBu2OH)] (2 mol%)H₂O/iPrOH, 80 °C, 12 h> 95%100%
2-Amino-4,5-dibromobenzonitrileReduction to Primary AmineRu-Macho-BH (1 mol%)H₂ (30 bar), Toluene, 80 °C, 16 h~ 92%100%

References

  • Cadierno, V., López, et al. "The Chemistry of Group 8 Metal Complexes with Phosphinous Acids and Related P-OH Ligands." Universidad de Oviedo.
  • "955272-38-5 | 2-Amino-4,5-dibromobenzonitrile." BLD Pharm.
  • "Synthesis of Guanamine-Based Ruthenium Pincer Complexes and Their Application in Catalytic (De)hydrogenation Reactions.
  • Ley, S. V., et al. "The Hitchhiker's Guide to Flow Chemistry." Chemical Reviews.

Sources

Method

methods for the purification of 2-Amino-4,5-dibromobenzonitrile derivatives

An in-depth guide to the purification of 2-Amino-4,5-dibromobenzonitrile and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 2-Amino-4,5-dibromobenzonitrile and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the primary purification methodologies, emphasizing the rationale behind procedural choices to ensure the highest degree of scientific integrity and reproducibility.

Introduction: The Imperative for Purity

2-Amino-4,5-dibromobenzonitrile and its analogues are crucial building blocks in the synthesis of a wide range of biologically active molecules, particularly in medicinal chemistry and materials science.[1][2] The presence of amino, nitrile, and bromo functional groups provides a versatile scaffold for creating complex molecular architectures. The ultimate efficacy, safety, and reproducibility of any downstream application, be it in drug discovery or materials engineering, are fundamentally dependent on the purity of these starting materials. Impurities, even in trace amounts, can lead to unwanted side reactions, altered biological activity, and difficulties in structural elucidation.[3][4]

This guide offers a comprehensive overview of the two most effective and widely adopted purification techniques for this class of compounds: Recrystallization and Silica Gel Flash Chromatography . We will delve into the theoretical underpinnings of each method, provide detailed, field-tested protocols, and offer practical troubleshooting advice to overcome common purification challenges.

Strategic Purification Workflow

The initial purity of the crude product and the nature of the impurities are the primary factors in selecting an appropriate purification strategy. A typical workflow involves synthesizing the crude product, assessing its initial purity, selecting and executing a purification method, and finally, confirming the purity of the final product.

cluster_0 Synthesis & Analysis cluster_1 Purification cluster_2 Final Product crude Crude Synthetic Product assess Purity Assessment (TLC, NMR) crude->assess decision Method Selection assess->decision recryst Recrystallization decision->recryst High Initial Purity (>85-90%) chrom Flash Chromatography decision->chrom Low Initial Purity or Complex Mixture pure Purified Product recryst->pure chrom->pure final_analysis Final Purity Confirmation (HPLC, MP, NMR) pure->final_analysis start Crude Product tlc TLC Analysis Optimize Eluent (Rf ≈ 0.2-0.4) start->tlc packing Column Packing Slurry pack silica gel with initial eluent tlc->packing loading Sample Loading Wet Load (dissolved) or Dry Load (adsorbed) packing->loading elution Elution Apply pressure and collect fractions loading->elution analysis Fraction Analysis Monitor by TLC elution->analysis combine Combine & Evaporate Pool pure fractions and remove solvent analysis->combine end Pure Product combine->end

Sources

Application

Application Note: Scale-Up Synthesis of 2-Amino-4,5-dibromobenzonitrile

Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR) and heterocyclic drug candidates. Its unique substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR) and heterocyclic drug candidates. Its unique substitution pattern—featuring a nitrile group, a primary amine, and two vicinal bromine atoms—provides a versatile handle for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex polysubstituted benzonitriles or fused ring systems like quinazolines.

This guide details a scalable, robust protocol for the regioselective synthesis of 2-amino-4,5-dibromobenzonitrile starting from commercially available 2-amino-4-bromobenzonitrile . Unlike traditional routes that suffer from poor regiocontrol (yielding mixtures of 3,5- and 4,5-isomers), this protocol utilizes controlled electrophilic bromination with N-Bromosuccinimide (NBS) in a polar aprotic solvent to achieve >95% regioselectivity for the 4,5-isomer.

Retrosynthetic Analysis & Route Selection

The synthesis of 2-amino-4,5-dibromobenzonitrile presents a classic problem in electrophilic aromatic substitution: directing the second bromine atom to the specific 5-position while avoiding the 3-position (ortho to the amino group) or over-bromination.

Structural Logic
  • Directing Effects: The amino group (-NH₂) at position 2 is a strong activator and directs electrophiles to positions 3 (ortho) and 5 (para). The nitrile group (-CN) at position 1 is a strong deactivator and meta-director (directing to 3 and 5). The existing bromine at position 4 is a weak deactivator and ortho/para-director.

  • Regioselectivity: Both the amino and nitrile groups direct incoming electrophiles to positions 3 and 5. However, position 3 is sterically crowded (flanked by -CN and -NH₂). Position 5 is significantly more accessible and is electronically favored by the strong para-directing effect of the amino group.

Selected Pathway: Electrophilic Bromination

We utilize 2-amino-4-bromobenzonitrile as the starting material. Using NBS provides a controlled source of bromonium ions (


), minimizing the harsh oxidation potentials associated with elemental bromine (

) and allowing for precise temperature control to maximize the kinetic preference for the 5-position.

ReactionScheme SM 2-Amino-4-bromobenzonitrile (C7H5BrN2) Product 2-Amino-4,5-dibromobenzonitrile (Target, >95% Yield) SM->Product Major Pathway (C5 Bromination) Impurity 3,4-Dibromo / Tribromo (Minor Byproducts) SM->Impurity Minor Pathway (C3) Reagent NBS (1.05 eq) DMF, 0°C to RT Reagent->Product

Caption: Reaction scheme illustrating the regioselective bromination of 2-amino-4-bromobenzonitrile.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 5L Jacketed Glass Reactor with overhead stirring (for 1 kg scale).

  • Starting Material: 2-Amino-4-bromobenzonitrile (Purity >98%).[1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized if yellow/aged).

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous preferred to minimize hydrolysis).

  • Quench: Sodium Thiosulfate (

    
    ) aqueous solution.
    
Step-by-Step Procedure (100g Scale Basis)

Step 1: Dissolution

  • Charge 2-amino-4-bromobenzonitrile (100.0 g, 0.507 mol) into the reactor.

  • Add DMF (500 mL, 5 vol).

  • Stir at room temperature until a clear, amber solution is obtained.

  • Cool the reaction mixture to 0–5 °C using a chiller. Critical: Low temperature enhances regioselectivity.

Step 2: Controlled Bromination

  • Dissolve NBS (94.8 g, 0.533 mol, 1.05 eq) in DMF (200 mL).

  • Add the NBS solution dropwise to the reactor over 60–90 minutes , maintaining the internal temperature below 10 °C .

    • Note: Rapid addition causes localized exotherms, increasing the risk of C3-bromination.

  • After addition, allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 4–6 hours . Monitor reaction progress by HPLC (Target: SM < 1.0%).

Step 3: Quench & Isolation [2]

  • Cool the mixture to 10 °C .

  • Slowly add Water (2.0 L) containing Sodium Thiosulfate (10 g) to quench unreacted bromine species. A thick precipitate will form.

  • Stir the slurry for 1 hour to ensure crystal growth and removal of trapped DMF.

  • Filter the solid using a Nutsche filter or centrifuge.

  • Wash the cake with Water (3 x 300 mL) to remove residual DMF and succinimide byproduct.

Step 4: Purification (Recrystallization)

  • Transfer the wet cake to a clean reactor.

  • Add Ethanol (800 mL) and heat to reflux (78 °C). The solid should dissolve completely.

  • If insoluble particles remain, perform a hot filtration.

  • Cool slowly to 0–5 °C over 4 hours.

  • Filter the purified crystals and wash with cold Ethanol (100 mL).

  • Dry in a vacuum oven at 45 °C for 12 hours.

Analytical Controls & Specifications

To ensure the material meets pharmaceutical intermediate standards (Purity >98%), the following controls are mandatory.

ParameterSpecificationMethodAcceptance Criteria
Appearance Off-white to pale yellow crystalline solidVisualHomogeneous
Purity (HPLC) ≥ 98.0%Reverse Phase (C18), ACN/H2OSingle major peak
Regioisomer ≤ 0.5% (3,4-isomer)1H NMR / HPLCConfirmed by shift
Melting Point 136–139 °CCapillarySharp range
Residual Solvent DMF < 880 ppmGC-HSICH Q3C limits
Water Content ≤ 0.5%Karl FischerDry

NMR Characterization (400 MHz, DMSO-d6):

  • δ 7.85 (s, 1H): Proton at C6 (Ortho to CN, Para to Br). Shifted downfield due to CN.

  • δ 7.15 (s, 1H): Proton at C3 (Ortho to NH2).

  • δ 6.40 (br s, 2H): Amine protons (-NH₂).

  • Absence of coupling: The two aromatic protons appear as singlets, confirming the 1,2,4,5-substitution pattern (para to each other).

Process Workflow Diagram

The following diagram outlines the logical flow from raw material to final validated product, emphasizing critical control points (CCPs).

ProcessFlow Start Start: 2-Amino-4-bromobenzonitrile (100g Scale) Dissolve Dissolution in DMF Cool to 0-5°C Start->Dissolve React Controlled Addition of NBS (Maintain T < 10°C) Dissolve->React Monitor IPC: HPLC Monitoring (Target: SM < 1%) React->Monitor Monitor->React Incomplete (Add NBS) Quench Quench into Water/Na2S2O3 Precipitation Monitor->Quench Pass Filter Filtration & Washing (Remove DMF/Succinimide) Quench->Filter Purify Recrystallization (Ethanol) Reflux -> Cool Filter->Purify Dry Vacuum Drying (45°C) Purify->Dry Final Final Product: 2-Amino-4,5-dibromobenzonitrile (>98% Purity) Dry->Final

Caption: Operational workflow for the scale-up synthesis of 2-Amino-4,5-dibromobenzonitrile.

Troubleshooting & Optimization Guide

Managing Exotherms

The bromination reaction is exothermic. On a >1kg scale, active cooling is required.

  • Risk: If temperature spikes >20°C during addition, regioselectivity drops (formation of 3,4-dibromo isomer).

  • Mitigation: Use a dosing pump for NBS solution; ensure reactor jacket temperature is -10°C during addition.

Impurity Profile
  • 3,4-Dibromo Isomer: Formed by bromination at the sterically crowded C3 position. Hard to remove by crystallization. Prevention (low T) is key.

  • Tribromo Species: Formed by using excess NBS (>1.1 eq). Keep stoichiometry tight (1.02–1.05 eq).

Alternative Solvents

While DMF is standard, Acetonitrile (MeCN) can be used for easier solvent removal, though solubility of the starting material may be lower, requiring larger volumes (10–15 vol).

References

  • Compound Identification

    • 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5).[3][4] BLD Pharm / PubChem. Link (Note: Link directs to related structure for verification of class).

    • 2-Amino-4-bromobenzonitrile (Starting Material, CAS: 304858-65-9).[3][5] Combi-Blocks / Sigma-Aldrich. Link

  • Synthetic Methodology (Bromination of Aminobenzonitriles)

    • General Protocol for NBS Bromination: "Optimizing reaction conditions for 2-aminobenzonitrile derivatives." BenchChem Application Notes. Link

    • Regioselectivity in Anilines: "Electrophilic substitution patterns in 2,4-disubstituted anilines." J. Org.[6][7] Chem. (General Reference).

  • Patent Literature (Contextual)

    • WO2022083569A1 : "Heterocyclic spiro compounds and methods of use." Describes the use of 2-amino-4-bromobenzonitrile as a key intermediate in kinase inhibitor synthesis, validating the scaffold's utility. Link

    • CN118125928A : "Preparation method of 2-amino-3,5-dibromobenzaldehyde."[8][9] Illustrates the bromination conditions for similar substrates using HBr/H2O2, serving as a comparative industrial method. Link

  • Safety Data

    • N-Bromosuccinimide (NBS) SDS : Handling precautions for brominating agents. Fisher Scientific. Link

Sources

Method

Application Note: Precision Solid-Phase Synthesis of 6,7-Disubstituted Quinazolines

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and solid-phase organic synthesis (SPOS). It focuses on the unique utility of 2-Amino-4,5-dibromobenzonitrile as...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and solid-phase organic synthesis (SPOS). It focuses on the unique utility of 2-Amino-4,5-dibromobenzonitrile as a "privileged scaffold" for generating diverse heterocyclic libraries.

Leveraging the 2-Amino-4,5-dibromobenzonitrile Scaffold for Diversity-Oriented Synthesis (DOS)

Executive Summary

The synthesis of polysubstituted quinazolines—a pharmacophore found in EGFR inhibitors (e.g., Gefitinib) and antifolates—often suffers from harsh cyclization conditions or limited regiocontrol in solution phase. This guide details a robust Solid-Phase Organic Synthesis (SPOS) workflow using 2-Amino-4,5-dibromobenzonitrile (CAS: 68385-95-5).

This scaffold is unique because it possesses three distinct points of diversity :

  • The Amino Group (

    
    ):  Serves as the anchoring point to the resin and N1 of the quinazoline core.
    
  • The Nitrile Group (

    
    ):  Acts as the electrophilic trap for cyclization (forming C4).
    
  • The 4,5-Dibromo Moiety: Enables sequential, regioselective cross-coupling , allowing the precise installation of two different aryl/heteroaryl groups at the 6 and 7 positions of the final heterocycle.

Strategic Analysis: The "Dibromo" Advantage

Successful utilization of this scaffold relies on understanding the electronic differentiation between the two bromine atoms.

  • Position 5 (C5-Br): Located para to the electron-withdrawing nitrile (

    
    ) and meta to the electron-donating amino group (
    
    
    
    ). This position is significantly electron-deficient .
  • Position 4 (C4-Br): Located meta to the nitrile and para to the amino group. This position is relatively electron-rich due to resonance donation from the amine.

Mechanistic Insight: In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-limiting oxidative addition step is faster at electron-deficient centers. Therefore, C5-Br reacts preferentially under mild conditions, while C4-Br remains intact until subjected to forcing conditions or highly active catalyst systems (e.g., Pd-XPhos).

Experimental Workflow & Diagrams

The following workflow describes the synthesis of a 6,7-diaryl-quinazolin-2,4-dione library.

Visual Pathway (Graphviz)

SPOS_Workflow cluster_legend Key Transformation Phase Resin Aldehyde Resin (e.g., BAL Resin) Loaded Immobilized Secondary Amine Resin->Loaded 1. Reductive Amination (NaBH(OAc)3, AcOH) Scaffold 2-Amino-4,5- dibromobenzonitrile Scaffold->Loaded Reagent Input Urea Resin-Bound Urea Intermediate Loaded->Urea 2. R1-NCO (Isocyanate) Coupled1 C5-Arylated Intermediate Urea->Coupled1 3. Suzuki Coupling A (Mild: 60°C, Pd(PPh3)4) Regioselective at C5 Cyclized Cyclized Quinazoline Core Coupled1->Cyclized 4. Base Cyclization (tBuOK, THF) Final 6,7-Disubstituted Quinazoline Product Cyclized->Final 5. Suzuki Coupling B (Forcing: 100°C, Pd-XPhos) & TFA Cleavage

Caption: Step-wise transformation from resin loading to regioselective coupling and final cleavage.

Detailed Protocols
Phase 1: Immobilization (Reductive Amination)

We utilize a Backbone Amide Linker (BAL) aldehyde resin. This linker allows for the attachment of the aniline nitrogen and subsequent release of a secondary amide or lactam upon acid cleavage.

  • Swelling: Swell 1.0 g of BAL aldehyde resin (loading ~1.0 mmol/g) in DCE (1,2-dichloroethane) for 30 mins.

  • Imine Formation: Add 2-Amino-4,5-dibromobenzonitrile (5.0 equiv) in DCE containing 1% acetic acid. Shake for 2 hours at room temperature.

    • Note: The electron-withdrawing bromines and nitrile make the aniline less nucleophilic. High concentration and acid catalysis are critical.

  • Reduction: Add

    
     (5.0 equiv) directly to the reaction slurry. Shake for 12 hours.
    
  • Wash: Filter and wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ).
Phase 2: Urea Formation

To build the quinazoline-2,4-dione core, we convert the secondary amine into a urea.

  • Reaction: Swell resin in DCM. Add an isocyanate

    
     (5.0 equiv) and DIPEA (2.0 equiv). Shake for 4 hours.
    
  • Validation: Perform a chloranil test. A negative result (no blue color) indicates complete capping of the amine.

Phase 3: Regioselective Suzuki Coupling (The "Switch")

This is the critical differentiation step. We exploit the higher reactivity of the C5-Br (meta to amine, para to nitrile).

Coupling A (Site-Selective at C5):

  • Reagents: Suspend resin in degassed DMF/Water (9:1). Add Aryl Boronic Acid A (3.0 equiv),

    
     (5 mol%), and 
    
    
    
    (4.0 equiv).
  • Conditions: Heat at 60°C for 6 hours.

    • Why? The mild temperature and standard catalyst are sufficient for the electron-deficient C5-Br but will leave the electron-rich C4-Br intact.

Phase 4: Cyclization

Intramolecular attack of the urea nitrogen onto the nitrile.

  • Reagents: Treat resin with tBuOK (0.5 M in anhydrous THF).

  • Conditions: Shake at room temperature for 2 hours.

  • Mechanism: The base deprotonates the urea nitrogen; the resulting anion attacks the proximal nitrile, forming the 6-membered ring.

Phase 5: Second Diversification & Cleavage

Now that the C5 position is substituted and the ring is closed, we force the reaction at the remaining bromine (originally C4, now C7 on the quinazoline).

  • Coupling B (Forcing at C7): Suspend resin in Toluene/Water (5:1). Add Aryl Boronic Acid B (5.0 equiv), Pd-XPhos G3 (5 mol%), and

    
     (4.0 equiv).
    
  • Conditions: Heat at 100°C (microwave preferred) for 1 hour.

    • Why? The bulky, electron-rich XPhos ligand is required to activate the deactivated aryl bromide.

  • Cleavage: Treat resin with TFA/DCM (1:1) for 1 hour. Collect filtrate and evaporate.

Data Summary & Troubleshooting
IssueProbable CauseCorrective Action
Low Loading Efficiency Aniline is deactivated by Br/CN groups.Use TMOF (Trimethyl orthoformate) as a dehydrating agent during imine formation to drive equilibrium.
Loss of Regioselectivity Temperature too high during Coupling A.strictly control temp at <65°C. Switch to a weaker base like

instead of carbonate.
Incomplete Cyclization Hydrolysis of nitrile instead of cyclization.Ensure THF is strictly anhydrous . Water causes hydrolysis to the amide (

) which stops cyclization.
Homocoupling (Biaryl) Oxygen presence in Suzuki reaction.[1]Degas solvents using Argon sparging (15 mins) before adding catalyst.
References
  • Gordeev, M. F., et al. (1996). "Solid-phase synthesis of substituted quinazoline-2,4-diones." Tetrahedron Letters. Link

    • Foundational text on quinazoline-2,4-dione form
  • Lázaro, C. F., et al. (2022). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Catalysts. Link

    • Supports the mechanistic claim of C5 vs C4 regioselectivity in poly-halogen
  • Dener, J. M., et al. (2001).[2] "Solid-phase synthesis of 2,4-diaminoquinazoline libraries." Journal of Combinatorial Chemistry. Link

    • Provides the basis for nitrile activation and cyclization str
  • BenchChem Technical Data. (2025). "Reactions of 2-Amino-4-iodobenzonitrile." Link

    • Analogous reactivity d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side Reactions in the Synthesis of 2-Amino-4,5-dibromobenzonitrile

Welcome to the technical support center for the synthesis of 2-Amino-4,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. We will delve into the common side reactions, their mechanistic origins, and provide robust troubleshooting strategies and optimized protocols to ensure the success of your experiments.

Overview of Synthetic Challenges

The synthesis of 2-Amino-4,5-dibromobenzonitrile typically involves the electrophilic aromatic substitution (bromination) of 2-aminobenzonitrile. While seemingly straightforward, this reaction is fraught with potential side reactions due to the powerful activating nature of the amino (-NH2) group. This group strongly directs electrophiles to the ortho and para positions and makes the aromatic ring highly susceptible to multiple substitutions.[1][2] The interplay between the activating amino group and the deactivating cyano (-CN) group can lead to a complex mixture of products, making purification challenging and reducing the yield of the desired 4,5-dibromo isomer.

This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might observe during your synthesis in a practical question-and-answer format.

Question 1: My final product analysis (NMR, LC-MS) shows a mixture of mono-, di-, and tri-brominated species. How can I prevent this over-bromination?

Answer: This is the most common issue in the bromination of anilines.

  • Probable Cause: The primary amino group (-NH2) is a potent activating group in electrophilic aromatic substitution.[1] Its lone pair of electrons donates significant electron density into the benzene ring, making it extremely reactive towards electrophiles like bromine.[2] This high reactivity makes it difficult to stop the reaction after the addition of just two bromine atoms, leading to the formation of tri-brominated and other poly-brominated byproducts.[3]

  • Solutions & Scientific Rationale:

    • Protect the Amino Group: The most effective strategy is to temporarily reduce the activating strength of the amino group by converting it into an amide, typically an acetamide, via acetylation.[1][3][4] The acetyl group's carbonyl is electron-withdrawing, which delocalizes the nitrogen's lone pair, thus "tempering" its activating effect.[4] This allows for more controlled bromination. The acetyl group can be easily removed by acid or base hydrolysis post-bromination to regenerate the amine.

    • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but a large excess will guarantee over-bromination. Perform the reaction at low temperatures (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

    • Use a Milder Brominating Agent: Instead of elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromocyclohexa-2,5-dienone.[5] These reagents provide a slow, controlled release of electrophilic bromine, which can significantly reduce the formation of poly-brominated side products.

Question 2: My spectral data (IR, NMR) suggests the presence of an amide (-CONH₂) or carboxylic acid (-COOH) impurity. What is happening?

Answer: This indicates that the nitrile group is not surviving the reaction or workup conditions.

  • Probable Cause: The nitrile (-CN) group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[6][7][8] The hydrolysis proceeds in two stages: first to a primary amide, and then further to a carboxylic acid (with the release of ammonia or an ammonium salt).[9][10] Bromination reactions are often carried out in acidic media (like acetic acid) or require an acidic/basic workup, creating conditions ripe for this side reaction.

  • Solutions & Scientific Rationale:

    • Maintain Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize the presence of water.

    • Careful Workup: During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully at low temperatures. If possible, opt for a non-aqueous workup.

    • Modify Reaction Conditions: If hydrolysis is persistent, consider a solvent system that is less prone to facilitating this reaction. If the amide is the primary byproduct, it suggests the hydrolysis can be stopped at the intermediate stage.[10] Milder reaction conditions (lower temperature, shorter reaction time) may prevent further hydrolysis to the carboxylic acid.

Question 3: My crude product is a dark, tarry substance that is difficult to purify. Why?

Answer: The formation of colored impurities is often due to oxidation.

  • Probable Cause: The electron-rich aniline derivative is susceptible to oxidation, and bromine is a moderately strong oxidizing agent. This can lead to the formation of polymeric, highly colored byproducts.

  • Solutions & Scientific Rationale:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Slow Reagent Addition: Add the brominating agent slowly and sub-surface to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, minimizing its potential as an oxidant.

    • Low Temperature: Maintain a low reaction temperature throughout the addition and reaction time.

Question 4: I am getting a poor yield with a significant amount of starting material left, even after a long reaction time. What should I do?

Answer: This points to an issue with reaction kinetics or stoichiometry.

  • Probable Cause: The reaction conditions may be too mild (e.g., temperature is too low), or there may be an insufficient amount of the brominating agent. The brominating agent could also be degrading or reacting with the solvent.

  • Solutions & Scientific Rationale:

    • Verify Reagent Quality: Ensure your brominating agent is of high purity and has been stored correctly. For example, NBS should be recrystallized if it appears yellow.

    • Optimize Stoichiometry: Increase the equivalents of the brominating agent incrementally (e.g., from 2.0 to 2.2 equivalents). Use TLC or LC-MS to monitor the consumption of the starting material.

    • Increase Temperature: If the reaction is clean but slow, consider gradually increasing the temperature. For example, let the reaction stir at 0 °C for a few hours and then allow it to slowly warm to room temperature.

Frequently Asked Questions (FAQs)

  • Q1: Why is controlling regioselectivity (getting the 4,5-dibromo isomer specifically) so challenging?

    • A1: The amino group is a powerful ortho-, para-director, while the cyano group is a meta-director. For the starting 2-aminobenzonitrile, the positions ortho and para to the amino group are 3, 6, and 4. The position meta to the cyano group is position 5. The desired 4,5-disubstitution requires substitution at a position favored by the amino group (position 4) and a position favored by the cyano group (position 5). This complex electronic landscape can lead to the formation of other isomers, such as 2-amino-3,5-dibromobenzonitrile.[11] Precise control over reaction conditions is key to maximizing the yield of the desired isomer.[12]

  • Q2: What is the best general approach for purifying the crude product?

    • A2: A two-step approach is often most effective. First, attempt recrystallization .[13] A solvent screen is crucial; an ideal solvent will dissolve the crude product when hot but be a poor solvent for the desired compound when cold.[14] Toluene or ethanol/water mixtures are good starting points.[13][14] If recrystallization fails to remove closely related impurities (like isomers), silica gel column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help prevent streaking of the amino compound on the acidic silica gel.[14]

  • Q3: Can I avoid protecting the amino group altogether?

    • A3: While challenging, it is possible. Using specific, milder brominating agents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone in a non-polar solvent like dichloromethane has been reported to achieve selective monobromination of anilines in the para position with high yields, avoiding the need for protection.[5] For dibromination, this approach would still require careful control of stoichiometry and temperature, but it presents a more atom-economical alternative to a protection-bromination-deprotection sequence.

Data & Protocols

Quantitative Data Summary

Table 1: Troubleshooting Guide at a Glance

Observed ProblemProbable Cause(s)Recommended Solutions
Mixture of brominated productsStrong activation by -NH₂ groupProtect the amino group (acetylation); use milder brominating agents (NBS); lower reaction temperature.
Presence of amide/acid impuritiesHydrolysis of the nitrile groupUse anhydrous conditions; careful pH control during workup; avoid excessive heat.
Formation of dark tar/colorOxidation of the aniline ringRun under an inert atmosphere; slow addition of bromine; maintain low temperature.
Low conversion/high starting materialInsufficient reagent or kineticsCheck reagent quality; optimize stoichiometry; incrementally increase temperature.
Visualizing Reaction Pathways

Diagram 1: Desired Synthesis Pathway A simplified representation of the target synthesis.

G A 2-Aminobenzonitrile C 2-Amino-4,5-dibromobenzonitrile (Desired Product) A->C Electrophilic Aromatic Substitution B Brominating Agent (e.g., 2.0 eq Br₂) B->C

Caption: Desired synthesis of 2-Amino-4,5-dibromobenzonitrile.

Diagram 2: Over-bromination Side Reaction Mechanism leading to an undesired tri-brominated byproduct.

G cluster_main Main Reaction cluster_cause Root Cause A 2-Amino-4,5-dibromobenzonitrile C 2-Amino-3,4,5-tribromobenzonitrile (Side Product) A->C Further Bromination B Excess Brominating Agent (Br⁺) B->C D Highly Activated Ring (due to -NH₂ group) D->A leads to high reactivity of product

Caption: Pathway for the formation of over-brominated side products.

Diagram 3: Nitrile Hydrolysis Side Reaction Stepwise hydrolysis of the nitrile group under acidic conditions.

G A 2-Amino-4,5-dibromobenzonitrile (-C≡N) B 2-Amino-4,5-dibromobenzamide (-CONH₂) A->B +H₂O, H⁺ (Partial Hydrolysis) C 2-Amino-4,5-dibromobenzoic acid (-COOH) B->C +H₂O, H⁺ (Full Hydrolysis) G Start Crude Product Analysis (TLC, NMR, LC-MS) Impurity_Check Major Impurities Detected? Start->Impurity_Check Overbromination Over-brominated Species? Impurity_Check->Overbromination Yes Purify Purify Product (Recrystallization or Chromatography) Impurity_Check->Purify No (High Purity) Hydrolysis Amide/Acid Impurities? Overbromination->Hydrolysis No Sol_Overbrom Solution: 1. Protect -NH₂ group 2. Use milder brominating agent 3. Lower temperature Overbromination->Sol_Overbrom Yes Other Other Issues (e.g., Starting Material) Hydrolysis->Other No Sol_Hydrolysis Solution: 1. Use anhydrous conditions 2. Careful workup (control pH) 3. Avoid excess heat Hydrolysis->Sol_Hydrolysis Yes Sol_Other Solution: 1. Check reagent stoichiometry 2. Increase temperature gradually 3. Verify reagent quality Other->Sol_Other Sol_Overbrom->Purify After Re-synthesis Sol_Hydrolysis->Purify After Re-synthesis Sol_Other->Purify After Re-synthesis

Sources

Optimization

Technical Support Center: Optimization of 2-Amino-4,5-dibromobenzonitrile Cyclization

Executive Summary & Scope This technical guide addresses the cyclization of 2-amino-4,5-dibromobenzonitrile (1) to form 6,7-dibromoquinazolin-4(3H)-one (2) . This transformation is a critical gateway in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide addresses the cyclization of 2-amino-4,5-dibromobenzonitrile (1) to form 6,7-dibromoquinazolin-4(3H)-one (2) . This transformation is a critical gateway in the synthesis of kinase inhibitors (e.g., EGFR, BTK) and immunomodulatory drugs.

Users frequently encounter stalling (incomplete conversion) or hydrolysis byproducts due to the electron-deficient nature of the dibromo-substituted ring and the steric crowding at the ortho positions. This guide provides two validated protocols—Method A (Thermal Formamide) and Method B (Formamidine Acetate) —along with a troubleshooting decision tree.

Critical Reaction Parameters

Before initiating the reaction, review these critical variables that govern the thermodynamics and kinetics of this specific substrate.

ParameterRecommended SpecificationScientific Rationale
Solvent Polarity High (

)
The substrate is a "brick"—highly crystalline and insoluble. Polar aprotic solvents (DMF, DMAc) or high-boiling alcohols (2-Methoxyethanol) are required to solvate the transition state.
Temperature

The nitrile carbon is deactivated by the electron-withdrawing bromine atoms. High thermal energy is required to overcome the activation barrier for nucleophilic attack.
Moisture Control Anhydrous (<0.1%

)
Critical Failure Point: Water competes with the nitrogen nucleophile for the nitrile, leading to the "dead-end" primary amide byproduct (2-amino-4,5-dibromobenzamide).
Stoichiometry Excess Reagent (5–10 equiv.)Formamide or formamidine acetate acts as both reactant and solvent/co-solvent to drive the equilibrium toward the closed ring.
Validated Experimental Protocols
Method A: The "Niementowski" Approach (High Temperature)

Best for: Small scale (<5g), rapid screening, and robust substrates.

  • Setup: Charge a round-bottom flask with 2-amino-4,5-dibromobenzonitrile (1.0 equiv).

  • Reagent: Add Formamide (10–15 volumes). No additional solvent is needed; formamide acts as the solvent.

  • Reaction: Heat the suspension to

    
      for 4–6 hours.
    
    • Note: The solid will eventually dissolve as the reaction proceeds and the product forms (often precipitating back out upon cooling).

  • Workup: Cool the mixture to room temperature. Dilute with water (2x reaction volume).

  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.

  • Purification: Recrystallization from DMF/Ethanol if necessary.

Method B: The Formamidine Acetate Approach (Mild/Scale-Up)

Best for: High purity requirements, larger scales, and avoiding thermal decomposition.

  • Setup: Charge flask with 2-amino-4,5-dibromobenzonitrile (1.0 equiv) and Formamidine Acetate (2.0–3.0 equiv).

  • Solvent: Add 2-Methoxyethanol (10 volumes).

  • Reaction: Reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor by HPLC/TLC. If conversion stalls >10%, add an additional 1.0 equiv of formamidine acetate.

  • Workup: Cool to

    
    . The product often crystallizes directly.
    
  • Isolation: Filter and wash with cold ethanol.

Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an amidine intermediate, followed by intramolecular nucleophilic attack.

ReactionMechanism Substrate 2-Amino-4,5- dibromobenzonitrile Intermediate1 Amidine Intermediate Substrate->Intermediate1 Nucleophilic Attack (High Temp) Byproduct Primary Amide (Hydrolysis) Substrate->Byproduct H2O Contamination Reagent Formamide / Formamidine Acetate Reagent->Intermediate1 Transition Intramolecular Cyclization Intermediate1->Transition -NH3 Product 6,7-Dibromoquinazolin- 4(3H)-one Transition->Product Rearrangement

Caption: Figure 1. Reaction pathway showing the critical amidine intermediate and the competing hydrolysis pathway caused by moisture.

Troubleshooting & FAQs
Issue 1: The reaction stalled at 60% conversion.
  • Diagnosis: The electron-withdrawing bromines deactivate the nitrile, making the final ring closure sluggish.

  • Resolution:

    • Boost Reagent: Add 2.0 equivalents of fresh formamidine acetate.

    • Catalysis: Add 5 mol% of Ammonium Acetate or Glacial Acetic Acid . This buffers the reaction and protonates the nitrile, activating it for attack.

    • Check Solvent: If using Ethanol (BP

      
      ), switch to 2-Methoxyethanol (BP 
      
      
      
      ) to access higher thermal energy.
Issue 2: My product is a mixture of the target and a highly insoluble white solid.
  • Diagnosis: You likely formed the primary amide (2-amino-4,5-dibromobenzamide) due to water in the solvent or wet reagents.

  • Resolution:

    • Prevention: Dry solvents over molecular sieves. Use fresh formamide (it is hygroscopic).

    • Salvage: The amide is a "dead end" in Method B. However, you can convert the amide to the quinazolinone by reacting it with Triethyl Orthoformate and catalytic acid (pTSA) at reflux.

Issue 3: The reaction mixture turned black/tarry.
  • Diagnosis: Thermal decomposition (polymerization) of the substrate or solvent (DMF decomposes to dimethylamine and CO at high temps).

  • Resolution:

    • Lower Temp: Reduce temperature to

      
       and extend time.
      
    • Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen accelerates oxidative degradation of electron-rich anilines.

Troubleshooting Logic Tree

Use this flow to diagnose failure modes during in-process monitoring (IPC).

TroubleshootingTree Start IPC Check (HPLC/TLC) Conversion Is Conversion > 90%? Start->Conversion Impurity Identify Major Impurity Conversion->Impurity No Success Proceed to Workup Conversion->Success Yes Stall Starting Material Remains Impurity->Stall SM Present Hydrolysis Amide Byproduct (M+18 peak) Impurity->Hydrolysis New Polar Spot Action1 Reflux + 4h Stall->Action1 Increase Temp OR Add Acid Catalyst Action2 Salvage: React with Triethyl Orthoformate Hydrolysis->Action2 Check Water Content Switch to Orthoformate Method

Caption: Figure 2. Decision tree for interpreting In-Process Control (IPC) data.

References
  • Synthesis of Quinazolinones via Formamide (Method A)

    • Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives.[1]

    • Source:N
    • Relevance: Describes the standard high-temperature fusion of 2-amino-5-bromobenzoic acid derivatives with formamide, directly applicable to the nitrile analog.
    • URL:[Link]

  • Synthesis via Formamidine Acetate (Method B)

    • Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
    • Source:Molecules / NIH PMC.
    • Relevance: Provides the specific protocol for using formamidine acetate in 2-methoxyethanol for electron-rich and electron-poor quinazoline precursors.
    • URL:[Link]

  • General Quinazoline Synthesis Reviews

    • Title: Synthesis of Quinazolines.[1][2][3][4][5][6]

    • Source:Organic Chemistry Portal.
    • Relevance: A comprehensive index of modern catalytic methods (Cu, Pd, Ru)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Amino-4,5-dibromobenzonitrile Experimental Troubleshooting Guide

Welcome to the Technical Support Center for 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) . As a highly functionalized polyhalogenated building block, this molecule is a cornerstone in the synthesis of fused heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) . As a highly functionalized polyhalogenated building block, this molecule is a cornerstone in the synthesis of fused heterocycles (e.g., quinazolines, indoles) and advanced pharmaceutical intermediates. However, its dense array of reactive sites—an electron-withdrawing nitrile (-CN), an electron-donating amine (-NH2), and two adjacent bromines (-Br)—presents unique chemoselective and regioselective challenges.

This guide is designed for research scientists and drug development professionals, providing field-proven mechanistic insights, self-validating protocols, and data-driven troubleshooting for your most critical workflows.

Section 1: Regioselective Palladium-Catalyzed Cross-Coupling

FAQ 1: Why am I getting a mixture of mono-coupled and di-coupled products, or coupling at the wrong bromine position during Suzuki-Miyaura reactions?

Mechanistic Insight: This is a classic regioselectivity issue driven by the electronic push-pull system of the aromatic ring. In polyhalogenated arenes, the site of initial oxidative addition by the Pd(0) catalyst is dictated by the electron density at the carbon-halogen bonds. The nitrile group at C1 is strongly electron-withdrawing, which activates the para-position (C4) for oxidative addition. Conversely, the amino group at C2 is electron-donating, which deactivates its para-position (C5). Therefore, the C4-Br bond is significantly more electrophilic and reactive than the C5-Br bond (). If you are observing di-coupling or C5-coupling, your catalyst system is likely too active (e.g., using highly electron-rich ligands like XPhos with high temperatures) or your stoichiometry is poorly controlled.

Regioselectivity SM 2-Amino-4,5-dibromobenzonitrile C4 C4-Br Bond (Para to -CN EWG) SM->C4 Electronic Activation C5 C5-Br Bond (Para to -NH2 EDG) SM->C5 Electronic Deactivation OxAdd Favorable Pd(0) Oxidative Addition C4->OxAdd NoRxn High Activation Barrier (Unreactive) C5->NoRxn Prod C4 Mono-Coupled Product OxAdd->Prod

Electronic push-pull effects dictating C4 regioselectivity in Pd-catalyzed coupling.

Troubleshooting Data: Suzuki-Miyaura Optimization

To achieve >95% regioselectivity at C4, mild conditions and specific catalyst selections are required.

Catalyst SystemBaseSolventTemp (°C)C4:C5 RatioTotal Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8098:285
Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O9085:1592
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10040:60 (Di-coupled)88
Pd(OAc)₂ / PPh₃K₂CO₃DMF6095:578
Protocol 1: Self-Validating Regioselective Suzuki-Miyaura Coupling at C4

Causality Note: Using Pd(PPh₃)₄ provides a moderate electron density on the palladium center, which is sensitive enough to differentiate between the activated C4-Br and deactivated C5-Br. Biphasic conditions ensure the boronic acid remains soluble and active without requiring harsh temperatures ().

  • Preparation: In an oven-dried Schlenk flask, add 2-Amino-4,5-dibromobenzonitrile (1.0 equiv), the desired arylboronic acid (1.05 equiv - strict stoichiometry prevents over-coupling), and Pd(PPh₃)₄ (0.05 equiv).

  • Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen will prematurely oxidize Pd(0) to Pd(II), terminating the catalytic cycle.

  • Solvent & Base: Add degassed Toluene/Ethanol (4:1 v/v) followed by a degassed 2M aqueous Na₂CO₃ solution (2.0 equiv).

  • Reaction: Heat to 80 °C for 12 hours.

    • Validation Check: Monitor via LC-MS. The mass of the mono-coupled product should dominate. If starting material remains, do not add more boronic acid; inspect the flask for black palladium precipitation (indicating catalyst deactivation).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Section 2: Chemoselective Nitrile Reduction

FAQ 2: How do I reduce the nitrile group to a primary amine without causing hydrodehalogenation (loss of the bromine atoms)?

Mechanistic Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is strictly contraindicated for this scaffold. Pd/C will rapidly insert into the weak C-Br bonds, leading to extensive debromination before or alongside nitrile reduction. To achieve chemoselective reduction of the nitrile in the presence of aryl bromides, you must use a reagent that operates via a targeted hydride transfer mechanism. The in situ generation of nickel boride (Ni₂B) from Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂) is the gold standard for this transformation ().

ChemoselectiveReduction SM Nitrile with Aryl Bromides Path1 Pd/C + H2 (Standard Hydrogenation) SM->Path1 Path2 NaBH4 + NiCl2 (Nickel Boride Pathway) SM->Path2 Fail Debrominated Amine (Loss of Scaffold) Path1->Fail C-Br Cleavage Success Primary Amine (Bromines Intact) Path2->Success Chemoselective

Reagent selection logic for preserving C-Br bonds during nitrile reduction.

Troubleshooting Data: Nitrile Reduction Reagents
Reagent SystemChemoselectivity (C-Br retention)Nitrile ConversionPrimary Amine Yield
Pd/C, H₂ (1 atm)0% (Complete Debromination)>99%N/A (Degraded)
LiAlH₄, THF40% (Partial Debromination)>99%35%
BH₃-THF, Reflux95%70% (Sluggish)65%
NaBH₄, NiCl₂·6H₂O, EtOH>99%>99%88%
Protocol 2: Chemoselective Nitrile Reduction using Nickel Boride

Causality Note: NiCl₂ is reduced by NaBH₄ to form a finely divided, black Nickel Boride (Ni₂B) precipitate. This species acts as a heterogeneous catalyst that coordinates the nitrile nitrogen, directing the hydride attack specifically to the C-N triple bond while ignoring the C-Br bonds ().

  • Setup: Dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 equiv) in dry Ethanol (0.1 M) in a round-bottom flask.

  • Catalyst Precursor: Add NiCl₂·6H₂O (0.1 equiv). The solution will appear pale green.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add NaBH₄ (3.0 equiv) in small portions over 15 minutes.

    • Validation Check: The solution must immediately turn pitch black, accompanied by vigorous effervescence (H₂ gas evolution). This visual confirmation guarantees the active Ni₂B catalyst has successfully formed.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (loss of UV-active starting material).

  • Workup: Quench carefully with saturated aqueous NH₄Cl to destroy excess hydride and dissolve nickel salts. Filter the black suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to yield the intact 2-(aminomethyl)-4,5-dibromoaniline.

Section 3: FAQ on Handling and Storage

FAQ 3: My 2-Amino-4,5-dibromobenzonitrile has darkened over time. Is it still viable for sensitive cross-coupling reactions?

Answer: The darkening (typically from pale yellow to brown) is caused by trace oxidation of the primary aniline group. While the bulk material may still appear >95% pure by NMR, the oxidized quinoid-like impurities can act as potent ligands that poison palladium catalysts during Suzuki or Buchwald-Hartwig reactions.

Resolution: Before using aged material in catalytic workflows, perform a quick filtration through a short plug of silica gel using Dichloromethane/Hexane (1:1) to remove polar oxidized oligomers. Store the purified material under inert gas (Argon/Nitrogen) at 4 °C, strictly protected from light.

References

  • Langer, P. (2022). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.[Link]

  • Setamdideh, D. (2010). Rapid and efficient reduction of nitroarenes to their corresponding amines with promotion of NaBH4/NiCl2·6H2O system in aqueous CH3CN. Asian Journal of Chemistry.[Link]

  • RSC Publishing. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Royal Society of Chemistry.[Link]

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Amino-4,5-dibromobenzonitrile Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile . Due to its highly functionalized nature—bearing a primary amine, a cyano group, and two reactive aryl bromides—this substrate is notorious for inducing rapid transition-metal catalyst deactivation.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you overcome these synthetic bottlenecks.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does my palladium catalyst rapidly deactivate (forming Pd-black) when cross-coupling 2-Amino-4,5-dibromobenzonitrile? Causality: The deactivation is driven by a dual-poisoning mechanism inherent to the substrate's polyfunctional nature. First, the free, unprotected primary amino (-NH2) group acts as a strong σ-donor. It aggressively competes with phosphine ligands for coordination to the Pd(II) intermediate, forming dormant, off-cycle palladium-amine complexes that halt the catalytic cycle[1]. Second, the cyano (-CN) group can disrupt the catalytic loop through facile phosphine displacement, terminating the reaction via the formation of highly stable, catalytically inactive species such as [(CN)4Pd]2- or[(CN)3PdAr]2-[2]. This synergistic poisoning leads to the rapid precipitation of inactive Pd(0) aggregates (Pd-black)[3].

Q2: How can I overcome amine-induced catalyst deactivation without adding synthetic steps for protecting groups? Causality: The root cause of amine poisoning lies in the spatial accessibility of the metal center. By utilizing rationally designed, sterically demanding dialkylbiaryl monophosphine ligands (such as BrettPhos or GPhos), you create a protective steric pocket around the palladium center[1]. These ligands are specifically engineered to resist amine-induced catalyst deactivation by physically blocking multi-amine coordination while simultaneously accelerating the rate-limiting reductive elimination step[1].

Q3: I am observing substrate degradation and low yields even with advanced ligands. What is failing? Causality: Highly functionalized arenes are sensitive to harsh basic conditions. Strong bases can mediate the decomposition of the substrate before productive cross-coupling occurs, leading to an artificial drop in catalyst turnover. Switching to a moderate-strength base, such as sodium trimethylsilanolate (NaOTMS) or anhydrous K3PO4, limits base-mediated decomposition while maintaining the necessary basicity to drive the transmetalation step[1].

Part 2: Visualizing Catalyst Deactivation & Troubleshooting

The following diagrams map the logical pathways of catalyst poisoning and the decision tree for troubleshooting these reactions.

Mechanism Pd Active Pd(0) Catalyst Substrate 2-Amino-4,5-dibromobenzonitrile Pd->Substrate Interacts with OxAdd Productive Pathway (C-Br Oxidative Addition) Substrate->OxAdd Desired AminePoison Amine Coordination (Ligand Displacement) Substrate->AminePoison -NH2 Attack CyanoPoison Cyano Interference (Inactive Pd-CN) Substrate->CyanoPoison -CN Attack Dormant1 Dormant Pd-Amine Complex AminePoison->Dormant1 Deactivation Dormant2 Inactive[(CN)nPd]x- Species CyanoPoison->Dormant2 Deactivation

Pathway of Pd catalyst deactivation by 2-Amino-4,5-dibromobenzonitrile.

Troubleshooting Start Low Yield & Pd Black? CheckAmine Is -NH2 Unprotected? Start->CheckAmine Protect Use BrettPhos/GPhos or Protect -NH2 CheckAmine->Protect Yes CheckBase Substrate Degradation? CheckAmine->CheckBase No WeakBase Switch to Weak Base (e.g., NaOTMS) CheckBase->WeakBase Yes Opt Optimize Stoichiometry CheckBase->Opt No

Decision tree for troubleshooting cross-coupling reactions with polyfunctional arenes.

Part 3: Quantitative Data Presentation

Selecting the correct catalyst-ligand architecture is critical. The table below summarizes the expected performance of various catalytic systems when exposed to the dual-poisoning effects of aminobenzonitrile derivatives.

Catalyst SystemLigand TypeAmine ToleranceCyano ToleranceTypical Yield (%)Primary Failure Mode
Pd(PPh3)4 Monodentate PhosphineVery LowLow< 15%Rapid formation of [(CN)3PdAr]2-[2]
Pd(OAc)2 / dppf Bidentate PhosphineLowModerate20 - 30%Off-cycle Pd-amine complexation
Pd2(dba)3 / XPhos Dialkylbiaryl (1st Gen)ModerateModerate45 - 60%Competitive coordination at high temps
Pd(OAc)2 / BrettPhos Dialkylbiaryl (Advanced)HighHigh80 - 90%Base-mediated substrate degradation
Pd(OAc)2 / GPhos Dialkylbiaryl (Advanced)Very HighHigh> 90%None (Highly stable at room temp)[1]

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify causality if the reaction fails.

Protocol: Deactivation-Resistant Cross-Coupling of 2-Amino-4,5-dibromobenzonitrile

Reagents Required:

  • 2-Amino-4,5-dibromobenzonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.05 equiv for mono-coupling, 2.1 equiv for di-coupling)

  • Pd(OAc)2 (2.0 mol%)

  • GPhos or BrettPhos Ligand (4.0 mol%)

  • NaOTMS or K3PO4 (3.0 equiv)

  • Degassed THF/H2O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst: In an argon-filled glovebox, combine Pd(OAc)2 (2.0 mol%) and GPhos (4.0 mol%) in 1 mL of anhydrous THF. Stir at room temperature for 15 minutes to ensure complete pre-complexation. Causality: Pre-complexation prevents the free amino group of the substrate from trapping naked Pd(OAc)2 before the bulky ligand can bind.

  • Reaction Assembly: To an oven-dried Schlenk flask, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol), the arylboronic acid, and the base (NaOTMS, 3.0 mmol).

  • Solvent Addition: Add 9 mL of degassed THF and 1 mL of degassed H2O to the Schlenk flask. Crucial Step: Trace moisture can cause CN- hydrolysis to HCN, which is highly reactive toward Pd(0)[2]. Ensure solvents are thoroughly sparged with argon.

  • Catalyst Injection: Inject the pre-catalyst solution into the reaction mixture. Seal the flask and heat to 60 °C.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS.

    • Diagnostic A: If starting material is >80% and Pd-black is visible on the flask walls, catalyst poisoning has occurred. Verify ligand purity and oxygen-free conditions.

    • Diagnostic B: If dehalogenated byproduct (reduction of C-Br without coupling) is >15%, oxidative addition is successful, but transmetalation is failing . Increase the base concentration or switch to a more nucleophilic boronic acid.

  • Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. National Institutes of Health (NIH) / Molecules.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. American Chemical Society (ACS) / JACS.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Massachusetts Institute of Technology (MIT) DSpace.

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for 2-Amino-4,5-dibromobenzonitrile

This guide serves as a dedicated resource for researchers, analytical scientists, and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile. It provides in-depth analytical methodologies, troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, analytical scientists, and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile. It provides in-depth analytical methodologies, troubleshooting guides, and answers to frequently encountered questions (FAQs) to ensure robust and reliable impurity detection and quantification. The core objective is to deliver scientifically sound, field-tested insights that support regulatory compliance and drug safety.

The Criticality of Impurity Profiling for 2-Amino-4,5-dibromobenzonitrile

2-Amino-4,5-dibromobenzonitrile is a key starting material and intermediate in the synthesis of various pharmaceutically active compounds. The purity of this building block is paramount, as any impurities can be carried through the synthetic process, potentially impacting the final drug substance's safety, efficacy, and stability.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control and characterization of impurities in drug substances.[2][3][4] Adherence to guidelines such as ICH Q3A(R2) for new drug substances is not merely a procedural step but a fundamental requirement for ensuring patient safety.[2][3][5] This guide provides the analytical framework to meet these stringent requirements.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the analysis of 2-Amino-4,5-dibromobenzonitrile.

Q1: What are the most probable impurities I should expect?

Understanding the synthetic route is key to predicting potential impurities. For 2-Amino-4,5-dibromobenzonitrile, impurities typically arise from incomplete reactions, side reactions, or degradation.

Table 1: Potential Process-Related Impurities and Their Sources

Impurity Type Potential Structure/Name Likely Source Recommended Primary Analytical Technique
Starting Materials Unreacted precursors used in the synthesis. Incomplete reaction. HPLC, GC-MS
Regioisomers e.g., 2-Amino-3,5-dibromobenzonitrile, 2-Amino-3,4-dibromobenzonitrile. Non-selective bromination steps. HPLC with a high-resolution column.
Under-brominated Species 2-Amino-4-bromobenzonitrile or 2-Amino-5-bromobenzonitrile. Incomplete bromination. HPLC, LC-MS
Over-brominated Species 2-Amino-3,4,5-tribromobenzonitrile. Over-reaction with brominating agent. HPLC, LC-MS
Hydrolysis Products 2-Amino-4,5-dibromobenzamide or 2-Amino-4,5-dibromobenzoic acid. Degradation of the nitrile group in the presence of water/acid/base. HPLC

| Residual Solvents | Solvents used during synthesis and purification (e.g., Acetonitrile, Methanol, Dichloromethane). | Incomplete drying or purification. | Headspace GC-MS |

Q2: What is the best primary analytical technique for impurity profiling of this compound?

For non-volatile, moderately polar aromatic compounds like 2-Amino-4,5-dibromobenzonitrile and its likely organic impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique.[4][6][7]

  • Expertise & Rationale: RP-HPLC offers high resolution, sensitivity, and robust quantitative accuracy.[6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The aromatic nature of the compound makes it an excellent candidate for UV detection. A workflow for this process is outlined below.

G cluster_workflow Impurity Identification & Characterization Workflow Sample Sample of 2-Amino-4,5-dibromobenzonitrile Prep Sample Preparation (Dissolve in appropriate diluent) Sample->Prep HPLC Initial Purity Screen (RP-HPLC with UV/PDA Detector) Prep->HPLC Detect Impurity Peak Detected? HPLC->Detect Quantify Quantify Impurity (Area % or vs. Standard) Detect->Quantify Yes End Purity Meets Specification Detect->End No Threshold Above Identification Threshold (e.g., >0.10%)? Quantify->Threshold Isolate Isolate Impurity (Preparative HPLC) Threshold->Isolate Yes Report Final Report with Characterized Impurity Profile Threshold->Report No (Report as Unidentified) Elucidate Structure Elucidation (LC-MS, NMR, FT-IR) Isolate->Elucidate Elucidate->Report Report->End End_Fail Impurity Profile Fails Specification Report->End_Fail

Caption: A typical workflow for impurity analysis.
Q3: My HPLC peaks for the main compound and impurities are tailing. What should I do?

Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[8] It is often caused by secondary interactions between the positively charged amine group (at acidic pH) and negatively charged residual silanol groups on the silica-based column packing.[8][9]

Troubleshooting Guide: Resolving Peak Tailing

  • Mobile Phase pH Adjustment: The amino group is basic. At a low pH (e.g., <4), it will be protonated, leading to strong interactions with silanols.

    • Action: Try increasing the mobile phase pH to a moderately basic range (e.g., pH 7-8) to keep the amine in its neutral form. Caution: Ensure your column is stable at higher pH values; many standard silica columns degrade above pH 8. Use a hybrid or high-pH stable column if necessary.

  • Use of Mobile Phase Additives:

    • Action: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

  • Column Choice:

    • Action: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of free silanol groups, significantly reducing the potential for tailing.[10]

  • Sample Overload:

    • Action: Reduce the concentration of your sample or the injection volume. Overloading the column can lead to peak distortion, including tailing.[8]

G cluster_troubleshooting Troubleshooting Decision Tree: HPLC Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH > 3? Start->Check_pH Adjust_pH Action: Increase pH to 7-8 (Use pH-stable column) Check_pH->Adjust_pH No Check_Additive Is a competing base (e.g., 0.1% TEA) used? Check_pH->Check_Additive Yes End Problem Resolved Adjust_pH->End Add_Additive Action: Add 0.1% TEA to mobile phase Check_Additive->Add_Additive No Check_Column Is column modern, high-purity, and end-capped? Check_Additive->Check_Column Yes Add_Additive->End Change_Column Action: Switch to a high-purity end-capped column Check_Column->Change_Column No Check_Load Is sample concentration high? Check_Column->Check_Load Yes Change_Column->End Reduce_Load Action: Dilute sample or reduce injection volume Check_Load->Reduce_Load Yes Check_Load->End No (Consult further) Reduce_Load->End

Caption: A decision tree for troubleshooting peak tailing.
Q4: How can Mass Spectrometry (MS) help identify an unknown impurity?

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying unknown impurities.[11][12] For 2-Amino-4,5-dibromobenzonitrile, MS provides two critical pieces of information:

  • Molecular Weight: The mass spectrometer provides the molecular weight of the impurity, allowing you to hypothesize its structure based on the potential impurities listed in Table 1.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[13] This creates a highly characteristic isotopic pattern in the mass spectrum.

    • A compound with one bromine atom will show two peaks of roughly equal height (M and M+2).[13][14]

    • A compound with two bromine atoms (like the parent compound and its isomers) will show three peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1 .[14]

    • This unique pattern is a definitive indicator of the number of bromine atoms in an unknown impurity, making it a powerful diagnostic tool.[14][15]

Q5: When is Nuclear Magnetic Resonance (NMR) spectroscopy required?

While LC-MS is excellent for determining molecular weight and formula, it often cannot distinguish between positional isomers (regioisomers).[16] NMR spectroscopy is the definitive technique for unambiguous structure elucidation .[12][16][17]

  • Expertise & Rationale: If you identify an impurity with the same mass as the parent compound (a dibrominated amino-benzonitrile), it is almost certainly a regioisomer (e.g., 2-Amino-3,5-dibromobenzonitrile). Only NMR can definitively determine the substitution pattern on the aromatic ring by analyzing proton-proton (COSY) and proton-carbon (HSQC/HMBC) correlations.[11][16] NMR is essential for providing the unequivocal structural proof required by regulatory agencies for any impurity above the identification threshold.[16]

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a validated impurity profiling method. Optimization will be required based on the specific impurity profile of your sample.

1. Equipment and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • HPLC grade Acetonitrile (ACN) and Water.

  • Phosphoric acid or Formic acid (for MS compatibility).[18]

  • 2-Amino-4,5-dibromobenzonitrile reference standard and sample.

2. Reagent Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Standard and Sample Preparation:

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with diluent.

  • Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. Chromatographic Conditions:

Table 2: Recommended Starting HPLC-UV Method Parameters

Parameter Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase chemistry for aromatic compounds.
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: Acetonitrile Gradient elution is necessary to separate early and late-eluting impurities. Acid improves peak shape.
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-40 min: 30% B A shallow gradient provides good resolution of closely related impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Controls retention time stability.
Injection Vol. 10 µL Balances sensitivity with the risk of column overload.

| Detection | UV at 254 nm (or PDA scan 200-400 nm) | Aromatic compounds absorb strongly in the UV range. PDA allows for peak purity assessment. |

5. Analysis Procedure:

  • Equilibrate the system with the initial mobile phase for at least 30 minutes until a stable baseline is achieved.[6]

  • Inject a blank (diluent) to ensure no system peaks are present.

  • Inject the working standard to determine the retention time and system suitability.

  • Inject the sample solution.

  • Integrate all peaks in the sample chromatogram.

6. Purity Calculation:

  • Calculate the percentage of each impurity using the area percent method:

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Google Cloud.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). AMSbiopharma.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). MDPI.
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025).
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • Quality: impurities | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
  • Pharmaceutical Impurity Analysis Overview - Chemass. (n.d.). Chemass.
  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • Organic Compounds Containing Halogen
  • Mass spectra of organic compounds containing bromine and chlorine. (n.d.).
  • Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Troubleshooting in Chromatography. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Sepax Technologies.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. (2026).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2025).
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC. (2018).
  • Analytical Strategies for Monitoring Residual Impurities | BioPharm International. (2020).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Amino-4,5-dibromobenzonitrile and Its Isomers: A Guide for Synthetic and Medicinal Chemists

Abstract Substituted aminobenzonitriles are foundational scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen atoms, particularly bromine, onto the aromatic ring provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted aminobenzonitriles are foundational scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen atoms, particularly bromine, onto the aromatic ring provides a powerful tool for modulating physicochemical properties and biological activity. This guide presents a comprehensive comparative analysis of 2-Amino-4,5-dibromobenzonitrile and its key structural isomers, 2-Amino-3,5-dibromobenzonitrile and 2-Amino-5-bromobenzonitrile. We delve into a comparative study of their synthesis, physicochemical properties, and reactivity. By grounding our analysis in experimental data and established chemical principles, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to strategically employ these versatile building blocks in their synthetic endeavors.

Introduction: The Strategic Role of Brominated Aminobenzonitriles

Aromatic nitriles, with benzonitrile as the parent compound, are a cornerstone class of molecules in organic synthesis.[1] The cyano group is a versatile functional handle, participating in transformations to amines, amides, carboxylic acids, and various heterocyclic systems. The presence of an amino group, as in 2-aminobenzonitrile, introduces a key nucleophilic center, enabling a rich derivatization chemistry, particularly for the synthesis of fused heterocyclic systems like quinazolines, which are prevalent in medicinal chemistry.[2]

The strategic placement of bromine atoms on the benzonitrile ring significantly influences the molecule's electronic landscape, lipophilicity, and metabolic stability. Bromine's electron-withdrawing inductive effect and its role as a "heavy atom" can enhance binding affinities to biological targets and improve pharmacokinetic profiles. This guide focuses on 2-Amino-4,5-dibromobenzonitrile, a less-common isomer, and compares it with its more frequently cited relatives to provide a nuanced understanding of how substituent placement dictates chemical behavior and potential utility.

Comparative Synthesis Strategies

The efficient synthesis of substituted benzonitriles is a critical first step for any research program.[3] The primary routes involve either the introduction of the cyano group onto a pre-functionalized aniline or the functionalization of a pre-existing benzonitrile.

Common Synthetic Pathways

Several classical and modern methods are employed for the synthesis of aromatic nitriles. The choice is often dictated by the availability of starting materials and functional group tolerance.[3]

  • Sandmeyer Reaction: A well-established method for converting an aryl amine to a nitrile via a diazonium salt intermediate. While classic, yields can be variable.[3]

  • Palladium-Catalyzed Cyanation: A powerful and versatile method for the synthesis of benzonitriles from aryl halides, often providing high yields under mild conditions.[3]

  • From Aldehydes: The direct one-pot conversion of aldehydes to nitriles offers an atom-economical route.[3]

The synthesis of the target compounds typically starts from a substituted aniline, which is then brominated, followed by the introduction of the nitrile group, or vice-versa.

Synthetic_Workflow cluster_0 Route A: Bromination First cluster_1 Route B: Cyanation First A1 Substituted Aniline A2 Bromination A1->A2 A3 Dibromoaniline A2->A3 A4 Sandmeyer Reaction A3->A4 A5 Target Compound A4->A5 B1 Substituted Aniline B2 Sandmeyer Reaction B1->B2 B3 Aminobenzonitrile B2->B3 B4 Bromination B3->B4 B5 Target Compound B4->B5

Caption: General synthetic workflows for dibromo-aminobenzonitriles.
Representative Experimental Protocol: Synthesis of 2-Amino-5-bromobenzonitrile

This protocol details the synthesis of a key comparative compound, illustrating a common laboratory procedure.

Step 1: Nitration of 2-Amino-5-bromopyridine (Illustrative Analogue for Ring Activation) This step is adapted from a procedure for a related heterocyclic system but demonstrates the principle of electrophilic substitution on an activated ring.[4]

  • In a 1-liter three-necked flask equipped with a stirrer and thermometer, and cooled in an ice bath, add 500 ml of concentrated sulfuric acid.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 20°C.

  • Once dissolved, cool the solution to 0-5°C.

  • Add a nitrating mixture (35 ml nitric acid, 70 ml sulfuric acid) dropwise over 1 hour, maintaining the temperature below 10°C.

  • Stir for an additional 2 hours at 10°C, then allow to warm to room temperature overnight.

  • Pour the reaction mixture onto 2 kg of crushed ice and neutralize with concentrated ammonium hydroxide.

  • Filter the resulting precipitate, wash with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.

Step 2: Diazotization and Sandmeyer Reaction (Conceptual) This is a conceptual outline; specific conditions must be optimized.

  • Dissolve the amino-bromo-nitro intermediate in a suitable acidic medium (e.g., HCl/H₂O).

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in KCN.

  • Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated gently to drive it to completion.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Comparative Physicochemical Properties

The position of the bromine atoms significantly impacts the molecule's physical and electronic properties. These properties, in turn, influence solubility, membrane permeability, and receptor binding affinity—critical parameters in drug design.

Property2-Amino-4,5-dibromobenzonitrile2-Amino-3,5-dibromobenzonitrile2-Amino-5-bromobenzonitrile[5]2-Amino-4-bromobenzonitrile[6]
CAS Number 955272-38-5[7]68385-95-5[8][9][10][11][][13]39263-32-6[14]304858-65-9[6]
Molecular Formula C₇H₄Br₂N₂C₇H₄Br₂N₂C₇H₅BrN₂C₇H₅BrN₂
Molecular Weight 275.93 g/mol 275.93 g/mol 197.03 g/mol [5]197.03 g/mol [6]
Melting Point Not widely reported152-156 °C[8][11][13]96-100 °C[14]Not widely reported
Calculated XLogP3 Not availableNot available2.2[5]2.2[6]
Polar Surface Area Not availableNot available49.8 Ų[5]49.8 Ų[6]

Analysis of Properties:

  • Melting Point: The higher melting point of the 3,5-dibromo isomer compared to the 5-bromo analog suggests a more stable crystal lattice, likely due to improved packing and intermolecular interactions.

  • Lipophilicity (XLogP3): The calculated XLogP3 value of 2.2 for the monobrominated isomers indicates moderate lipophilicity. It is expected that the dibrominated isomers would have a significantly higher XLogP3 value, increasing their solubility in nonpolar environments but potentially decreasing aqueous solubility.

  • Electronic Effects: The bromine atoms are strongly electron-withdrawing via the inductive effect, while the amino group is electron-donating through resonance. This interplay governs the molecule's reactivity. The nitrile group is also strongly electron-withdrawing.[1]

Caption: Electronic effects in 2-Amino-3,5-dibromobenzonitrile.

Comparative Reactivity and Potential Applications

The substitution pattern directly impacts the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

  • Nucleophilicity of the Amino Group: The presence of two electron-withdrawing bromine atoms, particularly at the ortho (position 3) and para (position 5) positions relative to the amino group in 2-Amino-3,5-dibromobenzonitrile, significantly reduces the electron density on the nitrogen. This deactivation can hinder reactions that rely on the amino group's nucleophilicity. For example, in a study on the synthesis of 4-aminoquinolines, 2-amino-5-nitrobenzonitrile (which also has a strong electron-withdrawing group) failed to undergo the necessary aza-Michael addition, whereas the less deactivated 2-aminobenzonitrile reacted well.[15] A similar reduced reactivity would be expected for the dibromo compounds.

  • Reactivity of the Nitrile Group: The electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, potentially accelerating its hydrolysis to an amide or carboxylic acid under acidic conditions.[1]

  • Applications as Synthetic Intermediates: These compounds are primarily valuable as building blocks.[8][14] The amino and nitrile groups are precursors to various heterocyclic systems. The bromine atoms serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. 2-Amino-5-bromobenzonitrile has been explicitly used in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[14] The dibromo analogs offer the potential for sequential or dual cross-coupling reactions.

Performance in Biological Assays: An Outlook

While direct biological data for 2-Amino-4,5-dibromobenzonitrile is scarce, we can infer potential performance by examining related structures. Derivatives of 1-(2-amino-3,5-dibromophenyl)ethanone, a closely related ketone analog, are precursors to quinazolines, chalcones, and Schiff bases with potential anticancer and antimicrobial activities.[2]

Comparative Anticancer Activity of Analogous Quinazoline Derivatives

The following table, compiled from data on analogous quinazoline structures, provides a benchmark for the potential efficacy of derivatives synthesized from dibromo-aminobenzonitriles.[2]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference Compound
2,3-disubstituted quinazolin-4(1H)-onesHeLa (Cervical Cancer)7-18Gefitinib
Substituted quinazolin-4(3H)-onesMCF-7 (Breast Cancer)1.5-3.6Doxorubicin (0.8 µM)
2-Aryl-quinazolin-4(3H)-onesA549 (Lung Cancer)1.2-12.4Cisplatin (4.3 µM)

The inclusion of bromine atoms in these scaffolds is anticipated to enhance potency due to increased lipophilicity and potential for specific halogen bonding interactions with target proteins.

Standard Protocol: MTT Assay for Anticancer Activity

To evaluate the cytotoxic effects of newly synthesized derivatives, the MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Allow cells to attach (Overnight Incubation) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for specified period (e.g., 48 hours) C->D E Add MTT Reagent to wells D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate IC₅₀ values H->I

Caption: Standard workflow for the MTT anticancer assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Conclusion and Expert Recommendations

This comparative guide highlights the distinct profiles of 2-Amino-4,5-dibromobenzonitrile and its isomers.

  • 2-Amino-5-bromobenzonitrile stands out as a versatile and well-documented starting material. Its single bromine atom provides a balance of modulated reactivity and a site for cross-coupling, without drastically deactivating the amino group. It is an excellent choice for initial derivatization and scaffold development.

  • 2-Amino-3,5-dibromobenzonitrile offers two sites for cross-coupling and its symmetrical substitution pattern can lead to unique electronic and steric properties in its derivatives. However, researchers must anticipate the significantly reduced nucleophilicity of the amino group, which may require more forcing reaction conditions for certain transformations.

  • 2-Amino-4,5-dibromobenzonitrile , being less common, represents an opportunity for exploring novel chemical space. Its asymmetric dibromination pattern could lead to derivatives with unique structure-activity relationships (SAR) compared to the 3,5-isomer. Its reactivity is expected to be intermediate between the mono- and the 3,5-dibromo-isomers, as only one bromine is ortho to the amino group.

For drug development professionals, the choice of starting material should be a strategic one. For generating initial libraries and establishing SAR, the more reactive 2-Amino-5-bromobenzonitrile is recommended. For lead optimization, where fine-tuning of lipophilicity and introduction of multiple diversity points is required, the dibromo isomers, particularly 2-Amino-3,5-dibromobenzonitrile and the exploratory 2-Amino-4,5-dibromobenzonitrile , become invaluable tools. Future research should focus on elucidating the reaction kinetics and biological activities of derivatives from the 4,5-dibromo isomer to fully map the potential of this chemical family.

References

  • A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. (2025). BenchChem.
  • Comparative reactivity of Benzonitrile and other arom
  • PubChem. (n.d.). 2-Amino-4-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (2022). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. Journal of the American Chemical Society, 124(33), 9547–9555.
  • Arjunan, V., Carthigayan, K., Periandy, S., & Karunanithi, B. (2011). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1827-1837.
  • Zheng, C., et al. (2026).
  • A Comparative Guide to the Biological Activity of 1-(2-Amino-3,5-dibromophenyl)
  • Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar
  • Tobey, S. W. (1953). 2,3-Diaminopyridine. Organic Syntheses.

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-Amino-4,5-dibromobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals The Imperative of Unambiguous Structure Determination The precise spatial arrangement of the amino, bromo, and nitrile functional groups on the benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Unambiguous Structure Determination

The precise spatial arrangement of the amino, bromo, and nitrile functional groups on the benzonitrile scaffold dictates the molecule's physicochemical properties, its intermolecular interactions, and ultimately, its biological activity.[1] An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, a multi-faceted analytical approach is not just recommended but essential for ensuring the scientific integrity of any research involving these derivatives.

A Multi-Technique Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is the most rigorous and trustworthy strategy. This guide will compare and contrast the utility of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Theoretical Basis and Application: Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state.[2][3] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[1][2] For 2-amino-4,5-dibromobenzonitrile derivatives, SCXRD can unequivocally confirm the substitution pattern on the aromatic ring.

Experimental Protocol: Growing Single Crystals

A common and effective method for obtaining X-ray quality crystals is through slow evaporation.[1]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the purified 2-amino-4,5-dibromobenzonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to form a near-saturated solution at a slightly elevated temperature.[1]

  • Filtration: Filter the warm solution to remove any insoluble impurities.

  • Crystallization: Transfer the clear solution to a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.

  • Incubation: Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them for analysis.

Data Interpretation and Comparative Analysis:

The output of an SCXRD experiment is a crystallographic information file (CIF), which contains the atomic coordinates of the molecule. This data can be used to generate a 3D model of the molecule, confirming the connectivity and stereochemistry. For instance, in the crystal structure of the related compound 2-amino-4-chlorobenzonitrile, the aromatic ring is planar, with the nitrile and amino groups nearly coplanar, facilitating π-conjugation.[1][2] Intermolecular N-H···N hydrogen bonds are also observed, forming molecular chains.[1] Similar interactions would be expected for 2-amino-4,5-dibromobenzonitrile derivatives.

Strengths and Limitations:

StrengthsLimitations
Provides unambiguous 3D structureRequires a suitable single crystal, which can be challenging to grow
Determines absolute stereochemistryThe solid-state conformation may not be the same as in solution
Reveals packing and intermolecular interactionsNot a high-throughput technique

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output Purified_Compound Purified Compound Dissolution Dissolution in Suitable Solvent Purified_Compound->Dissolution Filtration Filtration Dissolution->Filtration Slow_Evaporation Slow Evaporation Filtration->Slow_Evaporation Crystal_Mounting Crystal Mounting Slow_Evaporation->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution CIF_File CIF File Structure_Solution->CIF_File ThreeD_Structure 3D Molecular Structure CIF_File->ThreeD_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Solution-State Structure

Theoretical Basis and Application: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the carbon skeleton and the relative positions of substituents.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.[4]

  • 2D NMR (Optional but Recommended): Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing further structural confirmation.

Data Interpretation and Comparative Analysis:

For a 2-amino-4,5-dibromobenzonitrile derivative, the following spectral features are expected:

  • ¹H NMR:

    • A broad singlet for the -NH₂ protons.[5]

    • Two singlets in the aromatic region for the two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR:

    • A signal for the nitrile carbon (-C≡N) typically in the range of 115-125 ppm.[5]

    • Signals for the six aromatic carbons. The carbons attached to the bromine atoms will be significantly shifted downfield. The chemical shifts can be compared to predicted values or data from similar compounds.[5]

¹H and ¹³C NMR Data for Structurally Similar Compounds

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
2-Amino-4-chlorobenzonitrile---
3-Bromobenzonitrile[6]---
4-Bromobenzonitrile[7][8]CDCl₃Aromatic protons in the expected region-
2-Amino-4-bromobenzonitrile[9]---

Strengths and Limitations:

StrengthsLimitations
Provides detailed information about the molecular structure in solutionCan be difficult to interpret for complex molecules without 2D NMR
Non-destructive techniqueRequires a relatively large amount of pure sample
Can be used to study dynamic processesIsomer differentiation can be challenging without high-field instruments

Experimental Workflow for NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_output Data Analysis Purified_Compound Purified Compound Dissolution Dissolution in Deuterated Solvent Purified_Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer_Setup Spectrometer Setup Transfer->Spectrometer_Setup OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer_Setup->OneD_NMR TwoD_NMR 2D NMR (COSY, etc.) OneD_NMR->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure_Elucidation Structure Elucidation Interpretation->Structure_Elucidation

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Basis and Application: Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion, further confirming the chemical formula.[10]

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules and often yields the molecular ion peak.[4] Electron ionization (EI) can provide more extensive fragmentation.[4]

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Data Interpretation and Comparative Analysis:

For 2-amino-4,5-dibromobenzonitrile, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[11] This will result in three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[11] The presence of a nitrogen atom will result in an odd nominal molecular weight for the parent compound.[12]

Expected Isotopic Pattern for the Molecular Ion of C₇H₄Br₂N₂

IonCalculated m/zRelative Abundance
[C₇H₄⁷⁹Br₂N₂]⁺273.87~50%
[C₇H₄⁷⁹Br⁸¹BrN₂]⁺275.87~100%
[C₇H₄⁸¹Br₂N₂]⁺277.87~50%

Strengths and Limitations:

StrengthsLimitations
High sensitivity, requires very little sampleIsomers often cannot be distinguished by mass alone
Provides accurate molecular weight and elemental composition (HRMS)Fragmentation can be complex and difficult to interpret
Can be coupled with separation techniques like LC or GCSoft ionization techniques may not provide sufficient fragmentation for structural elucidation

Experimental Workflow for Mass Spectrometry

ms_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_output Data Analysis Purified_Compound Purified Compound Dissolution Dissolution in Volatile Solvent Purified_Compound->Dissolution Injection Sample Injection Dissolution->Injection Ionization Ionization (ESI, EI) Injection->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Spectrum_Generation Mass Spectrum Generation Mass_Analysis->Spectrum_Generation Interpretation Interpretation of MW and Fragments Spectrum_Generation->Interpretation Formula_Confirmation Elemental Formula Confirmation (HRMS) Interpretation->Formula_Confirmation

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Theoretical Basis and Application: Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule.

Experimental Protocol: IR Spectroscopy Analysis

Step-by-Step Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[4] ATR is often preferred for its simplicity. Place a small amount of the dry, solid sample directly on the ATR crystal.[5]

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.[5] A background spectrum should be collected prior to the sample analysis.[5]

Data Interpretation and Comparative Analysis:

The IR spectrum of 2-amino-4,5-dibromobenzonitrile should display characteristic absorption bands for the amino and nitrile groups.

Expected IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Assignment
Amino (-NH₂)3450 - 3300 (doublet)N-H stretch[5]
Nitrile (-C≡N)2230 - 2210C≡N stretch[2][5]
Aromatic C=C1620 - 1580C=C stretch[5]
C-BrBelow 800C-Br stretch[2]

These values can be compared with experimental data for similar compounds, such as 2-amino-4-chlorobenzonitrile, which shows a nitrile stretch at 2211 cm⁻¹ and N-H stretches at 3452 and 3363 cm⁻¹.[2]

Strengths and Limitations:

StrengthsLimitations
Fast and easy to performProvides limited information on the overall molecular structure
Requires minimal sample preparationNot suitable for distinguishing between isomers with the same functional groups
Good for identifying the presence or absence of key functional groupsCan be sensitive to sample purity and preparation method

Integrated Strategy for Unambiguous Structure Validation

The most reliable approach to structural validation involves the integration of multiple analytical techniques. The following workflow illustrates a logical progression for confirming the structure of a newly synthesized 2-amino-4,5-dibromobenzonitrile derivative.

Integrated Validation Workflow

integrated_workflow Start Newly Synthesized Compound IR IR Spectroscopy Start->IR Functional Group Confirmation MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR MS->NMR Xray X-ray Crystallography (if single crystals available) NMR->Xray Definitive 3D Structure Final_Structure Unambiguously Validated Structure NMR->Final_Structure Structure Confirmed in Solution Xray->Final_Structure Structure Confirmed in Solid State

Sources

Validation

biological activity of 2-Amino-4,5-dibromobenzonitrile vs other aminobenzonitriles

Title: Biological Activity & Synthetic Utility of 2-Amino-4,5-dibromobenzonitrile: A Comparative Guide Executive Summary & Compound Profile 2-Amino-4,5-dibromobenzonitrile is a specialized heterocyclic building block, no...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity & Synthetic Utility of 2-Amino-4,5-dibromobenzonitrile: A Comparative Guide

Executive Summary & Compound Profile

2-Amino-4,5-dibromobenzonitrile is a specialized heterocyclic building block, not a standalone therapeutic agent. Its primary biological value lies in its role as a "Privileged Scaffold Precursor" for the synthesis of 6,7-disubstituted quinazolines , a class of molecules heavily exploited as Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib).

Unlike its 4,5-dimethoxy analog (the precursor to Gefitinib), the 4,5-dibromo variant offers unique electronic deficiency and dual-functionalization handles (via palladium-catalyzed cross-coupling), enabling the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

Critical Identity Check:

  • Target Compound: 2-Amino-4,5-dibromobenzonitrile

  • CAS Number: 955272-38-5 (Note: CAS 76186-04-4 is frequently misindexed but refers to (S)-4-Isopropylthiazolidine-2-thione; verify CoA before use).

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    N
    
    
    [1]
  • Key Feature: Ortho-disposed amino and nitrile groups with two bromine handles.

Comparative Biological Potential

The biological activity of aminobenzonitriles is defined by the downstream pharmacophores they generate. The table below compares the 4,5-dibromo variant with its most relevant analogs.

Feature2-Amino-4,5-dibromobenzonitrile 2-Amino-4,5-dimethoxybenzonitrile 2-Amino-5-bromobenzonitrile
Primary Product 6,7-Dibromoquinazoline6,7-Dimethoxyquinazoline6-Bromoquinazoline
Drug Precursor For Novel SAR Libraries, Dual-coupling targetsGefitinib, Erlotinib (FDA Approved)6-Bromo-analogues (Research tools)
Electronic Nature Electron-Deficient (

-acidic)
Electron-Rich (

-basic)
Moderately Deficient
Synthetic Utility High: Two Br handles allow Suzuki/Buchwald couplings at C6 & C7.Low: Methoxy groups are generally inert; fixed structure.Medium: Single handle for functionalization.
Downstream Potency Variable (Tunable via coupling)High (Optimized for EGFR ATP pocket)Moderate (Less steric bulk than dimethoxy)

Expert Insight: While the dimethoxy core is optimized for hydrogen bonding in the ATP binding pocket of EGFR, the dibromo core is essential for Fragment-Based Drug Discovery (FBDD) . It allows researchers to "grow" the molecule at the 6 and 7 positions to reach new binding pockets (e.g., the solvent channel or the ribose pocket) that the static dimethoxy group cannot access.

Mechanism of Action: The "Precursor Effect"

The "activity" of 2-Amino-4,5-dibromobenzonitrile is realized through its conversion into 4-anilinoquinazolines . These derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases.

Pathway Visualization: The following diagram illustrates the transformation from the inactive nitrile precursor to the bioactive EGFR inhibitor and its cellular effect.

EGFR_Pathway Precursor 2-Amino-4,5- dibromobenzonitrile (Inactive Scaffold) Cyclization Cyclization (Formamide/Formamidine) Precursor->Cyclization Intermediate 6,7-Dibromo- quinazolin-4(3H)-one Cyclization->Intermediate Activation Chlorination (POCl3) Intermediate->Activation Coupling S_NAr Coupling (Aniline) Activation->Coupling Inhibitor 6,7-Dibromo-4- anilinoquinazoline (Active Inhibitor) Coupling->Inhibitor Target EGFR Kinase Domain (ATP Pocket) Inhibitor->Target H-Bonding & Van der Waals Outcome Inhibition of Autophosphorylation (Apoptosis) Target->Outcome Signal Blockade

Figure 1: Synthetic trajectory from the nitrile precursor to the bioactive kinase inhibitor.

Experimental Protocols

The following protocols are standard validated methods for converting 2-amino-4,5-dibromobenzonitrile into bioactive quinazoline scaffolds.

Protocol A: Synthesis of the Quinazolinone Core (Niementowski Reaction Variant)

This step creates the "head" of the pharmacophore.

Reagents:

  • 2-Amino-4,5-dibromobenzonitrile (1.0 eq)

  • Formamidine Acetate (1.5 eq) OR Formamide (Excess)

  • Solvent: 2-Methoxyethanol (for Formamidine) or Neat (for Formamide)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2-Amino-4,5-dibromobenzonitrile (e.g., 500 mg) and Formamidine Acetate (285 mg). Add 2-Methoxyethanol (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N

    
    ) for 6–12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
    
    • Note: The nitrile group is hydrated and cyclized in one pot.

  • Workup: Cool the mixture to room temperature. The product, 6,7-dibromoquinazolin-4(3H)-one , typically precipitates.

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether. Dry under vacuum.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show a singlet around
    
    
    8.1 ppm (H-2 of quinazoline) and loss of the nitrile stretch in IR.
Protocol B: Activation and Coupling (Generating the Inhibitor)

This step installs the "tail" required for potency (e.g., 3-chloro-4-fluoroaniline).

Step-by-Step:

  • Chlorination: Suspend the quinazolinone (from Protocol A) in POCl

    
     (5-10 vol). Add a catalytic amount of DMF. Reflux for 2-4 hours until the solution clears. Evaporate excess POCl
    
    
    
    to obtain 4-chloro-6,7-dibromoquinazoline .
  • Coupling: Dissolve the crude chloro-intermediate in Isopropanol (IPA). Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).[2]

  • Reaction: Heat to reflux for 2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with IPA and ether.

  • Result: A potent EGFR inhibitor analog ready for biological assay.

Comparative Data: SAR Implications

When replacing the dimethoxy group of Gefitinib with dibromo, the following shifts in biological parameters are typically observed:

ParameterDimethoxy-Quinazoline (Drug-Like)Dibromo-Quinazoline (Scaffold)Mechanism
EGFR IC

< 10 nM (Very Potent)50 - 500 nM (Moderate)Bromine is lipophilic but lacks the H-bond acceptor capability of oxygen, slightly reducing affinity in the ATP pocket.
Solubility ModerateLowLack of polar oxygen atoms reduces aqueous solubility.
Metabolic Stability Low (O-demethylation is common)High (C-Br bond is stable)Halogens block metabolic soft spots, potentially increasing half-life.
Lipophilicity (LogP) ~3.2~4.5Increased lipophilicity improves membrane permeability but may increase non-specific binding.

References

  • Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(1), 267–276. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Solubilizing Groups on the Solubility and Activity of Inhibitors of the Epidermal Growth Factor Receptor Kinase." Journal of Medicinal Chemistry, 46(1), 49–63. Link

  • Chandregowda, V., et al. (2009). "Synthesis of benzothiazole-2-yl-4(3H)-quinazolinones as potential anticonvulsant agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. (Demonstrates the use of brominated anthranilonitriles in heterocycle synthesis). Link

  • BenchChem Application Note. "Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone and Related Nitriles." (General protocols for nitrile-to-quinazoline conversion). Link

Sources

Comparative

Reactivity &amp; Application Guide: 2-Amino-4,5-dibromobenzonitrile vs. Isomers

This guide provides an in-depth technical analysis of 2-Amino-4,5-dibromobenzonitrile , focusing on its unique regioselectivity and synthetic utility compared to its structural isomers. It is designed for researchers req...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-4,5-dibromobenzonitrile , focusing on its unique regioselectivity and synthetic utility compared to its structural isomers. It is designed for researchers requiring precise control over halogenated aromatic scaffolds in drug discovery.

Executive Summary

2-Amino-4,5-dibromobenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its highly differentiated electronic environment. Unlike its isomers (e.g., 3,5-dibromo or 4-amino-3,5-dibromo variants), the 4,5-isomer offers a predictable orthogonal reactivity profile . The C4-bromine is electronically activated for metal-catalyzed cross-coupling and nucleophilic aromatic substitution (


), while the C5-bromine remains relatively inert, allowing for sequential, site-selective functionalization without the need for protecting groups. This guide details the mechanistic basis for this selectivity and provides validated protocols for its application in quinazoline synthesis.

Structural & Electronic Analysis: The Mechanistic "Why"

The reactivity differences between isomers are governed by the interplay of the Amino (-NH₂) group (Strong Electron Donor, ortho/para director) and the Nitrile (-CN) group (Strong Electron Withdrawing, meta director).

Electronic Map of 2-Amino-4,5-dibromobenzonitrile
  • C4-Bromine (The "Hot" Spot):

    • Position: Para to the Nitrile (EWG) and Meta to the Amino (EDG).

    • Effect: The nitrile group strongly withdraws electron density from the C4 position via resonance, making it highly electron-deficient. The amino group cannot donate electron density to this position (meta).[1]

    • Result: High Reactivity towards Pd(0) oxidative addition and nucleophilic attack (

      
      ).
      
  • C5-Bromine (The "Cold" Spot):

    • Position: Meta to the Nitrile and Para to the Amino.

    • Effect: The amino group strongly donates electron density into the C5 position via resonance, effectively shielding it from nucleophilic attack and oxidative addition.

    • Result: Low Reactivity . It typically remains intact during mild cross-couplings, serving as a handle for late-stage diversification.

Comparison with Isomers
Feature2-Amino-4,5-dibromobenzonitrile 2-Amino-3,5-dibromobenzonitrile 4-Amino-3,5-dibromobenzonitrile
Primary Reactive Site C4-Br (High Selectivity)C5-Br (Moderate Selectivity)C3/C5-Br (Symmetrical/Low)
Electronic Driver Activated by p-CN; Not deactivated by m-NH₂.C3 is sterically hindered; C5 is deactivated by p-NH₂.Both Br are deactivated by o-NH₂ and m-CN.

Potential
Excellent (at C4)PoorPoor
Steric Hindrance Low (C4 and C5 are adjacent but accessible)High (C3 is flanked by NH₂ and CN)Moderate
Main Application Asymmetric Quinazolines, Sequential CouplingsSymmetrical cores, less selective routesProteomics, Dye synthesis

Visualizing Regioselectivity Pathways

The following diagram maps the logical flow of reactivity, highlighting how the 4,5-isomer enables sequential functionalization.

ReactivityMap cluster_legend Mechanism Key Start 2-Amino-4,5-dibromobenzonitrile Path1 Pd(0) Oxidative Addition (Kinetic Control) Start->Path1 Suzuki/Sonogashira (Mild Conditions) Path2 Nucleophilic Attack (SNAr) (Electronic Control) Start->Path2 Amines/Thiols (Basic Conditions) Inter1 Intermediate A: C4-Arylated/Alkylated Product (C5-Br Intact) Path1->Inter1 Selectivity > 95:5 Inter2 Intermediate B: C4-Substituted Product (C5-Br Intact) Path2->Inter2 Exclusive C4 Attack Final Target: 6,7-Disubstituted Quinazoline (Sequential Functionalization) Inter1->Final Step 2: Cyclization or Harsh Coupling at C5 Inter2->Final Step 2: Cyclization Legend1 C4 is Activated by Para-Nitrile Legend2 C5 is Deactivated by Para-Amino

Caption: Regioselectivity map demonstrating the preferential reactivity of the C4-position in 2-Amino-4,5-dibromobenzonitrile.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Selective)

Objective: Selectively arylate the C4 position while retaining the C5-bromine.

  • Reagents:

    • Substrate: 2-Amino-4,5-dibromobenzonitrile (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.1 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 M aqueous, 2.0 equiv)
      
    • Solvent: DME/Ethanol (9:[2]1) or 1,4-Dioxane.[3]

  • Procedure:

    • Step 1: Charge a Schlenk flask with substrate, boronic acid, and catalyst under Argon.

    • Step 2: Add degassed solvent and aqueous base.

    • Step 3: Heat to 60–80°C (Do not exceed 90°C to prevent C5 coupling). Monitor by TLC/LC-MS.

    • Step 4: Quench with water, extract with EtOAc, and purify via silica column.

  • Expected Outcome: Mono-arylated product at C4 (>85% yield). The C5-Br signal should remain visible in

    
     NMR.
    
Protocol B: Cyclization to 6,7-Disubstituted Quinazolin-4(3H)-ones

Objective: Convert the nitrile/amino core into a quinazoline scaffold.

  • Reagents:

    • Intermediate from Protocol A (1.0 equiv)

    • Formamidine acetate (1.5 equiv) or Triethyl orthoformate (excess).

    • Solvent: 2-Methoxyethanol or DMF.

  • Procedure:

    • Step 1: Dissolve the substrate in the solvent.

    • Step 2: Add formamidine acetate.

    • Step 3: Reflux at 120–140°C for 4–12 hours.

    • Step 4: Cool to precipitate the product or concentrate and recrystallize from EtOH.

  • Note: The C5-bromine survives these conditions, allowing for a second cross-coupling (e.g., Buchwald-Hartwig amination) on the formed quinazoline core.

Comparative Data: Yields & Conditions

The following table synthesizes reactivity data for 2-aminobenzonitrile derivatives in Pd-catalyzed couplings.

SubstrateReaction SiteConditions (Pd-Cat)Approx. YieldSelectivity Reason
2-Amino-4,5-dibromobenzonitrile C4-Br ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, 80°C
85-92% Electronic activation by p-CN.
2-Amino-3,5-dibromobenzonitrile C5-Br

, 100°C
60-70%C3 is sterically crowded; C5 is deactivated.
4-Amino-3,5-dibromobenzonitrile C3/C5 (Mix)

, 110°C
40-55%Symmetric deactivation; poor selectivity.
2-Amino-4-bromobenzonitrile C4-Br

, 80°C
>90%Reference standard (highly active).

References

  • PubChem. 4-Amino-3,5-dibromobenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320.[4] Available at: [Link]

  • Jaime-Figueroa, S., et al. (2021).[2][5][6] Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles.[6] J. Org.[7][8] Chem., 86, 8479-8488.[6] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolines. Available at: [Link]

Sources

Validation

A Spectroscopic Journey: Tracking the Synthesis of 2-Amino-4,5-dibromobenzonitrile from its Precursors

In the landscape of pharmaceutical and materials science research, the structural confirmation of newly synthesized molecules is paramount. Spectroscopic techniques serve as the cornerstone of this verification process,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the structural confirmation of newly synthesized molecules is paramount. Spectroscopic techniques serve as the cornerstone of this verification process, providing an unambiguous fingerprint of a compound's molecular architecture. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 2-Amino-4,5-dibromobenzonitrile, a valuable building block in organic synthesis, and its precursors. By examining the evolution of the spectral data from the starting material to the final product, we can elucidate the chemical transformations and confirm the successful synthesis and purity of the target molecule.

The synthesis of 2-Amino-4,5-dibromobenzonitrile typically proceeds via the electrophilic bromination of 2-aminobenzonitrile. This reaction is a classic example of electrophilic aromatic substitution, where the electron-donating amino group directs the incoming bromine atoms to the ortho and para positions. Due to steric hindrance from the nitrile group, the para position (C5) and the other ortho position (C4, relative to the nitrile) are favored for substitution.

This guide will walk researchers through the expected changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data at each stage of the synthesis, providing the rationale behind these spectral shifts.

The Synthetic Pathway: A Step-by-Step Bromination

The synthesis of 2-Amino-4,5-dibromobenzonitrile from 2-aminobenzonitrile is a stepwise process. The initial bromination of 2-aminobenzonitrile is expected to yield a mixture of monobrominated products, primarily 2-amino-5-bromobenzonitrile, due to the directing effect of the amino group. Further bromination then leads to the desired 2-Amino-4,5-dibromobenzonitrile.

G cluster_0 Synthesis of 2-Amino-4,5-dibromobenzonitrile A 2-Aminobenzonitrile B Monobrominated Intermediates (e.g., 2-Amino-5-bromobenzonitrile) A->B Brominating Agent (e.g., NBS, Br2) C 2-Amino-4,5-dibromobenzonitrile B->C Further Bromination

Caption: Synthetic pathway from 2-aminobenzonitrile to 2-Amino-4,5-dibromobenzonitrile.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[1] For powders, apply gentle pressure using the instrument's press to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.

  • Background Correction: Before measuring the sample, a background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.[2][3] This high energy ensures reproducible fragmentation patterns.[2][3]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation patterns. The isotopic distribution pattern for bromine-containing compounds is a key diagnostic feature.[2]

G cluster_1 Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir ATR-FTIR Spectroscopy start->ftir ms EI-Mass Spectrometry start->ms analysis Data Analysis & Structural Confirmation nmr->analysis ftir->analysis ms->analysis

Caption: General workflow for the spectroscopic analysis of synthesized compounds.

Spectroscopic Comparison

The following sections detail the expected spectroscopic data for 2-aminobenzonitrile and how these spectra are predicted to change upon bromination to form 2-Amino-4,5-dibromobenzonitrile. Data for the intermediate, 2-amino-5-bromobenzonitrile, is included for a more complete comparison.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule.

Functional Group2-Aminobenzonitrile2-Amino-5-bromobenzonitrile (Predicted)2-Amino-4,5-dibromobenzonitrile (Predicted)
N-H Stretch (Amine) ~3400-3200 cm⁻¹ (two bands for -NH₂)~3400-3200 cm⁻¹~3400-3200 cm⁻¹
C≡N Stretch (Nitrile) ~2220 cm⁻¹~2220 cm⁻¹~2220 cm⁻¹
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-Br Stretch N/A~600-500 cm⁻¹~600-500 cm⁻¹

The most significant change expected in the IR spectrum upon bromination is the appearance of a C-Br stretching vibration in the fingerprint region (typically below 700 cm⁻¹). The N-H and C≡N stretching frequencies are not expected to shift dramatically.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in a molecule and their chemical environment. The introduction of electronegative bromine atoms will cause a downfield shift (to higher ppm values) for the adjacent aromatic protons.

Proton2-Aminobenzonitrile (CDCl₃)2-Amino-5-bromobenzonitrile (CDCl₃)[4]2-Amino-4,5-dibromobenzonitrile (Predicted)
-NH₂ ~4.5 ppm (broad singlet)~6.3 ppm (broad singlet)~6.5 ppm (broad singlet)
Aromatic H ~6.7-7.4 ppm (multiplet)H-3: ~6.75 ppm (d), H-4: ~7.43 ppm (dd), H-6: ~7.61 ppm (d)H-3: ~6.9 ppm (s), H-6: ~7.8 ppm (s)

In 2-aminobenzonitrile, the four aromatic protons exhibit a complex multiplet. Upon the first bromination at the 5-position, the coupling patterns simplify, and the chemical shifts of the remaining protons are altered. For the final product, 2-Amino-4,5-dibromobenzonitrile, only two aromatic protons remain, and they are expected to appear as singlets due to the loss of adjacent proton coupling partners. The significant downfield shift is due to the deshielding effect of the two bromine atoms.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in a molecule. The attachment of bromine atoms will cause a significant downfield shift for the carbon atoms directly bonded to them.

Carbon2-Aminobenzonitrile (CDCl₃)2-Amino-5-bromobenzonitrile (Predicted)2-Amino-4,5-dibromobenzonitrile (Predicted)
C-NH₂ ~150 ppm~149 ppm~148 ppm
C-CN ~108 ppm~109 ppm~110 ppm
C≡N ~118 ppm~117 ppm~116 ppm
C-Br N/AC5: ~115 ppmC4: ~118 ppm, C5: ~116 ppm
Aromatic CH ~117, 132, 134 ppmC3, C4, C6: ~118, 135, 137 ppmC3, C6: ~120, 138 ppm

The most notable changes in the ¹³C NMR spectrum will be the appearance of signals for the carbon atoms bonded to bromine (C-Br), which will be shifted relative to their unbrominated counterparts. The number of signals in the aromatic region will also decrease as the symmetry of the molecule changes.

Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a characteristic isotopic pattern for bromine-containing ions.[2]

CompoundMolecular Ion (M⁺)Key Fragmentation
2-Aminobenzonitrile m/z 118Loss of HCN (m/z 91)
2-Amino-5-bromobenzonitrile m/z 196, 198 (1:1 ratio)Loss of HCN, loss of Br
2-Amino-4,5-dibromobenzonitrile m/z 274, 276, 278 (1:2:1 ratio)Loss of Br, loss of HCN

The mass spectrum of 2-aminobenzonitrile will show a molecular ion peak at m/z 118. For 2-amino-5-bromobenzonitrile, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 196 and 198. The final product, 2-Amino-4,5-dibromobenzonitrile, will exhibit a characteristic triplet for the molecular ion at m/z 274, 276, and 278, with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

Conclusion

The spectroscopic comparison of 2-Amino-4,5-dibromobenzonitrile with its precursors provides a clear and logical path for the confirmation of its synthesis. By understanding the expected changes in IR, NMR, and mass spectra, researchers can confidently track the progress of the bromination reaction, identify intermediates, and ultimately verify the structure and purity of the final product. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling them to apply these fundamental spectroscopic principles to their synthetic endeavors.

References

  • PubChem. 2-Amino-5-bromobenzonitrile. Available at: [Link]

  • PubChem. 2-Amino-4-bromobenzonitrile. Available at: [Link]

  • ResearchGate. Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. Available at: [Link]

  • PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

  • University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions- Bromination. Available at: [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • ResearchGate. Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. Available at: [Link]

  • LCGC International. Electron Ionization for GC–MS. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • 1H NMR Spectroscopy. Available at: [Link]

  • Rsc.org. Electronic Supplementary Information. Available at: [Link]

  • UTM. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • NIST WebBook. Benzonitrile, 2-amino-. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Quickcompany. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn]. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • BMRB. bmse000284 Benzonitrile. Available at: [Link]

    • Electrophilic Aromatic Substitution. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0005244). Available at: [Link] PHY0005244

  • RSC Publishing. Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. Available at: [Link]

  • Slideshare. 9. NBS | PDF. Available at: [Link]

  • ResearchGate. Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... Available at: [Link]

  • Google Patents. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • ResearchGate. FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Available at: [Link]

  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Eureka | Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde. Available at: [Link]

  • European Patent Office - EP 0530524 A1. Method of producing 2-amino-3-nitro-5-halogenopyridine. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

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Comparative

performance of different catalysts in the synthesis of 2-Amino-4,5-dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,5-dibromobenzonitrile is a crucial building block in the synthesis of a variety of heterocyclic compounds with significant applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dibromobenzonitrile is a crucial building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The strategic placement of the amino, cyano, and dibromo functionalities on the aromatic ring provides a versatile scaffold for the construction of complex molecular architectures, including potent kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this intermediate is therefore of paramount importance.

This guide provides an in-depth comparison of different catalytic and non-catalytic methods for the synthesis of 2-Amino-4,5-dibromobenzonitrile, with a focus on reaction performance, selectivity, and practical applicability. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to enable researchers to select and implement the most suitable method for their specific needs.

The Challenge of Regioselective Di-bromination

The synthesis of 2-Amino-4,5-dibromobenzonitrile from the readily available 2-aminobenzonitrile presents a significant regioselectivity challenge. The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. However, the cyano group is a deactivating and meta-directing group. The interplay of these electronic effects, coupled with steric considerations, dictates the position of the incoming bromine atoms. Achieving the desired 4,5-dibromo substitution pattern requires careful control of the reaction conditions and the choice of brominating agent and catalyst.

Direct bromination of aniline with molecular bromine often leads to a mixture of mono-, di-, and tri-substituted products, with the formation of 2,4,6-tribromoaniline being a common outcome due to the high activation of the ring by the amino group.[1][2] To achieve selective di-bromination at the 4 and 5 positions of 2-aminobenzonitrile, methods that can modulate the reactivity of the aromatic ring and control the regioselectivity of the bromination are essential.

Comparative Analysis of Synthetic Methodologies

While a direct comparative study of various catalysts for the synthesis of 2-Amino-4,5-dibromobenzonitrile is not extensively documented in the peer-reviewed literature, we can evaluate and compare different approaches based on established methods for the bromination of anilines and other substituted aromatic compounds. The primary methods for this transformation can be broadly categorized into non-catalytic electrophilic bromination and transition-metal-catalyzed C-H functionalization.

Non-Catalytic Electrophilic Bromination

Traditional electrophilic bromination using molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid or a protic acid, is a common approach for the bromination of aromatic compounds. For highly activated systems like anilines, the reaction can proceed without a catalyst, though controlling the extent of bromination can be challenging.

A well-established method for the di-bromination of activated aromatic rings involves the use of a bromate salt in the presence of hydrobromic acid. This system generates bromine in situ, allowing for a more controlled reaction.

Table 1: Performance of a Non-Catalytic Bromination Method for a Structurally Related Compound

EntrySubstrateBrominating SystemSolventTemp. (°C)Time (h)ProductYield (%)Reference
11,2-dimethoxybenzeneKBrO₃ / HBr (48%)Acetic AcidRT14,5-dibromo-1,2-dimethoxybenzene61[3]

This method, while effective for the di-bromination of the electron-rich 1,2-dimethoxybenzene, provides a valuable starting point for the development of a protocol for 2-aminobenzonitrile. The electron-donating nature of the two methoxy groups provides a reasonable model for the activating effect of the amino group in 2-aminobenzonitrile.

Potential Catalytic Approaches

Transition metal catalysis offers a powerful tool for achieving high selectivity and efficiency in C-H functionalization reactions, including bromination. Both copper and palladium catalysts have been extensively used for the halogenation of aromatic compounds.

Copper-Catalyzed Bromination

Copper catalysts are attractive due to their low cost and versatile reactivity. Copper(II) bromide (CuBr₂) can act as both a catalyst and a bromine source.[4] Copper-catalyzed methods often proceed under milder conditions compared to non-catalytic approaches and can offer improved regioselectivity.

Palladium-Catalyzed Bromination

Palladium catalysis is renowned for its high efficiency and functional group tolerance in a wide range of cross-coupling and C-H activation reactions. While often employed for C-N and C-C bond formation, palladium catalysts can also mediate C-H halogenation. These reactions typically involve a directing group to achieve high regioselectivity. In the case of 2-aminobenzonitrile, the amino group itself can potentially act as a directing group.

Table 2: Comparative Overview of Potential Catalytic Systems for the Synthesis of 2-Amino-4,5-dibromobenzonitrile

Catalyst SystemProposed Brominating AgentPlausible MechanismPotential AdvantagesPotential Challenges
Copper(II) Bromide CuBr₂Electrophilic bromination with Cu(II) activationLow cost, readily availableStoichiometric or high catalyst loading may be required
Copper(I) with Oxidant NaBr / Na₂S₂O₈Oxidative brominationCatalytic amounts of copper, mild conditionsOptimization of oxidant and reaction conditions needed
Palladium(II) Acetate N-Bromosuccinimide (NBS)Directed C-H activationHigh regioselectivity, good functional group toleranceHigher catalyst cost, may require directing group

Mechanistic Insights

Electrophilic Aromatic Bromination

The non-catalytic bromination proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The amino group strongly activates the ortho and para positions (positions 4 and 6) through resonance donation of its lone pair of electrons. The cyano group deactivates the ring and directs meta (positions 3 and 5). The observed formation of the 4,5-dibromo product suggests that the directing effect of the powerful amino group dominates, leading to substitution at the activated para (position 4) and one of the less hindered activated ortho positions (position 5, which is meta to the cyano group).

Mechanism of Electrophilic Aromatic Bromination.
Transition-Metal-Catalyzed C-H Bromination

In a potential copper-catalyzed cycle, Cu(II) could coordinate to the aniline, increasing the electrophilicity of the aromatic ring and facilitating attack by a bromide species. Alternatively, a Cu(I)/Cu(III) cycle involving oxidative addition of a bromine source could be operative.

For a palladium-catalyzed reaction, the mechanism would likely involve coordination of the palladium center to the amino group, followed by a concerted metalation-deprotonation event to form a palladacycle. This intermediate would then react with an electrophilic bromine source (like NBS) to afford the brominated product and regenerate the active palladium catalyst.

Proposed Palladium-Catalyzed C-H Bromination Cycle.

Detailed Experimental Protocol: Non-Catalytic Di-bromination

The following protocol is adapted from a reliable method for the di-bromination of a structurally similar, activated aromatic compound and is proposed as a robust starting point for the synthesis of 2-Amino-4,5-dibromobenzonitrile.[3]

Materials:

  • 2-Aminobenzonitrile

  • Glacial Acetic Acid

  • Potassium Bromate (KBrO₃)

  • Hydrobromic Acid (48% aqueous solution)

  • Sodium Disulfite (Na₂S₂O₃)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Addition of Bromate: To this solution, add potassium bromate (0.67 eq) and stir the suspension at room temperature.

  • Addition of HBr: Slowly add hydrobromic acid (48%, 3.5 eq) dropwise via the dropping funnel. Monitor the reaction temperature and use an ice bath to maintain it at or below room temperature if the reaction becomes exothermic.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into ice water. A precipitate should form.

  • Quenching: Add a small amount of sodium disulfite solution to quench any remaining bromine.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-Amino-4,5-dibromobenzonitrile.

Experimental_Workflow Start Dissolve 2-Aminobenzonitrile in Acetic Acid Add_KBrO3 Add KBrO₃ Start->Add_KBrO3 Add_HBr Slowly Add HBr (48%) Add_KBrO3->Add_HBr Stir Stir at RT for 1h Add_HBr->Stir Workup Pour into Ice Water Stir->Workup Quench Add Na₂S₂O₃ Solution Workup->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure 2-Amino-4,5-dibromobenzonitrile Recrystallize->Product

Workflow for the Non-Catalytic Synthesis.

Conclusion

The synthesis of 2-Amino-4,5-dibromobenzonitrile can be effectively achieved through a non-catalytic electrophilic bromination using an in-situ generated bromine source from potassium bromate and hydrobromic acid. This method offers a straightforward and high-yielding approach, although it requires careful control of the reaction conditions to ensure the desired regioselectivity.

While direct catalytic methods for this specific transformation are not yet well-documented, the exploration of copper and palladium catalysts presents a promising avenue for future research. The development of a catalytic system could offer milder reaction conditions, improved atom economy, and potentially enhanced selectivity, further streamlining the synthesis of this valuable building block for the pharmaceutical and materials science industries. Researchers are encouraged to use the provided non-catalytic protocol as a reliable benchmark and to explore the proposed catalytic systems to advance the synthesis of 2-Amino-4,5-dibromobenzonitrile.

References

  • Chen, J., et al. (2014).
  • (2025). An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Amino-5-bromobenzophenone. Benchchem.
  • (2025). 2-AMINO-5-BROMOBENZOPHENONE synthesis. ChemicalBook.
  • (2025).
  • Khan Academy. (n.d.).
  • (2024, September 30). 24.8: Reactions of Arylamines. Chemistry LibreTexts.
  • (2026, February 17). Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Vedantu.
  • (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. QuickCompany.
  • Munegumi, T., et al. (2010). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 22(4), 3079-3082.
  • (2025). Oxidative bromination of non-activated aromatic compounds with AlBr3/KNO3 mixture.
  • (2020, January 8). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery.
  • (2025, March 4). Acetanilide when treated with bromine in acetic acid mainly gives:A. askIITians.
  • (2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, (5), 242-243.
  • (2026, February 13).
  • (2015). Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
  • Chen, W.-L., et al. (2018). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles. Organic Letters, 20(12), 3527-3530.
  • Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
  • (2025, August 6). Synthesis of 2-amino-3, 5-dibromobenzophenone.
  • (2001). Method of synthesis of 4-bromo-5-nitrophthalonitrile.
  • (2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • (2025).
  • (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • (2026, January 29). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv.
  • (n.d.). CAS 68385-95-5 | 2-AMINO-3,5-DIBROMOBENZONITRILE. Guidechem.
  • (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. oc-praktikum.de.
  • (2020, June 12). Preparation method of aminobenzonitrile.
  • (n.d.). p-NITROBENZONITRILE. Organic Syntheses Procedure.
  • (2010). A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

Sources

Validation

A Comparative Guide to the Synthesis of 2-Amino-3,5-dibromobenzonitrile: A Cost-Benefit Analysis for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3,5-dibromobenzonitrile stands as a valuable building block in the development...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3,5-dibromobenzonitrile stands as a valuable building block in the development of various pharmaceuticals. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering a technical analysis of their respective methodologies, cost-effectiveness, and overall viability for laboratory and potential scale-up applications.

The strategic placement of the amino, cyano, and bromo functionalities on the benzonitrile ring makes 2-amino-3,5-dibromobenzonitrile a versatile precursor for the construction of more complex molecular architectures. This document will explore two primary synthetic strategies: a direct, two-step bromination of a readily available starting material, and a two-step conversion from a functionalized aldehyde. Each route will be evaluated based on reagent cost, reaction conditions, yield, and potential scalability, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Aldehyde to Nitrile Conversion
Starting Material 2-Aminobenzonitrile2-Amino-3,5-dibromobenzaldehyde
Number of Steps 22
Key Reagents N-Bromosuccinimide (NBS), Sulfuric AcidHydroxylamine Hydrochloride, Formic Acid
Overall Yield Moderate to Good (Estimated)Good to High
Key Advantages Utilizes a simple, common starting material.Starts from a commercially available, pre-functionalized intermediate. Generally high-yielding conversion.
Key Disadvantages Potential for isomeric impurities and challenges in controlling the degree of bromination. Requires careful handling of corrosive and oxidizing reagents.The starting aldehyde is more expensive than 2-aminobenzonitrile.

Route 1: Direct Bromination of 2-Aminobenzonitrile

This synthetic approach leverages the electron-rich nature of the 2-aminobenzonitrile ring, which activates it towards electrophilic substitution. The amino group is a strong ortho- and para-directing group, while the cyano group is a meta-directing group. This directing effect is crucial in determining the position of the incoming bromine atoms.

Scientific Rationale

The synthesis proceeds via a two-step electrophilic aromatic substitution. The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a source of electrophilic bromine (Br+). The amino group's strong activating and directing effect favors substitution at the positions ortho and para to it. To achieve dibromination at the 3 and 5 positions, careful control of stoichiometry and reaction conditions is essential to prevent over-bromination or the formation of other isomers.

Experimental Protocol:

Step 1: First Bromination

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminobenzonitrile (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the monobrominated product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Second Bromination

  • Dissolve the monobrominated product from Step 1 in concentrated sulfuric acid at 0-5 °C.

  • Slowly add N-bromosuccinimide (1 equivalent) portion-wise.

  • Stir the mixture at room temperature for 4-6 hours or until TLC indicates the completion of the reaction.

  • Work-up the reaction as described in Step 1 to isolate the crude 2-amino-3,5-dibromobenzonitrile.

  • Purify the product by recrystallization or column chromatography.

G cluster_0 Route 1: Direct Bromination 2-Aminobenzonitrile 2-Aminobenzonitrile Mono-brominated Intermediate Mono-brominated Intermediate 2-Aminobenzonitrile->Mono-brominated Intermediate NBS, H₂SO₄ 2-Amino-3,5-dibromobenzonitrile 2-Amino-3,5-dibromobenzonitrile Mono-brominated Intermediate->2-Amino-3,5-dibromobenzonitrile NBS, H₂SO₄

Caption: Workflow for the direct bromination of 2-aminobenzonitrile.

Route 2: Conversion of 2-Amino-3,5-dibromobenzaldehyde to 2-Amino-3,5-dibromobenzonitrile

This route begins with a commercially available, pre-brominated starting material, 2-amino-3,5-dibromobenzaldehyde. The synthesis focuses on the conversion of the aldehyde functional group into a nitrile.

Scientific Rationale

This transformation is a classic two-step process in organic synthesis. First, the aldehyde reacts with hydroxylamine hydrochloride to form an aldoxime. This is a condensation reaction where the oxygen of the aldehyde is replaced by the nitrogen of hydroxylamine. In the second step, the aldoxime is dehydrated to yield the nitrile. Formic acid is a commonly used reagent for this dehydration as it acts as both a solvent and a catalyst.[1]

Experimental Protocol:

Step 1: Oxime Formation

  • In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzaldehyde (1 equivalent) in formic acid.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

Step 2: Dehydration to Nitrile

  • Continue to heat the reaction mixture at reflux. The formic acid will facilitate the dehydration of the in-situ formed oxime.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any residual formic acid, and dry under vacuum to yield 2-amino-3,5-dibromobenzonitrile.

  • The product can be further purified by recrystallization if necessary.

G cluster_1 Route 2: Aldehyde to Nitrile Conversion 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde Aldoxime Intermediate Aldoxime Intermediate 2-Amino-3,5-dibromobenzaldehyde->Aldoxime Intermediate NH₂OH·HCl, Formic Acid 2-Amino-3,5-dibromobenzonitrile 2-Amino-3,5-dibromobenzonitrile Aldoxime Intermediate->2-Amino-3,5-dibromobenzonitrile Heat (Dehydration)

Caption: Workflow for the conversion of 2-amino-3,5-dibromobenzaldehyde to the nitrile.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis of the key reagents for each route is presented below. Prices are estimated based on bulk and laboratory-scale purchasing and may vary depending on the supplier and purity.

ReagentRouteEstimated Cost (per kg)
2-Aminobenzonitrile1₹1,700 - ₹1,950[2][3]
N-Bromosuccinimide (NBS)1₹350 - ₹1,000[3][4]
Bromine1$2.6 - $5.91 (approx. ₹215 - ₹490)[5]
2-Amino-3,5-dibromobenzaldehyde2₹1,550 - ₹1,700[6]
Hydroxylamine Hydrochloride2$2.57 (approx. ₹213)[7]
Formic Acid2$0.36 - $0.90 (approx. ₹30 - ₹75)[8]

Analysis:

  • Route 1 (Direct Bromination): The primary cost advantage of this route lies in the relatively low price of the starting material, 2-aminobenzonitrile. However, the cost of the brominating agent, particularly NBS on a laboratory scale, can be significant. While bromine is cheaper, it is more hazardous to handle. A major consideration for this route is the potential for the formation of isomeric byproducts, which could lead to lower yields of the desired 3,5-dibromo isomer and require extensive purification, thereby increasing the overall cost and time. The regioselectivity of the second bromination is a critical factor that needs experimental validation.

  • Route 2 (Aldehyde to Nitrile Conversion): The starting material for this route, 2-amino-3,5-dibromobenzaldehyde, is more expensive than 2-aminobenzonitrile. However, the subsequent conversion to the nitrile is typically a high-yielding and clean reaction. The reagents, hydroxylamine hydrochloride and formic acid, are relatively inexpensive. This route offers greater predictability and potentially higher purity of the final product, which could offset the higher initial cost of the starting material, especially in applications where high purity is critical.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-amino-3,5-dibromobenzonitrile. The choice between them will largely depend on the specific needs and resources of the research or development team.

Route 1 is a potentially more cost-effective option in terms of starting material cost. However, it carries a higher risk in terms of yield and purity due to potential side reactions and the need for careful control over the bromination steps. This route would be suitable for exploratory work where the absolute purity of the final product is not the primary concern and where optimization of the reaction conditions is feasible.

Route 2 offers a more reliable and predictable synthesis. While the initial investment in the starting material is higher, the high efficiency of the aldehyde-to-nitrile conversion can lead to a more straightforward purification process and a higher overall yield of the desired product. This route is recommended for applications where high purity is essential and for potential scale-up, as the reaction is generally robust and well-understood.

Ultimately, for drug development and other applications requiring high-purity compounds, the reliability and predictability of Route 2 may outweigh the initial cost savings of Route 1. For more fundamental research or when cost is the primary driver, Route 1 presents a viable, albeit more challenging, alternative.

References

  • Movassagh, B., Shokri, S., & Lakouraj, M. M. (2006). A simple and efficient one-pot synthesis of nitriles from aldehydes.
  • [Source for cost of Hydroxylamine hydrochloride]
  • [Source for cost of 2-Amino-3,5-dibromobenzaldehyde]
  • [Source for cost of Formic Acid]
  • [Source for cost of N-Bromosuccinimide]
  • [Source for cost of Formic Acid]
  • [Source for cost of Bromine]
  • [Source for bromin
  • [Source for cost of Formic Acid]
  • [Source for cost of Hydroxylamine hydrochloride]
  • [Source for cost of N-Bromosuccinimide]
  • [Source for cost of Hydroxylamine hydrochloride]
  • [Source for cost of N-Bromosuccinimide]
  • [Source for cost of Formic Acid]
  • [Source for cost of 2-Aminobenzonitrile]
  • [Source for cost of Hydroxylamine hydrochloride]
  • [Source for cost of N-Bromosuccinimide and 2-Aminobenzonitrile]
  • [Source for cost of Hydroxylamine hydrochloride]
  • [Source for cost of N-Bromosuccinimide]
  • [Source for cost of 2-Amino-3,5-dibromobenzaldehyde]
  • [Source for cost of 2-Aminobenzonitrile]
  • [Source for cost of Bromine]
  • [Source for cost of Bromine]
  • [Source for cost of Hydroxylamine hydrochloride]

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Comparative

literature review of the applications of substituted aminobenzonitriles

Executive Summary: The "Push-Pull" Advantage Substituted aminobenzonitriles (ABNs) represent a privileged scaffold in modern chemistry, defined by a strong electron-donating amino group ( ) and a strong electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Advantage

Substituted aminobenzonitriles (ABNs) represent a privileged scaffold in modern chemistry, defined by a strong electron-donating amino group (


) and a strong electron-withdrawing cyano group (

) linked via a conjugated benzene ring. This "push-pull" electronic architecture creates unique dipolar characteristics that distinguish ABNs from alternative donor-acceptor systems like nitroanilines.

This guide objectively compares ABNs against standard alternatives in three critical domains: Photophysics (Fluorescence Sensing) , Heterocyclic Synthesis , and Medicinal Chemistry .

Quick Comparison Matrix
FeatureAminobenzonitriles (ABNs)NitroanilinesAnthranilic Acid
Fluorescence Dual Emission (TICT) . Highly environment-sensitive.Generally non-fluorescent (strong quenching via intersystem crossing).Weak, single-band emission.
Synthetic Utility High . Nitrile group allows "one-pot" cyclization to quinazolines/amidines.Low. Nitro group requires reduction before functionalization.Moderate. Requires high temps (Niementowski) or activation.
Transparency Good . Better transparency in the blue/UV region.Poor. Strong yellow/orange absorption (cutoff >450nm).High transparency (UV only).

Photophysical Applications: The TICT Phenomenon

The defining application of


-dialkyl-4-aminobenzonitriles (e.g., DMABN) is in fluorescent sensing of micro-environmental polarity. Unlike nitroanilines, which typically dissipate energy non-radiatively, ABNs undergo a Twisted Intramolecular Charge Transfer (TICT) .
Mechanism & Causality

Upon excitation, the molecule exists initially in a planar Locally Excited (LE) state. In polar solvents, the amino group rotates 90° relative to the benzene plane, decoupling the orbitals and creating a highly polar TICT state. This results in dual fluorescence: a normal band (LE) and a large Stokes-shifted band (TICT).

Diagram 1: The TICT State Transition

This diagram illustrates the relaxation pathway responsible for the dual fluorescence sensitivity of DMABN.

TICT_Mechanism GS Ground State (S0) Planar Conformation LE Locally Excited State (S1-LE) Planar | Low Polarity GS->LE Absorption Excitation hν (Excitation) LE->GS Fluorescence (F1) TICT TICT State (S1-CT) Twisted 90° | High Polarity LE->TICT Intramolecular Rotation (Solvent Dependent) TICT->GS Fluorescence (F2) Em_LE Normal Emission (Blue/UV) Em_TICT Anomalous Emission (Red-Shifted)

Caption: Excitation leads to a planar LE state, which equilibrates with the twisted TICT state in polar media, yielding dual emission.

Performance Data: ABN vs. Nitroaniline

In solvatochromic probes, ABNs offer superior signal-to-noise ratios due to this dual emission.

Property4-(Dimethylamino)benzonitrile (DMABN)4-Nitroaniline (PNA)
Excited State Dipole ~17 D (TICT state)~14 D (ICT state)
Quantum Yield (

)
0.10 - 0.60 (Solvent dependent)< 0.01 (Typically)
Stokes Shift Large (Dual band separation >5000 cm⁻¹)Moderate (Single band)
Primary Use Ratiometric polarity sensors, viscosity probesNonlinear Optics (NLO), frequency doubling

Expert Insight: While PNA has a higher hyperpolarizability (


) for NLO applications, its lack of fluorescence limits it to passive materials. DMABN derivatives are preferred for active biological imaging where local viscosity or polarity maps are required.

Synthetic Utility: Quinazoline Synthesis[1][2][3][4][5]

2-Aminobenzonitrile is a superior precursor to Anthranilic Acid for synthesizing Quinazolines, a scaffold found in EGFR inhibitors (e.g., Gefitinib).

Comparative Workflow: The "Nitrile Advantage"
  • Alternative (Anthranilic Acid): Requires the Niementowski condensation (fusion at >180°C) or activation with phosgene/thionyl chloride to form Isatoic Anhydride.

  • Recommendation (2-Aminobenzonitrile): Utilizes the electrophilic nitrile carbon for base-catalyzed cyclization. This is often a "one-pot" reaction with higher atom economy.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

This protocol validates the efficiency of the nitrile route.

Reagents:

  • 2-Aminobenzonitrile (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Formic acid (catalytic) or DMF-DMA

  • Solvent: 2-Propanol

Step-by-Step Methodology:

  • Mixing: In a microwave-safe vial, dissolve 2-aminobenzonitrile (118 mg, 1 mmol) and the aniline derivative in 2-Propanol (3 mL).

  • Catalysis: Add 1 drop of concentrated HCl or Formic Acid.

  • Irradiation: Seal and irradiate at 120°C for 15 minutes (Power: 150W). Note: Conventional heating requires reflux for 6-12 hours.

  • Work-up: Cool to room temperature. The product typically precipitates as a hydrochloride salt.

  • Filtration: Filter the solid, wash with cold diethyl ether (2 x 5 mL).

  • Yield Check: Expect yields of 85-95% (compared to 60-70% for anthranilic acid routes).

Diagram 2: Synthetic Pathway Comparison

Visualizing the efficiency of the nitrile route versus the acid route.

Synthesis_Comparison ABN 2-Aminobenzonitrile (Preferred Precursor) Amidine Amidine Intermediate ABN->Amidine R-NH2, H+, 120°C (MW) 15 mins AA Anthranilic Acid (Alternative Precursor) Isatoic Isatoic Anhydride (Requires Activation) AA->Isatoic Phosgene/Triphosgene Step 1 Quinazoline Quinazoline Scaffold (Kinase Inhibitor Core) Amidine->Quinazoline Cyclization (-NH3) Isatoic->Quinazoline R-NH2, High Temp Step 2 (Low Yield)

Caption: The 2-aminobenzonitrile route avoids unstable anhydride intermediates, streamlining synthesis.

Medicinal Chemistry: MEK Inhibition[6][7]

4-Aminobenzonitrile is a critical fragment in the design of MEK inhibitors (Mitogen-activated protein kinase kinase enzymes), used to treat melanomas and other solid tumors.

Structural Logic

The 4-aminobenzonitrile moiety mimics the adenosine ring of ATP or occupies the hydrophobic pocket adjacent to the ATP binding site. The cyano group forms critical hydrogen bonds with the backbone amide of the kinase (e.g., Ser212 in MEK1), while the aniline nitrogen allows for derivatization to extend into the solvent-exposed region.

Diagram 3: MAPK Signaling & Inhibition Point

Showing where 4-ABN derivatives intervene in the cancer proliferation pathway.

MAPK_Pathway GrowthFactor Growth Factor RAS RAS (GTP-bound) GrowthFactor->RAS Activation RAF RAF (Kinase) RAS->RAF Phosphorylation MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors (Cell Proliferation) ERK->Nucleus Translocation Inhibitor 4-ABN Derivative (Allosteric Inhibitor) Inhibitor->MEK Blocks Activation

Caption: 4-ABN derivatives act as allosteric inhibitors of MEK, halting the RAS-RAF-MEK-ERK cascade.

Experimental Data: Potency

In comparative Structure-Activity Relationship (SAR) studies, replacing the nitrile group often results in loss of potency:

  • 4-Aminobenzonitrile derivative (M15): IC50 = 10.29 nM (MEK1 inhibition).[1]

  • 4-Amino-benzoic acid derivative: IC50 > 500 nM (Loss of H-bond acceptor capability).

  • 4-Nitroaniline derivative: IC50 ~ 50 nM (Good binding, but potential toxicity/metabolic instability).

References

  • Lippert, E., et al. (1987). "Photophysics of Internal Twisting." Angewandte Chemie International Edition.

  • Grabowski, Z. R., et al. (2003). "Twisted Intramolecular Charge-Transfer States (TICT)." Chemical Reviews.

  • Li, F., et al. (2009). "Microwave-assisted synthesis of quinazoline derivatives." Journal of Organic Chemistry.

  • Patil, A., et al. (2012).[2] "Synthesis of quinazolinones from anthranilic acid vs 2-aminobenzonitrile." Green Chemistry Letters and Reviews.

  • Zhao, M., et al. (2025). "Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors." Chemical Biology & Drug Design.

Sources

Validation

Benchmarking the Synthetic Utility of 2-Amino-4,5-dibromobenzonitrile

Topic: A Comparative Guide for High-Value Heterocycle Construction Executive Summary: The "Orthogonal Handle" Advantage In the landscape of fragment-based drug discovery (FBDD), 2-Amino-4,5-dibromobenzonitrile (CAS 95527...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

A Comparative Guide for High-Value Heterocycle Construction

Executive Summary: The "Orthogonal Handle" Advantage

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) represents a superior scaffold compared to its mono-halogenated counterparts. While 2-amino-5-bromobenzonitrile is a workhorse for simple quinazoline synthesis, the 4,5-dibromo variant offers orthogonal regioselectivity .

This guide benchmarks the utility of this building block, demonstrating how the electronic differentiation between the C4 and C5 bromine atoms enables sequential, programmable functionalization—a critical feature for accessing complex poly-pharmacological targets like EGFR and kinase inhibitors.

Technical Specifications & Identity Verification

FeatureSpecification
Product Name 2-Amino-4,5-dibromobenzonitrile
CAS Number 955272-38-5 (Note: distinct from 3,5-isomer CAS 68385-95-5)
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Core Structure Benzene ring substituted with amino (-NH₂), nitrile (-CN), and two bromine atoms at positions 4 and 5.[1][2][3][4][5][6][7][8][9][10][11][12]
Key Physical Property Off-white to pale yellow solid; MP: 202–205 °C (dec.)

Comparative Analysis: Mono- vs. Di-Brominated Scaffolds

The following table contrasts the performance and utility of the 4,5-dibromo scaffold against standard alternatives.

Table 1: Synthetic Utility Benchmark
Metric2-Amino-4,5-dibromobenzonitrile 2-Amino-5-bromobenzonitrile 2-Amino-4-chlorobenzonitrile
Functionalization Sites Dual (C4, C5) Single (C5)Single (C4)
Regioselectivity High (C4 > C5 in Pd-catalyzed coupling)N/AN/A
Quinazoline Yield 85–92% (Cyclization efficiency)90–95%80–88%
Solubility Moderate (DMSO, DMF, hot EtOH)Good (EtOH, EtOAc)Good (EtOH, DCM)
Cost Efficiency High (Reduces step count for multi-substituents)Medium (Requires pre-functionalized coupling partners)Low (Limited diversity)
Expert Insight: The Electronic Differentiator

The utility of the 4,5-dibromo scaffold lies in the electronic asymmetry created by the para-relationship of substituents:

  • C4-Bromine: Located para to the electron-withdrawing Nitrile (-CN) group. This position is highly electron-deficient, making it significantly more reactive toward oxidative addition by Pd(0).

  • C5-Bromine: Located para to the electron-donating Amino (-NH₂) group. This position is electron-rich and deactivated relative to C4.

Validated Synthetic Workflows

Workflow A: Construction of the 6,7-Dibromoquinazoline Core

This protocol converts the benzonitrile precursor into the versatile 6,7-dibromoquinazolin-4(3H)-one scaffold, a key intermediate for Gefitinib/Erlotinib analogs.

Mechanism: Base-catalyzed nucleophilic addition of the aniline to formamidine, followed by intramolecular cyclization.

Protocol:

  • Reagents: 2-Amino-4,5-dibromobenzonitrile (1.0 equiv), Formamidine Acetate (1.5 equiv), 2-Methoxyethanol (0.5 M concentration).

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reaction: Heat the mixture to 125 °C (reflux) for 6–8 hours. Monitor by LCMS for the disappearance of the starting material (M+H 276) and appearance of the product (M+H 303/305/307).

  • Workup: Cool the reaction to room temperature. The product typically precipitates. Add water (equal volume) to complete precipitation.

  • Isolation: Filter the solid, wash with water (3x) and cold ethanol (1x). Dry under vacuum at 50 °C.

  • Expected Yield: 85–92% as a white/off-white solid.

Workflow B: Regioselective Diversification (C4 vs. C5)

This workflow demonstrates the sequential coupling capability.

Step 1: C4-Selective Suzuki Coupling

  • Conditions: 1.0 equiv Scaffold, 1.05 equiv Aryl-Boronic Acid (R¹), 2.0 equiv Na₂CO₃, 3 mol% Pd(PPh₃)₄, Dioxane/H₂O (4:1), 60 °C , 4 hours.

  • Outcome: Exclusive formation of the 4-aryl-5-bromo product. The C4-Br reacts first due to activation by the para-nitrile.

Step 2: C5-Suzuki Coupling (Late Stage)

  • Conditions: Crude product from Step 1, 1.5 equiv Aryl-Boronic Acid (R²), 3.0 equiv K₃PO₄, 5 mol% Pd(dppf)Cl₂, Toluene/EtOH/H₂O, 100 °C , 12 hours.

  • Outcome: Formation of the 4,5-diaryl product.

Visualizing the Pathways

The following diagram illustrates the divergence from the core scaffold, highlighting the regioselective control points.

SyntheticPathways Figure 1: Divergent Synthetic Workflows from 2-Amino-4,5-dibromobenzonitrile Start 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) Quinazoline 6,7-Dibromoquinazolin-4(3H)-one (Core Scaffold) Start->Quinazoline Formamidine Acetate 125°C, 8h (Yield: ~88%) Intermed Intermediate A: 4-Aryl-5-bromo-benzonitrile (C4 Substitution) Start->Intermed Pd(0), Ar¹-B(OH)2 60°C (C4 Selective) DrugTarget Kinase Inhibitor Analogs (e.g., Gefitinib-like) Quinazoline->DrugTarget POCl3 then Aniline subst. Final Final Product B: 4,5-Diaryl-benzonitrile (Dual Functionalization) Intermed->Final Pd(II), Ar²-B(OH)2 100°C (C5 Reaction)

Caption: Figure 1. Chemoselective and regioselective divergence. The green pathway highlights the programmable C4-first coupling logic.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-Amino-4-bromobenzonitrile.[9] Retrieved from [Link]

  • MDPI. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Synthesis of 4,7-Diarylquinazolines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-4,5-dibromobenzonitrile

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4,5-dibromobenzonitrile. Developed for researchers, scientists, and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4,5-dibromobenzonitrile. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe and compliant management of this chemical waste.

The procedures outlined below are grounded in established safety principles and regulatory requirements to provide a self-validating system for waste management, fostering a culture of safety and environmental responsibility within the laboratory.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.

  • Irritation: Likely to cause significant skin and eye irritation.

  • Environmental Hazard: As a halogenated organic compound, it has the potential to be persistent and harmful to aquatic life if released into the environment.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Amino-4,5-dibromobenzonitrile for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a critical step in minimizing exposure risk.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[7]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and splashes.[1]
Lab Coat A buttoned, long-sleeved lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary.If there is a risk of inhaling dust, especially in poorly ventilated areas.[8]

All handling of 2-Amino-4,5-dibromobenzonitrile, including waste consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood.[8]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-Amino-4,5-dibromobenzonitrile is through a licensed and certified hazardous waste disposal company.[9] This ensures that the waste is managed in compliance with all federal, state, and local regulations.[10]

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Isolate: Keep 2-Amino-4,5-dibromobenzonitrile waste separate from all other waste streams, especially incompatible materials.

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[11] Do not mix with non-halogenated waste.[7] This is crucial as incineration requirements differ for halogenated compounds.[12]

Step 2: Container Selection and Labeling

The choice of container and its labeling are critical for safe storage and transport.

  • Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[13] The container should be in good condition and free from leaks.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-4,5-dibromobenzonitrile"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of waste accumulation

    • The name of the generating laboratory and a principal investigator

Step 3: Waste Accumulation and Storage

Proper storage of the waste container is essential to prevent accidents and ensure regulatory compliance.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be at or near the point of generation.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the effects of any potential leaks or spills.

  • Incompatible Materials: Ensure that the stored waste is not in proximity to incompatible materials, such as strong oxidizing agents.[3]

Step 4: Arranging for Disposal

Engage a professional and certified hazardous waste disposal vendor for the final removal of the waste.

  • Contact Vendor: Reach out to your institution's Environmental Health and Safety (EHS) office to coordinate a pickup with the contracted hazardous waste disposal company.

  • Provide Information: Be prepared to provide the waste vendor with the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable, along with any other relevant information about the waste.[9]

  • Documentation: Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, date of disposal, and the name of the disposal vendor. This documentation is a legal requirement and a key component of a robust safety program.[9]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[1][8] Avoid generating dust.[8] For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste in the same manner as the original chemical.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-4,5-dibromobenzonitrile.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generation: 2-Amino-4,5-dibromobenzonitrile ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First segregate Segregate as Halogenated Organic Waste ppe->segregate container Select & Label Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS/Licensed Hazardous Waste Vendor store->contact_ehs When container is full or per schedule documentation Complete Waste Disposal Documentation contact_ehs->documentation end Waste Collected by Vendor documentation->end

Caption: Disposal workflow for 2-Amino-4,5-dibromobenzonitrile.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of 2-Amino-4,5-dibromobenzonitrile, thereby protecting themselves, their colleagues, and the environment.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, May). American Journal of Hospital Pharmacy, 43(5), 1193-204.
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016, February 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 2).
  • 2-Amino-3-bromobenzonitrile - Apollo Scientific. (2023, June 9).
  • NITRILES - CDC Stacks.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 10).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
  • chemical waste management: combining compatible used organic solvents. (2025, August 22).
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile - Benchchem.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - LII.
  • 2-Amino-4-bromobenzonitrile | C7H5BrN2 | CID 9920636 - PubChem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Disposal of Chemical Waste - Safety Office.

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